Product packaging for 4-Methoxycyclohexanol(Cat. No.:CAS No. 22188-02-9)

4-Methoxycyclohexanol

Cat. No.: B3421657
CAS No.: 22188-02-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 130.099379685 g/mol and the complexity rating of the compound is 75. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B3421657 4-Methoxycyclohexanol CAS No. 22188-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170994
Record name 4-Methoxycyclohexanol (cis,trans)
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18068-06-9, 22188-02-9
Record name 4-Methoxycyclohexanol (cis,trans)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-methoxycyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Chemical Structure of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-methoxycyclohexanol (CAS No: 18068-06-9), a versatile organic intermediate. The document delves into the nuanced relationship between its chemical structure, stereoisomerism, and resulting physical properties. While specific experimental data for the individual cis and trans isomers are not widely available in public literature, this guide synthesizes information from the isomeric mixture, analogous compounds, and theoretical principles to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule. Key topics include stereochemical considerations, conformational analysis, and a summary of known physical and chemical characteristics.

Introduction

This compound is a disubstituted cycloalkane derivative featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) functional group attached to a cyclohexane ring. Its molecular formula is C₇H₁₄O₂, with a molecular weight of approximately 130.18 g/mol .[1][2] The compound serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals and fragrances.[3] The primary significance of this compound from a chemical standpoint lies in its stereoisomerism, existing as cis and trans diastereomers. The spatial arrangement of the hydroxyl and methoxy groups profoundly influences the molecule's conformational preferences and, consequently, its macroscopic physical properties.

Chemical Structure and Stereoisomerism

The core of this compound is a six-membered cyclohexane ring. The substituents, a hydroxyl group and a methoxy group, are located at positions 1 and 4, respectively. This substitution pattern gives rise to two diastereomers: cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol.

  • cis-4-Methoxycyclohexanol: In this isomer, both the hydroxyl and methoxy groups reside on the same face of the cyclohexane ring (either both pointing "up" or both "down").

  • trans-4-Methoxycyclohexanol: In this isomer, the hydroxyl and methoxy groups are situated on opposite faces of the ring (one "up" and one "down").

The distinction between these isomers is critical as it dictates their three-dimensional shape and intermolecular interactions.

Caption: 2D representations of cis and trans isomers of this compound.

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a stable "chair" conformation. In this conformation, the substituent groups can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations can interconvert via a process known as a "ring flip."

The energetic favorability of a substituent in the equatorial position over the axial position is a cornerstone of conformational analysis. Axial substituents experience steric strain due to 1,3-diaxial interactions with other axial atoms.

  • For trans-4-Methoxycyclohexanol: The more stable conformation will have both the larger methoxy group and the hydroxyl group in equatorial positions. A ring flip would force both groups into energetically unfavorable axial positions.

  • For cis-4-Methoxycyclohexanol: In any chair conformation, one substituent will be axial while the other is equatorial. The two possible chair conformations that result from a ring flip will be of similar energy, with the conformation where the larger methoxy group is equatorial being slightly more stable.

The interplay of these conformational preferences directly impacts the physical properties of the isomers, such as their boiling points, melting points, and solubility.

G cluster_trans trans-Isomer Conformational Equilibrium cluster_cis cis-Isomer Conformational Equilibrium trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip

Caption: Conformational equilibrium in cis and trans-4-Methoxycyclohexanol.

Physical Properties

Comprehensive experimental data for the individual cis and trans isomers of this compound are scarce in publicly accessible literature. The properties listed are generally for the mixture of isomers.

PropertyValue (cis/trans Mixture)Reference
CAS Number 18068-06-9[1][2]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1][2]
Boiling Point 204-205 °C (at 731 Torr)[4]
Density 0.99 g/cm³ (predicted)[4]
Appearance Colorless to light yellow liquid[4]

To infer the likely differences between the isomers, it is instructive to examine the closely related compound, 4-methylcyclohexanol:

Propertycis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol
Boiling Point 172-173 °C173-175 °C
Melting Point -10 °CNot specified

The similarity in boiling points for the 4-methylcyclohexanol isomers suggests that the cis and trans isomers of this compound may also have very close boiling points. However, differences in molecular symmetry and intermolecular forces, particularly hydrogen bonding, are expected to lead to a more significant divergence in their melting points. The trans isomer, with its higher symmetry, is likely to pack more efficiently into a crystal lattice, resulting in a higher melting point than the cis isomer.

Synthesis Overview

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[4][5] This process typically employs a palladium-on-carbon (Pd/C) catalyst in a methanol solvent.[4]

Experimental Protocol: Hydrogenation of 4-Methoxyphenol

  • Reaction Setup: A solution of 4-methoxyphenol in methanol is prepared in a high-pressure reactor.

  • Catalyst Addition: A 5 wt% palladium-on-carbon catalyst is added to the solution.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., to 7 MPa) and heated (e.g., to 140 °C) with stirring for several hours.[4]

  • Workup: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield this compound.[4]

This synthesis route generally produces a mixture of the cis and trans isomers.[4]

G start 4-Methoxyphenol process1 Dissolve in Methanol Add 5% Pd/C Catalyst start->process1 process2 Pressurize with H₂ (7 MPa) Heat to 140°C process1->process2 process3 Filtration to remove Catalyst process2->process3 process4 Distillation under reduced pressure process3->process4 end This compound (cis/trans mixture) process4->end

Caption: General workflow for the synthesis of this compound.

Concluding Remarks for the Research Professional

References

  • Vertex AI Search. (2025).
  • PubChem. This compound (cis,trans) | C7H14O2 | CID 140332.
  • American Elements. (n.d.). This compound | CAS 18068-06-9.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Methoxycyclohexanol from 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-methoxycyclohexanol, a valuable chemical intermediate, via the catalytic hydrogenation of 4-methoxyphenol. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of the reaction, from its underlying mechanisms to detailed, field-proven experimental protocols. We delve into the critical role of catalyst selection in determining reaction efficiency and, crucially, the stereochemical outcome, offering pathways to selectively synthesize either cis or trans isomers. The guide explains the causality behind experimental choices, including catalyst, solvent, temperature, and pressure, to ensure replicable and optimized results. Complete with step-by-step protocols, process flow diagrams, and a comparative analysis of catalytic systems, this whitepaper serves as an authoritative resource for the practical synthesis of this compound.

Introduction

This compound is a significant bifunctional molecule featuring both a hydroxyl group and a methoxy ether on a saturated cyclohexane ring.[1] Its structural properties make it a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The primary and most industrially viable route to this compound is the catalytic hydrogenation of the aromatic ring of its precursor, 4-methoxyphenol (also known as Mequinol or MeHQ).[2][3]

This process, while conceptually straightforward, involves nuanced parameters that profoundly impact yield, purity, and stereochemistry. Understanding the interplay between the catalyst, hydrogen pressure, temperature, and solvent is paramount for controlling the reaction pathway and achieving the desired product with high fidelity. This guide will illuminate these critical aspects, providing a robust framework for both laboratory-scale synthesis and process scale-up considerations.

Reaction Mechanism and Stereochemical Control

The conversion of 4-methoxyphenol to this compound is not a single-step transformation but a sequential hydrogenation process. The mechanism and the stereochemical outcome are highly dependent on the catalyst and reaction conditions employed.

The Hydrogenation Pathway

The hydrogenation of a phenol derivative typically proceeds in a stepwise fashion.[4][5] The aromatic ring is first partially hydrogenated to form a key reactive intermediate, 4-methoxycyclohexanone.[6][7] This ketone intermediate is generally not isolated under typical hydrogenation conditions as it is rapidly further reduced to the final alcohol product, this compound.[8]

The overall transformation can be visualized as follows:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 4-Methoxyphenol Intermediate 4-Methoxycyclohexanone Start->Intermediate + 2 H₂ (Catalyst) Product This compound Intermediate->Product + H₂ (Catalyst)

Caption: General reaction pathway for the hydrogenation of 4-methoxyphenol.

The Decisive Role of the Catalyst in Stereoselectivity

The reduction of the intermediate ketone creates a new stereocenter, leading to the formation of cis and trans diastereomers of this compound. The ratio of these isomers is not random; it is dictated primarily by the choice of the metal catalyst.[9][10] This provides a powerful tool for selectively synthesizing the desired isomer.

  • Palladium (Pd) Catalysts for trans-Selectivity: Heterogeneous palladium catalysts, particularly palladium on alumina (Pd/Al₂O₃), have been shown to favor the formation of the thermodynamically more stable trans-isomer.[9][11] The proposed mechanism involves the desorption and readsorption of the cyclohexanone intermediate, which, through keto-enol tautomerism, allows hydrogen to be added from the opposite face relative to the existing methoxy group.[10][11]

  • Rhodium (Rh) Catalysts for cis-Selectivity: In contrast, rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) typically yield the cis-isomer as the major product.[9][12] This outcome is consistent with the direct hydrogenation of the aromatic ring and the subsequent ketone intermediate without significant desorption, where hydrogen is delivered from the same face of the ring as it adsorbs to the catalyst surface.

G cluster_input Precursor cluster_output Stereoisomeric Products A 4-Methoxyphenol C trans-4-Methoxycyclohexanol (Thermodynamically Favored) A->C   Pd/Al₂O₃, H₂ (e.g., n-heptane solvent) D cis-4-Methoxycyclohexanol (Kinetically Favored) A->D   Rh/Al₂O₃, H₂ (e.g., ethanol solvent)

Caption: Catalyst-dependent stereoselective synthesis of this compound isomers.

Catalytic Systems and Key Reaction Parameters

The success of the synthesis hinges on the appropriate selection of the catalyst and optimization of reaction conditions.

Catalyst SystemPrimary StereoselectivityTypical ConditionsAdvantages & Considerations
5% Palladium on Carbon (Pd/C) trans favored140-160°C, 7 MPa (1000 psi) H₂, MethanolHigh conversion and yield. Robust and widely available. Higher temperatures and pressures are typically required.[13][14][15]
5% Palladium on Alumina (Pd/Al₂O₃) High trans-selectivity80°C, 0.5 MPa (70 psi) H₂, n-heptaneExcellent for maximizing trans isomer. Milder conditions compared to Pd/C.[9][11]
5% Rhodium on Alumina (Rh/Al₂O₃) High cis-selectivityRoom Temp. to 50°C, 0.35 MPa (50 psi) H₂, EthanolExcellent for maximizing cis isomer. Very mild reaction conditions.[9][12]
5% Ruthenium on Alumina (Ru/Al₂O₃) cis favored20-250°C, 0.1-50 MPa H₂Effective for aromatic ring hydrogenation.[16][17][18] Can be a cost-effective alternative to Rhodium.
Raney® Nickel (Ra-Ni) Mixture, often cis favored150-220°C, High PressureCost-effective catalyst, but often requires more forcing conditions and may have lower selectivity compared to precious metal catalysts.[19][20]

Influence of Other Parameters:

  • Solvent: The choice of solvent can influence reaction rates and even selectivity. Alcohols like methanol and ethanol are common due to the good solubility of the starting material.[12][13] However, nonpolar solvents like n-heptane can enhance selectivity on certain catalysts.[11][21]

  • Temperature: Higher temperatures increase the reaction rate but can sometimes lead to side reactions like hydrogenolysis (cleavage of the C-O bond), although this is less common for robust methoxy groups compared to hydroxyl groups.[22]

  • Pressure: Hydrogen pressure is a direct driver of the reaction rate. Sufficient pressure is required to ensure a high concentration of dissolved hydrogen and to saturate the catalyst surface. The optimal pressure is catalyst-dependent, with Rhodium systems often operating effectively at much lower pressures than Palladium systems.[12][14]

Experimental Protocols

The following sections provide detailed, step-by-step procedures for synthesizing this compound with different stereochemical outcomes.

Protocol 1: High-Yield Synthesis of this compound (trans-favored) using Pd/C

This protocol is optimized for high conversion and overall yield, based on established industrial methods.[13][14]

Materials & Equipment:

  • 4-Methoxyphenol (100 g, 0.806 mol)

  • Methanol (200 mL)

  • 5 wt% Palladium on Carbon (Pd/C) catalyst (10 g, 50% wet)

  • High-pressure autoclave (e.g., Parr reactor) with gas inlet, pressure gauge, and mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a filter cannula)

  • Rotary evaporator

  • Vacuum distillation apparatus

G A Charge Reactor: 4-Methoxyphenol, Methanol, Pd/C B Seal & Purge: Flush with N₂, then H₂ A->B C Pressurize & Heat: Pressurize to 7 MPa with H₂. Heat to 140°C with stirring. B->C D React: Hold for 5 hours. Monitor H₂ uptake. C->D E Cool & Vent: Cool to room temp. Carefully vent excess H₂. D->E F Filter: Filter reaction mixture through Celite® to remove catalyst. E->F G Concentrate: Remove methanol using a rotary evaporator. F->G H Purify: Vacuum distill the crude oil to obtain pure product. G->H

Caption: Experimental workflow for the high-yield synthesis of this compound.

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 4-methoxyphenol (100 g), methanol (200 mL), and the 5% Pd/C catalyst (10 g).

  • System Purge: Seal the reactor. Purge the system first with nitrogen gas (3 times) to remove air, followed by purging with hydrogen gas (3 times).

  • Reaction: Pressurize the reactor to 7 MPa (approx. 1000 psi) with hydrogen. Begin vigorous stirring and heat the reactor to 140°C.

  • Monitoring: Maintain the temperature and pressure for 5 hours, or until hydrogen uptake ceases, indicating the reaction is complete.

  • Cooldown and Filtration: Cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Open the reactor and filter the contents through a pad of Celite® to remove the palladium catalyst. Wash the catalyst pad with a small amount of fresh methanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound. A yield of ~98% can be expected.[14]

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and avoid ignition sources.

  • Hydrogen gas is highly flammable and explosive. All operations must be conducted in a well-ventilated area, free from sparks or flames.

  • The reaction is conducted at high pressure and temperature. Use a properly rated and maintained autoclave behind a safety shield.

Protocol 2: cis-Selective Synthesis using Rh/Al₂O₃

This protocol utilizes milder conditions to favor the formation of the cis-isomer.[12]

Materials & Equipment:

  • 4-Methoxyphenol (p-methoxyphenol) (67 g, 0.54 mol)

  • Absolute Ethanol (200 mL)

  • 5 wt% Rhodium on Alumina (Rh/Al₂O₃) catalyst (1.0 g)

  • Hydrogenation apparatus (e.g., Parr shaker or stirred autoclave) rated for low pressure

  • Filtration and purification equipment as listed in Protocol 1.

Procedure:

  • Solution Preparation: Dissolve 4-methoxyphenol (67 g) in absolute ethanol (200 mL) and add the solution to the pressure vessel.

  • Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (1.0 g) to the vessel.

  • System Purge: Seal the vessel and purge sequentially with nitrogen and then hydrogen.

  • Reaction: Pressurize the vessel to 0.35 MPa (approx. 50 psi) with hydrogen. Begin vigorous stirring or shaking at room temperature.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases (usually a few hours).

  • Work-up and Purification: Following the same steps (5-7) as in Protocol 1, vent the system, filter the catalyst, remove the solvent, and purify the product by vacuum distillation.

Product Purification and Characterization

Following the reaction, a standard work-up procedure is required to isolate and purify the this compound.

  • Catalyst Removal: The heterogeneous catalyst is efficiently removed by filtration. Using a filter aid like Celite® prevents fine catalyst particles from passing through the filter medium.

  • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: The final purification is achieved via vacuum distillation, which separates the non-volatile impurities from the desired product. This compound has a boiling point of approximately 57-58°C at 0.3-0.4 mm Hg.[12]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Property / TechniqueExpected Value / Observation
CAS Number 18068-06-9[23]
Molecular Formula C₇H₁₄O₂[24]
Molecular Weight 130.18 g/mol [24]
Appearance Colorless oil or low-melting solid
¹³C NMR (CDCl₃) Peaks expected around δ 70-75 (C-OH), δ 75-80 (C-OCH₃), δ 55-56 (-OCH₃), and in the δ 25-35 region for the other ring carbons. The precise shifts will differ for cis and trans isomers.
¹H NMR (CDCl₃) Multiplets for ring protons (δ 1.2-2.2), a singlet for the methoxy group (δ ~3.35), a broad singlet for the hydroxyl proton, and a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH, δ ~3.5-4.0).
FTIR (neat) Strong, broad absorption for O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and prominent C-O stretches (~1090-1110 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 130.[25]

Conclusion

The synthesis of this compound from 4-methoxyphenol via catalytic hydrogenation is a robust and highly efficient transformation. The key to a successful synthesis lies in the deliberate selection of the catalyst and reaction conditions. By choosing a palladium-based system, chemists can achieve high yields of a trans-enriched product, whereas rhodium-based catalysts provide a reliable pathway to the cis-isomer under remarkably mild conditions. The protocols and technical insights provided herein offer a comprehensive foundation for researchers to confidently and safely produce this compound, enabling further advancements in chemical and pharmaceutical development.

References

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Stereoisomers of 4-Methoxycyclohexanol and their nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 4-Methoxycyclohexanol and Their Nomenclature

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted cyclohexanols are fundamental structural motifs in medicinal chemistry and materials science. The spatial arrangement of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets or other molecules. This compound (C₇H₁₄O₂) presents a classic and instructive case of stereoisomerism in a 1,4-disubstituted cyclohexane system.[1][2][3][4] The presence of two stereogenic centers gives rise to four distinct stereoisomers, the properties and nomenclature of which are critical for researchers in organic synthesis and drug development.[5] This guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their conformational behavior, systematic nomenclature according to IUPAC standards, and the application of Cahn-Ingold-Prelog (CIP) rules for the unambiguous assignment of absolute configuration.

Introduction: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

Cyclohexane, the archetypal cycloalkane, is not a planar hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[6][7] In this conformation, the twelve hydrogen atoms are oriented into two distinct sets: six are axial, pointing perpendicular to the ring's plane, and six are equatorial, pointing outwards from the ring's perimeter. Through a process known as a "ring flip," these positions interconvert.

When substituents are introduced onto the ring, as in this compound, their relative orientation (up or down) becomes fixed, leading to geometric isomerism (cis and trans). Furthermore, the carbon atoms bearing the substituents (C1 and C4) become stereogenic centers, giving rise to enantiomers. Consequently, this compound exists as two pairs of enantiomers, which are diastereomeric to each other.

Diastereomers: cis- and trans-4-Methoxycyclohexanol

The first level of stereochemical distinction in this compound is geometric isomerism. This defines the relative orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups with respect to the plane of the cyclohexane ring.

  • cis-isomer : Both the hydroxyl and methoxy groups are on the same side of the ring (both pointing "up" or both pointing "down").

  • trans-isomer : The hydroxyl and methoxy groups are on opposite sides of the ring (one "up" and one "down").

These two diastereomers cannot be interconverted without breaking chemical bonds and have distinct physical and spectroscopic properties.

Figure 1: Planar representations of cis and trans diastereomers.

Conformational Analysis and Thermodynamic Stability

The true, low-energy structures of these isomers are revealed through conformational analysis of their respective chair forms. The preference for a substituent to occupy an equatorial position is a guiding principle, as this minimizes destabilizing steric interactions, particularly 1,3-diaxial interactions.

trans-4-Methoxycyclohexanol

The trans isomer can exist in two interconverting chair conformations.

  • Diequatorial Conformer : Both the -OH and -OCH₃ groups occupy equatorial positions. This arrangement is highly stable as it places the bulky groups away from the sterically crowded axial positions.

  • Diaxial Conformer : Both substituents occupy axial positions. This conformer is significantly destabilized by multiple 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.

Due to this large energy difference, the trans isomer exists almost exclusively in the diequatorial conformation at equilibrium.

Figure 2: Chair conformations of trans-4-methoxycyclohexanol.
cis-4-Methoxycyclohexanol

For the cis isomer, any chair conformation will necessarily have one substituent in an axial position and the other in an equatorial position. The ring flip interconverts the positions of the -OH and -OCH₃ groups. Since the hydroxyl and methoxy groups have different steric demands (A-values), the two conformers are not identical in energy. The conformer where the larger group (-OCH₃) is equatorial and the smaller group (-OH) is axial will be slightly more stable. However, the energy difference between these two conformers is much smaller than that for the trans isomer, and both conformations are significantly populated at room temperature.

Figure 3: Chair conformations of cis-4-methoxycyclohexanol.

Absolute Configuration and IUPAC Nomenclature

With two stereocenters at C1 and C4, we must assign the absolute configuration (R or S) to each to provide a complete and unambiguous name. This is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10]

Cahn-Ingold-Prelog (CIP) Priority Rules
  • Assign Priority by Atomic Number : Atoms directly attached to the stereocenter are ranked by atomic number. Higher atomic number equals higher priority.[11]

  • First Point of Difference : If there is a tie, move to the next atoms along each chain until a point of difference is found.[12]

  • Treat Multiple Bonds as Multiple Single Bonds : An atom in a double bond is treated as being bonded to two atoms, and in a triple bond, to three.

Once priorities (1-4) are assigned, the molecule is oriented so the lowest priority group (4) points away from the viewer. The direction from priority 1 → 2 → 3 determines the configuration:

  • Clockwise : R (from rectus, Latin for right)

  • Counter-clockwise : S (from sinister, Latin for left)

G Start Assign Priorities to Groups on Chiral Center (e.g., C1) Rule1 Rule 1: Higher atomic number of attached atom = higher priority. -OH (O, Z=8) > -C (Z=6) Start->Rule1 Rule2 Rule 2: Tie between carbons (-C2 vs -C6). Look at next attached atoms. Rule1->Rule2 Rule3 C2 is bonded to (C, H, H). C6 is bonded to (C, H, H). Still a tie. Move further out. Rule2->Rule3 Rule4 NOTE: For 1,4-disubstituted cyclohexanes, the paths C1-C2-C3-C4 and C1-C6-C5-C4 are identical. This means C1 and C4 are prochiral centers in the unsubstituted ring, but become true stereocenters upon substitution. Rule3->Rule4 Assign Final Priority at C1: 1: -OH 2: -C2H2- 3: -C6H2- 4: -H (Note: C2 and C6 are equivalent in this symmetrical case, breaking standard CIP application. For nomenclature, cis/trans is used first.) Rule4->Assign Orient Orient molecule with priority 4 (-H) pointing away. Assign->Orient Determine Trace path from 1 -> 2 -> 3. Orient->Determine RS Direction? Determine->RS R_Config Clockwise = R RS->R_Config CW S_Config Counter-clockwise = S RS->S_Config CCW

Figure 4: Simplified workflow for assigning R/S configuration. Note the complication in symmetrical 1,4-systems.
Full Nomenclature of the Four Stereoisomers

Applying the cis/trans and R/S descriptors allows for the complete naming of all four stereoisomers.

  • The trans pair (enantiomers) :

    • (1R,4R)-4-methoxycyclohexan-1-ol

    • (1S,4S)-4-methoxycyclohexan-1-ol

  • The cis pair (enantiomers) :

    • (1R,4S)-4-methoxycyclohexan-1-ol

    • (1S,4R)-4-methoxycyclohexan-1-ol

The relationship between any cis isomer and any trans isomer is that of diastereomers.

Summary of this compound Stereoisomers
Full IUPAC Name Stereochemical Class Enantiomeric Relationship Diastereomeric Relationship
(1R,4R)-4-methoxycyclohexan-1-oltransEnantiomer of (1S,4S)Diastereomer of cis isomers
(1S,4S)-4-methoxycyclohexan-1-oltransEnantiomer of (1R,4R)Diastereomer of cis isomers
(1R,4S)-4-methoxycyclohexan-1-olcisEnantiomer of (1S,4R)Diastereomer of trans isomers
(1S,4R)-4-methoxycyclohexan-1-olcisEnantiomer of (1S,4R)Diastereomer of trans isomers

Experimental Protocol: Synthesis of this compound

A mixture of cis- and trans-4-methoxycyclohexanol can be synthesized via the catalytic hydrogenation of 4-methoxyphenol. This process reduces the aromatic ring to a cyclohexane ring.

Objective : To synthesize this compound from 4-methoxyphenol.

Materials :

  • 4-methoxyphenol

  • Methanol (solvent)

  • 5 wt% Palladium on carbon (catalyst)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Methodology :

  • Reactor Charging : In a high-pressure reactor vessel, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.[13]

  • Catalyst Addition : Carefully add 40 g of 5 wt% palladium-carbon catalyst to the solution under an inert atmosphere if possible to prevent pre-exposure to air.[13]

  • Pressurization and Heating : Seal the reactor. Purge the system with hydrogen gas, then pressurize the reactor to 7 MPa with hydrogen.[13]

  • Reaction : Begin stirring and heat the reaction mixture to 140 °C. Maintain these conditions for 5 hours, monitoring the pressure for hydrogen uptake.[13]

  • Cooling and Depressurization : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal : Open the reactor and remove the reaction mixture. Separate the palladium-carbon catalyst from the solution by filtration. The catalyst is pyrophoric and should be handled with care.

  • Solvent Removal : Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator under reduced pressure.[13]

  • Product Isolation : The remaining residue is the crude this compound product, typically as a mixture of cis and trans isomers. Further purification by distillation or chromatography may be required to isolate the isomers. The reported yield for this procedure is approximately 98.5%.[13]

Conclusion

The stereochemistry of this compound is a multifaceted topic that encompasses geometric isomerism, conformational analysis, and chirality. The four distinct stereoisomers—(1R,4R), (1S,4S), (1R,4S), and (1S,4R)—arise from the interplay of these factors. A thorough understanding of their structure, stability, and nomenclature is essential for chemists working in synthesis and drug design. The thermodynamic preference for the diequatorial conformation of the trans isomer makes it the most stable of all possible forms. The ability to name each isomer unambiguously using the IUPAC system, including cis/trans and R/S descriptors, is a critical skill for clear scientific communication. This guide serves as a foundational resource for professionals requiring a detailed understanding of this important molecular system.

References

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An In-depth Technical Guide to the Conformational Analysis of cis- and trans-4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the conformational analysis of cis- and trans-4-methoxycyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that govern the three-dimensional structures of these molecules. We will dissect the conformational preferences of each isomer, supported by theoretical principles and established experimental and computational methodologies.

Foundational Principles: The Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring, a ubiquitous motif in organic and medicinal chemistry, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair forms, known as ring flipping, leads to the exchange of axial and equatorial positions.[1]

For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[2] The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[3]

Conformational Analysis of trans-4-Methoxycyclohexanol

The trans isomer of 4-methoxycyclohexanol has the hydroxyl (-OH) and methoxy (-OCH3) groups on opposite faces of the cyclohexane ring. This stereochemical arrangement leads to two possible chair conformations.

Conformational Equilibrium

The two chair conformations for the trans isomer are the diequatorial and the diaxial forms.

  • Diequatorial Conformer: Both the hydroxyl and methoxy groups occupy equatorial positions. This arrangement minimizes steric hindrance, as there are no significant 1,3-diaxial interactions involving the substituents.

  • Diaxial Conformer: Both substituents are in axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions between the axial -OH and -OCH3 groups and the axial hydrogens at the C2, C3, C5, and C6 positions.

The equilibrium overwhelmingly favors the diequatorial conformer due to its much lower steric strain. The energy difference can be estimated by summing the A-values of the two substituents.

SubstituentA-value (kcal/mol)
-OH0.87[4]
-OCH30.6[5]
Total (Diaxial Strain) ~1.47

This substantial energy difference indicates that at equilibrium, the population of the diaxial conformer is negligible.

Logical Relationship: Stability of trans-4-Methoxycyclohexanol Conformations

Diequatorial Diequatorial (-OH and -OCH3 equatorial) Equilibrium Ring Flip Equilibrium Diequatorial->Equilibrium Favored Diaxial Diaxial (-OH and -OCH3 axial) Equilibrium->Diaxial Disfavored (High Steric Strain)

Caption: Conformational equilibrium of trans-4-methoxycyclohexanol.

Conformational Analysis of cis-4-Methoxycyclohexanol

The cis isomer presents a more complex scenario, with the hydroxyl and methoxy groups on the same face of the ring. This leads to two chair conformations where one substituent is axial and the other is equatorial.

Conformational Equilibrium and the Role of A-Values

The two interconverting chair conformations are:

  • Conformer A: Axial hydroxyl group and equatorial methoxy group.

  • Conformer B: Equatorial hydroxyl group and axial methoxy group.

The relative stability of these two conformers is determined by the difference in their A-values. The A-value for a hydroxyl group is approximately 0.87 kcal/mol, while for a methoxy group, it is around 0.6 kcal/mol.[4][5] Based purely on steric considerations, Conformer A, with the bulkier hydroxyl group in the axial position, would be slightly less stable than Conformer B. The longer C-O bond in the methoxy group compared to the O-H bond in the hydroxyl group may contribute to the lower A-value of the methoxy group, as it places the methyl group further away from the axial hydrogens, reducing steric interactions.[4]

The Influence of Intramolecular Hydrogen Bonding

A critical factor in the conformational analysis of cis-4-methoxycyclohexanol is the potential for intramolecular hydrogen bonding. In Conformer A (axial -OH, equatorial -OCH3), the axial hydroxyl group can act as a hydrogen bond donor to the oxygen atom of the equatorial methoxy group. While a 1,4-disposition is not as geometrically ideal for intramolecular hydrogen bonding as a 1,2 or 1,3 arrangement, the formation of a seven-membered ring-like structure is plausible and can provide additional stabilization to this conformer.

This intramolecular hydrogen bond can shift the conformational equilibrium towards the conformer with the axial hydroxyl group, potentially overriding the preference dictated by A-values alone.

Solvent Effects

The conformational equilibrium of cis-4-methoxycyclohexanol is highly sensitive to the solvent environment.

  • Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) do not compete for hydrogen bonding. In such environments, the intramolecularly hydrogen-bonded conformer (axial -OH) is expected to be significantly populated.

  • Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. These solvents will compete with the intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with both the hydroxyl and methoxy groups. This will favor the diequatorial-like conformer where both polar groups are exposed to the solvent.

Experimental Workflow: Investigating Solvent Effects

cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent Axial_OH Axial -OH, Equatorial -OCH3 (Intramolecular H-bond) Equilibrium Conformational Equilibrium Axial_OH->Equilibrium Equatorial_OH Equatorial -OH, Axial -OCH3 (Intermolecular H-bond) Equilibrium->Equatorial_OH

Caption: Solvent influence on cis-4-methoxycyclohexanol equilibrium.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the predominant conformation of substituted cyclohexanes.[6]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cis- or trans-4-methoxycyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl3 for a relatively non-polar environment, and DMSO-d6 or D2O for polar environments).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis of trans Isomer:

    • The proton attached to the carbon bearing the hydroxyl group (H-1) in the diequatorial conformer will be in an axial position.

    • This axial proton will exhibit large axial-axial coupling constants (J_ax-ax ≈ 8-12 Hz) with the adjacent axial protons on C2 and C6.

  • Analysis of cis Isomer:

    • The chemical shifts and coupling constants of H-1 and the proton on the carbon with the methoxy group (H-4) will be a weighted average of the values for the two chair conformers.

    • In a non-polar solvent, a significant population of the conformer with an axial -OH will result in a smaller coupling constant for H-1 (a mix of axial-axial and axial-equatorial couplings).

    • In a polar solvent, a shift towards the conformer with an equatorial -OH will lead to a larger average coupling constant for H-1.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for detecting hydrogen bonding.[7]

Protocol:

  • Sample Preparation: Prepare dilute solutions of cis-4-methoxycyclohexanol in a non-polar solvent (e.g., CCl4) at varying concentrations.

  • Data Acquisition: Record the IR spectrum for each concentration, focusing on the O-H stretching region (3200-3700 cm⁻¹).

  • Analysis:

    • The presence of a sharp band around 3600 cm⁻¹ that is independent of concentration is indicative of an intramolecular hydrogen bond.[8]

    • A broad band at lower wavenumbers (around 3300-3500 cm⁻¹) that shifts and sharpens upon dilution suggests intermolecular hydrogen bonding.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations can provide valuable insights into the relative energies of different conformers.[9]

Workflow:

  • Structure Building: Construct the initial 3D structures of all possible chair conformations for both cis- and trans-4-methoxycyclohexanol using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable computational method (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvent Modeling: To assess the impact of the solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to recalculate the energies in different solvent environments.

  • Analysis: Compare the calculated energy differences with experimental data to validate the computational model and gain a deeper understanding of the conformational preferences.

Summary and Implications

The conformational analysis of cis- and trans-4-methoxycyclohexanol reveals a fascinating interplay of steric and electronic effects.

  • trans-4-Methoxycyclohexanol exists almost exclusively in the diequatorial conformation, driven by the strong steric preference of both substituents for the equatorial position.

  • cis-4-Methoxycyclohexanol exhibits a more complex conformational behavior, with the equilibrium between the two chair conformers being sensitive to the solvent environment. In non-polar solvents, intramolecular hydrogen bonding can stabilize the conformer with an axial hydroxyl group, while in polar solvents, this equilibrium shifts towards the conformer that can engage in intermolecular hydrogen bonding.

Understanding these conformational preferences is crucial in drug design and development, as the three-dimensional shape of a molecule dictates its interactions with biological targets. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of substituted cyclohexanes and other cyclic systems.

References

  • Chemistry Stack Exchange. (2021). Why is the A-value of methoxy group lower than that of the hydroxyl group?
  • Sloop, J. C., et al. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 4(2), 31-39.
  • Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol.
  • University of Wisconsin-Platteville. (n.d.). Conformational Analysis of Cyclohexanols.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • YouTube. (2017). Computational conformational analysis of cyclohexanes.
  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes.
  • Sciesinska, E., & Sciesinski, J. (1979). Far Infrared Study of Solid Cyclohexanol. Molecular Crystals and Liquid Crystals, 51(1-2), 9-28.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?
  • Wyzant. (2019). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?
  • Wikipedia. (n.d.). Cyclohexane conformation.
  • Wikipedia. (n.d.). A-value.
  • PubMed. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
  • Chegg. (2020). For the mixture of cis- and trans-4-tert-butylcyclohexanol...
  • YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding.
  • ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes.
  • YouTube. (2020). 4-tert-Butylcyclohexanol - J values.

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Thermodynamic stability of 4-Methoxycyclohexanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermodynamic Stability of 4-Methoxycyclohexanol Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-4-Methoxycyclohexanol isomers. The stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in drug design and materials science where molecular conformation dictates biological activity and physical properties. This document delves into the foundational principles of conformational analysis, quantitatively assesses the steric and electronic factors at play, and outlines the experimental and computational methodologies used to validate these theoretical models. We will demonstrate that while intramolecular hydrogen bonding provides a notable stabilizing effect for the cis isomer, the ability of the trans isomer to adopt a diequatorial conformation renders it the more thermodynamically stable of the two.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is not a planar hexagon. To minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain, it adopts a non-planar "chair" conformation as its most stable form.[1][2] In this conformation, the twelve substituents on the ring are directed into two distinct positions:

  • Axial: Six bonds that are parallel to the principal C3 axis of the ring.

  • Equatorial: Six bonds that point outwards from the "equator" of the ring.

A critical dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1][3] For an unsubstituted cyclohexane, the two chair forms are energetically identical. However, for a substituted cyclohexane, this is not the case.[4]

The stability of a given conformer is primarily dictated by steric strain. A substituent in the axial position experiences repulsive steric hindrance from the two other axial hydrogens on the same face of the ring (at carbons 3 and 5 relative to the substituent). This destabilizing interaction is known as a 1,3-diaxial interaction .[3][5] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position to minimize this strain.[3][4]

Quantitative Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[3][6] A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Source(s)
Hydroxyl (-OH)~0.87[6][7][8]
Methoxy (-OCH₃)~0.6-0.7[6][7][8][9]

Interestingly, the methoxy group is slightly less sterically demanding than the hydroxyl group. This is because the C-O bond is longer than the H-O bond, allowing the methyl group to orient itself away from the ring, and the key interaction for the hydroxyl group is with the hydrogen atom, which can interact more closely with the axial hydrogens of the ring.[7][8]

Conformational Analysis of this compound Isomers

The relative stabilities of the cis and trans isomers are determined by the chair conformation that minimizes the cumulative steric and electronic effects of both the hydroxyl and methoxy groups.

trans-4-Methoxycyclohexanol

For the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the hydroxyl and methoxy groups occupy equatorial positions (diequatorial). A ring flip would force both groups into highly unfavorable axial positions (diaxial), introducing severe 1,3-diaxial interactions.

Caption: Ring flip of trans-4-Methoxycyclohexanol.

The diequatorial conformer is overwhelmingly favored, as it completely avoids the destabilizing 1,3-diaxial interactions for both substituents. This represents a very low-energy state.

cis-4-Methoxycyclohexanol

In the cis isomer, both substituents are on the same side of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. The two possible conformers resulting from a ring flip are energetically distinct but both suffer from the steric strain of having one axial substituent.

However, the cis isomer presents an opportunity for a stabilizing intramolecular hydrogen bond (IHB) . When the hydroxyl group is in the axial position (acting as the hydrogen bond donor) and the methoxy group is equatorial (with its oxygen as the acceptor), a favorable IHB can form. This interaction helps to offset the steric penalty of the axial -OH group.

Caption: Ring flip of cis-4-Methoxycyclohexanol with IHB.

Overall Thermodynamic Stability

A comparison of the most stable conformers determines the overall thermodynamic stability:

  • Most Stable trans Conformer: Diequatorial. The total steric strain is minimal.

  • Most Stable cis Conformer: Axial-OH/Equatorial-OMe (stabilized by IHB). This conformer still suffers from the 1,3-diaxial interactions of the axial hydroxyl group, even if partially offset by the hydrogen bond.

The energy penalty from a single axial group (even a relatively small one like -OH) is significant. While the IHB in the cis isomer is a real and stabilizing force, it is generally not strong enough to overcome the substantial stability gained by placing both bulky groups in equatorial positions. Therefore, the trans isomer of this compound is the more thermodynamically stable isomer.

Methodologies for Stability Determination

The relative thermodynamic stability of these isomers can be rigorously determined through both experimental and computational methods.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the position of conformational equilibria.[10][11][12][13] By measuring the equilibrium constant (Keq) between isomers, the Gibbs free energy difference (ΔG°) can be calculated, providing a direct measure of their relative stability.

Step-by-Step Protocol:

  • Equilibration: An equilibration reaction is established. This can be achieved by heating a sample of either pure isomer (or a mixture) in the presence of a catalyst (e.g., a base like sodium methoxide) that facilitates ring-opening/closing or another mechanism to allow interconversion between the cis and trans forms until thermodynamic equilibrium is reached.

  • Sample Preparation: A precise amount of the equilibrated mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H NMR spectra are acquired. The signals corresponding to specific protons in the cis and trans isomers (e.g., the proton on the carbon bearing the hydroxyl group, H-1, or the methoxy protons) will have distinct chemical shifts.

  • Analysis: The relative concentrations of the cis and trans isomers are determined by integrating their respective, well-resolved signals. The equilibrium constant is calculated as Keq = [trans] / [cis].

  • Calculation of ΔG°: The Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.[6][14] A negative ΔG° indicates that the trans isomer is more stable.

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a robust theoretical framework for predicting the relative energies of different molecular conformations and isomers.[15][16]

G cluster_workflow Computational Workflow for Stability Analysis A 1. Structure Building Construct 3D models of all four chair conformers: - trans (eq,eq) - trans (ax,ax) - cis (ax,eq) - cis (eq,ax) B 2. Geometry Optimization Perform energy minimization for each conformer (e.g., using DFT with a basis set like B3LYP/6-311++G(d,p)). A->B C 3. Energy Calculation Calculate the single-point electronic energy for each optimized structure. B->C D 4. Data Analysis Compare the final energies. The structure with the lowest energy is the global minimum and represents the most stable isomer/conformer. C->D

Caption: Workflow for computational stability analysis.

Summary of Quantitative Data

The overall stability can be estimated by considering the contributing energy values.

Isomer / ConformerSubstituent PositionsKey InteractionsEstimated Relative Energy (ΔG° kcal/mol)Stability Ranking
trans (eq, eq) Minimal steric strain 0 (Reference) 1 (Most Stable)
trans(ax, ax)1,3-diaxial (-OH) + 1,3-diaxial (-OMe)~ +1.54 (Least Stable)
cis(ax -OH, eq -OMe)1,3-diaxial (-OH) offset by IHB~ +0.3 to +0.52
cis(eq -OH, ax -OMe)1,3-diaxial (-OMe)~ +0.63

Note: These are estimated values for illustrative purposes. The actual energy of the IHB can vary depending on the solvent and temperature.

Conclusion

The thermodynamic stability of this compound isomers is a classic example of the interplay between steric hindrance and stabilizing intramolecular forces. The trans isomer is unequivocally the more stable of the two. Its ability to adopt a diequatorial chair conformation, thereby minimizing destabilizing 1,3-diaxial interactions for both functional groups, provides a decisive energetic advantage. While the cis isomer can achieve a degree of stabilization through an intramolecular hydrogen bond, this is insufficient to overcome the inherent steric strain imposed by having one substituent in an axial position. This fundamental analysis, verifiable through robust NMR and computational methods, is crucial for professionals in drug development and chemical synthesis who rely on a precise understanding of molecular conformation to predict and control chemical behavior and biological function.

References

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4-Methoxycyclohexanol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxycyclohexanol: Synthesis, Reactions, and Applications

Introduction

This compound is a versatile alicyclic alcohol that serves as a crucial intermediate and building block in various fields of chemical synthesis, ranging from pharmaceuticals to the fragrance industry.[1][2][3] Its unique structure, featuring a cyclohexane ring substituted with both a hydroxyl and a methoxy group, imparts specific stereochemical and reactive properties that are highly valued in the design of complex molecules. This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, key chemical transformations, and significant applications for researchers and professionals in drug development and chemical research.

The compound is identified by the CAS Number: 18068-06-9 and its systematic IUPAC Name: 4-methoxycyclohexan-1-ol .[1][4][5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 18068-06-9[1][2][4][5][6][7][8]
IUPAC Name 4-methoxycyclohexan-1-ol[1][4][5]
Molecular Formula C₇H₁₄O₂[1][2][4][5][6][7]
Molecular Weight 130.18 g/mol [1][5]
Appearance Colorless to light yellow liquid[2]
Boiling Point 217 °C at 760 mmHg[7]
Density 0.99 g/cm³[7]
Flash Point 89.1 °C[7]
Solubility Soluble in many organic solvents; sparingly soluble in water.[2]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of 4-methoxyphenol.[3][8] This transformation is a classic example of aromatic ring reduction, a fundamental process in organic synthesis for converting flat, aromatic structures into three-dimensional alicyclic systems.

Catalytic Hydrogenation of 4-Methoxyphenol: A Step-by-Step Protocol

This protocol details the reduction of 4-methoxyphenol to this compound, a process that achieves high yield and purity.[8][9]

Experimental Rationale:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for aromatic ring hydrogenation under manageable conditions. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic efficiency.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material, 4-methoxyphenol, and is relatively inert under the reaction conditions.

  • Pressure and Temperature: The use of elevated pressure (7 MPa) and temperature (140 °C) is crucial to overcome the aromatic stabilization of the benzene ring and drive the hydrogenation to completion in a reasonable timeframe.[8]

G cluster_0 Synthesis Workflow Start Dissolve 4-Methoxyphenol in Methanol Add_Catalyst Add 5 wt% Pd/C Catalyst Start->Add_Catalyst Step 1 Pressurize Pressurize Reactor with H₂ to 7 MPa Add_Catalyst->Pressurize Step 2 Heat_Stir Heat to 140°C and Stir for 5 hours Pressurize->Heat_Stir Step 3 Cool_Vent Cool Reactor and Vent Excess H₂ Heat_Stir->Cool_Vent Step 4 Filter Filter to Remove Pd/C Catalyst Cool_Vent->Filter Step 5 Distill Distill under Reduced Pressure to Remove Solvent Filter->Distill Step 6 Product Obtain Pure This compound Distill->Product Final Product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Preparation: In a suitable high-pressure reactor, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.[8]

  • Catalyst Addition: Carefully add 40 g of 5 wt% palladium on carbon catalyst to the solution.

  • Reaction Setup: Seal the reactor and purge it with hydrogen gas. Pressurize the system to 7 MPa with hydrogen.[8]

  • Hydrogenation: While stirring vigorously, heat the mixture to 140 °C and maintain these conditions for 5 hours.[8]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Remove the palladium-carbon catalyst by filtration. The resulting filtrate is then subjected to distillation under reduced pressure to remove the methanol solvent, yielding this compound with a purity of approximately 97% and a yield of around 98.5%.[8]

Key Chemical Reactions

This compound is a valuable intermediate due to the reactivity of its secondary alcohol group. The most significant reaction is its oxidation to the corresponding ketone, 4-methoxycyclohexanone.[1]

Oxidation to 4-Methoxycyclohexanone

The conversion of this compound to 4-methoxycyclohexanone is a critical step in the synthesis of various fine chemicals and pharmaceutical precursors.[10]

Experimental Rationale:

  • Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. It is particularly useful for small-scale laboratory preparations.

  • Solvent: Methylene chloride (dichloromethane) is a common solvent for PCC oxidations as it is relatively inert and allows for easy product isolation.

G Reactant This compound Product 4-Methoxycyclohexanone Reactant->Product Oxidation Reagent Pyridinium Chlorochromate (PCC) in Methylene Chloride Reagent->Product

Caption: Oxidation of this compound to 4-Methoxycyclohexanone.

Protocol for Oxidation using PCC:

  • Preparation: To a flask containing methylene chloride, add 11 g of pyridinium chlorochromate.[11]

  • Addition of Alcohol: While stirring, add a solution of 4.2 g of this compound dissolved in 30 mL of methylene chloride.[11]

  • Reaction: Allow the reaction to proceed at room temperature for 3 hours.[11]

  • Purification: Upon completion, the product can be purified by passing the reaction mixture through a column of Florisil. Subsequent distillation will yield pure 4-methoxycyclohexanone.[11]

Alternative "Green" Oxidation: For larger-scale and more environmentally sustainable syntheses, the use of hydrogen peroxide as an oxidant with a molecular sieve-supported phosphotungstic acid catalyst is a preferred method.[10][12] This approach is advantageous as the only byproduct is water, leading to a significantly improved atom economy.[1]

Applications in Research and Drug Development

This compound's utility stems from its role as a versatile building block in organic synthesis.[1][2]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the creation of a wide array of pharmaceutical compounds.[1][2] Its cyclohexane core provides a scaffold that can be further functionalized to produce complex molecular architectures found in many bioactive molecules.

  • Fragrance Industry: The pleasant odor of this compound makes it a valuable component in the formulation of perfumes and flavoring agents.[1][2]

  • Biomass Conversion: In the field of sustainable chemistry, it is used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics, contributing to the conversion of biomass into valuable chemicals.[1]

  • Fine Chemical Intermediate: The derivative, 4-methoxycyclohexanone, is an important intermediate in the synthesis of various pesticides and medicines.[10][12]

Safety and Handling

While comprehensive toxicity data is limited, this compound is classified as a mild irritant.[1] Based on the Globally Harmonized System (GHS) classifications from multiple reports, it may cause skin and eye irritation.[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat when handling this chemical.[13][14]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10]

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis from readily available precursors, coupled with the versatile reactivity of its hydroxyl group, establishes it as a valuable intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, a solid understanding of the properties, synthesis, and reaction chemistry of this compound is essential for leveraging its full potential in the creation of novel and valuable molecules.

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Molecular weight and formula of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxycyclohexanol: Properties, Synthesis, and Applications

Introduction

This compound is a versatile organic compound that serves as a crucial intermediate in a multitude of synthetic applications, ranging from the development of active pharmaceutical ingredients (APIs) to the creation of novel fragrances.[1][2][3] Its structure, featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group, provides two distinct points for chemical modification. This bifunctionality, combined with the stereoisomerism inherent in its cyclic structure, makes it a valuable building block for chemists aiming to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. The compound's molecular formula is C₇H₁₄O₂ with a molecular weight of approximately 130.18 g/mol .[4][5][6] It exists as a mixture of two stereoisomers: cis-4-Methoxycyclohexanol and trans-4-Methoxycyclohexanol. The spatial orientation of the hydroxyl and methoxy groups relative to the cyclohexane ring defines the isomer and can significantly influence the molecule's physical properties and reactivity in subsequent synthetic steps.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[4], [5]
Molecular Weight 130.18 g/mol [4], [5]
CAS Number 18068-06-9 (cis/trans mixture)[4], [1]
Boiling Point ~204-205 °C (at 731 Torr)[5]
Density ~0.99 g/cm³[7]
Appearance Colorless to light yellow liquid[5]
Stereoisomeric Structures

The orientation of the substituents on the cyclohexane ring gives rise to cis and trans isomers. In the chair conformation, the lowest energy state, substituents can occupy either axial or equatorial positions. The relative stability of the isomers is determined by the steric strain associated with these positions.

Caption: Cis and trans isomers of this compound.

Synthesis Protocol: Catalytic Hydrogenation of 4-Methoxyphenol

A robust and widely adopted method for synthesizing this compound is the catalytic hydrogenation of 4-methoxyphenol.[3][8] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Expertise & Rationale

The choice of a palladium-on-carbon (Pd/C) catalyst is critical. Palladium is highly efficient at catalyzing the hydrogenation of aromatic rings under manageable conditions. The carbon support provides a high surface area for the catalyst, maximizing its activity. The reaction is typically performed under a pressurized hydrogen atmosphere to ensure a sufficient concentration of hydrogen is available at the catalyst surface to drive the reduction. Methanol is an excellent solvent choice as it readily dissolves the starting material and is relatively inert under these hydrogenation conditions.[5][8]

Experimental Protocol
  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 4-methoxyphenol (1.0 eq) and methanol (approx. 1.1 mL per gram of starting material).

  • Catalyst Addition: 5 wt% palladium on carbon (0.1 eq by weight to the starting material) is carefully added to the solution.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 7 MPa.[5][8]

  • Reaction: The mixture is heated to 140 °C and stirred vigorously for 5 hours to ensure efficient contact between the reactants, solvent, and catalyst.[5][8]

  • Work-up and Purification:

    • After cooling, the reactor is depressurized.

    • The catalyst is removed by filtration through a pad of Celite. The choice of Celite is to prevent the fine catalyst particles from passing through, which can be pyrophoric upon exposure to air when dry.

    • The methanol solvent is removed from the filtrate by distillation under reduced pressure.

    • The resulting crude product is purified by vacuum distillation to yield this compound with high purity (>97%).[5]

Synthesis and Purification Workflow

G start Charge Reactor: 4-Methoxyphenol, Methanol, 5% Pd/C pressurize Pressurize with H₂ (7 MPa) Heat to 140 °C start->pressurize Seal Reactor react Stir for 5 hours pressurize->react cool Cool and Depressurize react->cool filter Filter through Celite (Removes Pd/C catalyst) cool->filter distill Solvent Removal (Reduced Pressure Distillation) filter->distill Filtrate purify Vacuum Distillation of Crude Product distill->purify product Pure this compound (>97%) purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

  • Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. The IR spectrum of this compound will exhibit a strong, broad absorption in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group.[9] Additionally, C-O stretching vibrations for the alcohol and the ether will be visible in the 1050-1250 cm⁻¹ region, and C-H stretching from the cyclohexane ring will appear just below 3000 cm⁻¹.[10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 130.[11] Common fragmentation patterns would include the loss of water ([M-18]⁺) from the alcohol and the loss of a methoxy group ([M-31]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This provides detailed information about the hydrogen environment. The spectrum will show a complex multiplet region for the protons on the cyclohexane ring. A distinct singlet around 3.3 ppm would correspond to the three protons of the methoxy group (-OCH₃). The proton attached to the oxygen-bearing carbon (CH-OH) would appear as a multiplet, with its chemical shift and multiplicity differing between the cis and trans isomers.

    • ¹³C NMR: This spectrum will show the number of unique carbon environments. For this compound, several signals corresponding to the carbons of the cyclohexane ring would be expected, along with a signal for the methoxy carbon at approximately 56 ppm.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules.[1] Its utility stems from the ability to selectively modify either the hydroxyl or the methoxy group.

  • Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical compounds.[2] The cyclohexane scaffold is a common motif in drug molecules, providing a rigid three-dimensional structure that can be optimized for binding to biological targets. For example, the hydroxyl group can be oxidized to a ketone (4-methoxycyclohexanone), which is a key intermediate for synthesizing insecticides like spirotetramat and can be applied in the synthesis of liquid crystal materials.[1][12]

  • Fragrance Industry: The pleasant odor of cyclohexanol derivatives makes them suitable for use in perfumes and flavoring agents.[1]

  • Biomass Conversion: Research has explored its use in the selective synthesis of cyclohexanol intermediates from lignin-based phenolic compounds, which is a key area in green chemistry and the conversion of biomass into valuable chemicals.[1]

Safety and Handling

This compound is classified as a mild irritant.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[4][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a foundational chemical intermediate with significant value in research and industrial applications. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical handles, ensures its continued importance. A thorough understanding of its properties, stereochemistry, and reaction protocols, as outlined in this guide, is essential for scientists and developers looking to leverage this molecule in the creation of novel and valuable compounds.

References

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An In-depth Technical Guide to the Solubility and Reactivity of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Methoxycyclohexanol (CAS 18068-06-9), a versatile bifunctional molecule of interest to researchers in organic synthesis and drug development.[1] The document delineates the compound's solubility profile across a range of common laboratory solvents and offers an in-depth exploration of its chemical reactivity. Key transformations, including oxidation, esterification, and dehydration, are examined through the lens of mechanistic principles and supported by detailed, field-proven experimental protocols. The guide is structured to provide not just procedural steps, but also the causal reasoning behind experimental design, empowering scientists to apply this knowledge effectively within their own research contexts.

Introduction and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 1 and 4 positions, respectively.[1] This structure, which exists as a mixture of cis and trans isomers, imparts a unique combination of polarity and non-polarity that governs its physical properties and chemical behavior. Its molecular formula is C₇H₁₄O₂ with a molecular weight of approximately 130.19 g/mol .[1][2] Understanding these fundamental properties is the first step in leveraging this compound for synthetic applications.

Key Physicochemical Data:

  • Molecular Formula: C₇H₁₄O₂[1][2]

  • Molecular Weight: 130.19 g/mol [2]

  • Boiling Point: 217 °C at 760 mmHg[3]

  • Density: 0.99 g/cm³[3]

  • Flash Point: 89.1 °C[3]

The presence of a hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptors (hydroxyl and ether oxygens) significantly influences its solubility and interaction with other molecules.[4]

Solubility Profile: A Practical Guide for the Bench Scientist

The solubility of a reagent is a critical parameter for reaction setup, workup, and purification. This compound's solubility is dictated by the interplay between its polar hydroxyl and methoxy groups and its nonpolar cyclohexane backbone.

Guiding Principle: The "like dissolves like" principle is a useful starting point. The hydroxyl group facilitates solubility in polar protic solvents (e.g., water, alcohols) through hydrogen bonding, while the cyclohexane ring and methoxy group contribute to its solubility in less polar organic solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Category Solvent Example Qualitative Solubility Rationale for Selection
Polar Protic Water Sparingly Soluble Useful for aqueous extractions or biphasic reactions. Solubility is limited by the nonpolar ring.
Methanol / Ethanol Soluble Excellent choice for reactions where high polarity is needed to dissolve other reagents.
Polar Aprotic Acetone Soluble Good general-purpose solvent for a wide range of organic reactions.
Tetrahydrofuran (THF) Soluble Aprotic ether, suitable for reactions involving organometallics or strong bases like NaH.[5]
Nonpolar / Halogenated Dichloromethane (DCM) Soluble Commonly used for extractions and chromatography due to its volatility and ability to dissolve a wide range of organic compounds.
Toluene Soluble Suitable for reactions requiring higher temperatures, such as dehydrations involving a Dean-Stark trap.

| | Hexanes | Sparingly Soluble | Can be used as an anti-solvent for crystallization or for chromatographic elution of less polar products. |

This table is a qualitative summary based on general chemical principles. Experimental verification is always recommended for specific applications.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by its secondary alcohol functional group. The methoxy group is comparatively inert under most conditions but can influence the regioselectivity and stereoselectivity of reactions.

Oxidation to 4-Methoxycyclohexanone

The conversion of the secondary alcohol to a ketone is a fundamental and high-yielding transformation, producing the valuable intermediate 4-Methoxycyclohexanone.[6] The choice of oxidant is critical and depends on the desired scale, cost, and tolerance for hazardous byproducts.

Mechanistic Insight: Oxidation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. The oxidant facilitates this process. While historically, chromium-based reagents (e.g., Jones reagent) were used, they are toxic and produce significant waste.[7] Modern methods favor cleaner, more selective oxidants.

A highly efficient and environmentally benign method utilizes hydrogen peroxide as the oxidant with a phosphotungstic acid catalyst. This system can achieve excellent yields and purities, making it suitable for industrial applications.[2][8]

Workflow for Oxidation of this compound

G cluster_prep 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge reactor with This compound B Add catalyst (e.g., phosphotungstic acid) A->B C Add solvent (if necessary) B->C D Heat to reaction temp (e.g., 40-60°C) C->D E Add H2O2 dropwise D->E F Monitor reaction (TLC, GC) E->F G Quench excess oxidant F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash, Dry, Concentrate H->I J Distillation or Chromatography I->J K Obtain pure 4-methoxycyclohexanone J->K

Caption: A typical experimental workflow for the oxidation reaction.

Protocol: Catalytic Oxidation using Hydrogen Peroxide This protocol is adapted from patented industrial methods, emphasizing safety and efficiency.[8]

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, thermometer, and an addition funnel.

  • Charging Reagents: To the flask, add this compound (1.0 eq) and a catalytic amount of molecular sieve-supported phosphotungstic acid.

  • Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 50°C).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise via the addition funnel, maintaining the internal temperature. Causality: Slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methoxycyclohexanone can be purified by vacuum distillation.

  • Validation: The final product's purity can be confirmed by GC analysis, and its identity verified by ¹H NMR, ¹³C NMR, and IR spectroscopy (disappearance of the broad O-H stretch, appearance of a strong C=O stretch around 1715 cm⁻¹). Yields for this method can exceed 98%.[2][8]

Esterification: Synthesis of 4-Methoxycyclohexyl Esters

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides). This reaction is fundamental for creating fragrance compounds, polymer precursors, and prodrugs.

Mechanistic Insight:

  • Fischer Esterification (with Carboxylic Acid): This is an acid-catalyzed equilibrium process. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. To drive the equilibrium toward the product, water is typically removed, or an excess of one reagent is used.[9]

  • Acylation (with Acid Anhydride/Chloride): This is a more rapid, non-reversible method. It is often catalyzed by a base like pyridine or 4-dimethylaminopyridine (DMAP), which activates the acylating agent.[10][11]

Protocol: Acylation with Acetic Anhydride This protocol is a robust method for producing 4-methoxycyclohexyl acetate.[12]

  • Setup: In a fume hood, combine this compound (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of DMAP (0.05 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction: Heat the mixture to a gentle reflux (or a specified temperature, e.g., 100°C) and stir for 2-4 hours. Causality: Acetic anhydride is used in excess to ensure complete conversion of the alcohol. DMAP is a highly effective nucleophilic catalyst that accelerates the reaction significantly compared to uncatalyzed methods.[10]

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the more polar alcohol starting material.

  • Workup: Cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove DMAP/pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Validation: The resulting 4-methoxycyclohexyl acetate can be purified by distillation or chromatography. Purity is assessed by GC, and structure is confirmed by NMR (appearance of a singlet around 2.0 ppm for the acetyl methyl group) and IR (disappearance of O-H stretch, appearance of ester C=O stretch around 1735 cm⁻¹).

DMAP Catalysis Mechanism

G cluster_activation 1. Acylpyridinium Ion Formation cluster_acylation 2. Acylation of Alcohol cluster_regen 3. Catalyst Regeneration Ac2O Acetic Anhydride AcylPyr N-Acetylpyridinium Ion (Highly Reactive) Ac2O->AcylPyr Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->AcylPyr Ester 4-Methoxycyclohexyl Acetate (Product) AcylPyr->Ester ROH 4-Methoxy- cyclohexanol ROH->Ester Nucleophilic Attack DMAP_regen DMAP (Regenerated) Ester->DMAP_regen

Caption: The catalytic cycle for DMAP-mediated esterification.

Dehydration to Methoxycyclohexenes

Under strong acid catalysis and heat, this compound can undergo dehydration (elimination) to form a mixture of alkene products, primarily 4-methoxycyclohexene and 3-methoxycyclohexene.

Mechanistic Insight: This reaction proceeds via an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Loss of water generates a secondary carbocation intermediate. A base (like water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form the double bond. Because the initial carbocation can potentially undergo rearrangement (hydride shift), a mixture of products is often observed.

Protocol: Acid-Catalyzed Dehydration

  • Setup: Place this compound (1.0 eq) in a round-bottom flask suitable for distillation. Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid (approx. 10-20% by volume). Add a few boiling chips.

  • Reaction/Distillation: Set up a simple distillation apparatus. Heat the reaction mixture gently. Causality: The alkene products have lower boiling points than the starting alcohol. By distilling the products as they form, the equilibrium is driven towards the product side according to Le Châtelier's principle.

  • Workup: Collect the distillate in a receiver cooled in an ice bath. Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any co-distilled acid, followed by a wash with water and then brine.

  • Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂). The final product mixture can be analyzed by GC-MS to determine the isomer distribution.

  • Validation: A positive test for unsaturation (e.g., reaction with KMnO₄ solution) will confirm the presence of alkenes. The disappearance of the O-H stretch in the IR spectrum is also indicative of a successful reaction.

Conclusion

This compound is a synthetically useful building block whose reactivity is centered on its secondary alcohol functionality. Through straightforward oxidation, esterification, and dehydration reactions, it serves as a precursor to a variety of valuable chemical intermediates. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and safely utilize this compound in their synthetic endeavors, with a strong emphasis on choosing efficient, safe, and scalable methods.

References

  • Dehydration of 4-Methylcyclohexanol. (n.d.). University of California, Irvine - Department of Chemistry.
  • This compound (cis,trans). (n.d.). PubChem. National Institutes of Health.
  • Chemical Properties of Cyclohexanol, 4-methoxy- (CAS 18068-06-9). (n.d.). Cheméo.
  • Preparation method of 4-methoxycyclohexanon. (2015). Google Patents. CN105152884A.
  • Synthesis method of 4-substituted cyclohexanone. (2021). Google Patents. CN112778108A.
  • Methoxycyclohexanol. (n.d.). PubChem. National Institutes of Health.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Williamson Ether Synthesis. (n.d.). BYJU'S.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). Quick Company.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • 4-Methylcyclohexanol. (n.d.). PubChem. National Institutes of Health.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 4-Methoxycyclohexanone. (n.d.). PubChem. National Institutes of Health.
  • Reaction profile of 4-methoxyphenol hydrogenation. (n.d.). ResearchGate.
  • Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. (n.d.). PrepChem.com.
  • 4-Methylcyclohexanol acetate. (n.d.). NIST WebBook.
  • This compound | CAS 18068-06-9. (n.d.). American Elements.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions. (2015). Google Patents. CN104557526A.
  • Fischer Esterification. (2022, November 16). Master Organic Chemistry.
  • 4-methyl-3-oxocyclohexyl acetate. (n.d.). ChemSynthesis.
  • Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. (n.d.). PMC - NIH.
  • Esterification mechanism of alcohols using acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst. (n.d.). ResearchGate.
  • Dehydration of Cyclohexanol [ORGANIC CHEMISTRY]. (2020, November 5). YouTube.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020, June 22). MedCrave online.
  • Dehydration of 2-Methylcyclohexanol Experiment, Part 3: Product Characterization. (2020, April 21). YouTube.

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4-Methoxycyclohexanol: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Methoxycyclohexanol is a bifunctional organic compound featuring both a secondary alcohol and an ether within a cyclohexane scaffold. While seemingly simple, this structure provides a unique combination of reactivity and stereochemistry, making it a valuable intermediate in diverse fields of organic chemistry. This guide provides an in-depth analysis of this compound's core properties, synthesis, and key reaction pathways. We will explore its critical role as a precursor to high-value fine chemicals, particularly in the agrochemical and pharmaceutical industries, and delve into its applications in biomass conversion and the fragrance sector. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Core Characteristics and Synthesis

Physicochemical Properties

This compound (CAS: 18068-06-9) is a colorless to light yellow liquid at room temperature.[1] Its structure, comprising a polar hydroxyl group and a less polar methoxy ether on a nonpolar cycloalkane ring, imparts solubility in a range of organic solvents.[1] Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[2][3]
Molecular Weight130.18 g/mol [4]
CAS Number18068-06-9[1][3]
AppearanceColourless to light yellow liquid[1]
Boiling Point489.04 K (215.9 °C) (Joback Calculated)[4]
SolubilitySoluble in organic solvents like methanol, chloroform, and ethyl acetate.[1][5][1][5]
Synthesis of this compound

The most efficient and high-yielding industrial synthesis of this compound involves the catalytic hydrogenation of 4-methoxyphenol.[6][7] This method is preferred due to the high atom economy and the purity of the resulting product.

The process relies on the reduction of the aromatic ring of 4-methoxyphenol using hydrogen gas over a supported metal catalyst, typically palladium on carbon (Pd/C).[6] The reaction is carried out under elevated temperature and pressure to achieve a high conversion rate.

Synthesis cluster_start Starting Material cluster_product Product 4-Methoxyphenol This compound 4-Methoxyphenol->this compound  H₂ (7 MPa), 5% Pd/C  Methanol, 140°C, 5h    Yield: 98.5%  

Caption: Catalytic hydrogenation of 4-methoxyphenol to this compound.

A detailed experimental protocol for this transformation is provided in Section 4.1.

Core Reactivity and Key Transformations

The utility of this compound stems from the reactivity of its secondary hydroxyl group. This functional group can undergo a variety of classical alcohol reactions, including oxidation, dehydration, and substitution (after conversion to a suitable leaving group).

Reactivity A This compound B 4-Methoxycyclohexanone A->B [Oxidation] H₂O₂, Catalyst C 4-Methoxycyclohexene A->C [Dehydration] H⁺, Heat D Esters / Ethers A->D Acyl Chloride / Williamson Ether Synthesis

Caption: Major reaction pathways of this compound.

Oxidation to 4-Methoxycyclohexanone

The most significant application of this compound is its oxidation to 4-methoxycyclohexanone.[2][8] This ketone is a crucial fine chemical intermediate, particularly in the agrochemical sector.[5][9]

Causality Behind Method Selection: Historically, oxidation was achieved using stoichiometric chromium-based reagents like Jones reagent (CrO₃/H₂SO₄).[8] While effective, these methods suffer from significant drawbacks, including high costs, generation of heavy metal waste, and complex post-reaction workup.[8] A representative study using chromic acid oxidation reported yields as low as 39-50%.[2]

Modern process chemistry demands greener, more efficient, and catalytic approaches. The use of hydrogen peroxide (H₂O₂) as the terminal oxidant represents a substantial improvement.[9] H₂O₂ is inexpensive, and its only byproduct is water, making it an environmentally benign choice. When combined with a suitable catalyst, such as a molecular sieve-supported phosphotungstic acid, this method can achieve yields exceeding 98% under continuous flow conditions, effectively avoiding problems of product instability and potential thermal runaway associated with batch processes.[2][9]

Oxidation MethodOxidantCatalystTypical YieldEnvironmental Considerations
Jones OxidationCrO₃ / H₂SO₄None50-78%[8][9]Generates carcinogenic chromium waste; high COD wastewater.[8]
PCC OxidationPyridinium chlorochromateNone~85%[9]High material cost; chromium waste.[9]
Catalytic OxidationH₂O₂Supported Phosphotungstic Acid>98%[2][9]Environmentally friendly; water is the only byproduct.[9]
Dehydration to 4-Methoxycyclohexene

In the presence of a strong acid catalyst (e.g., H₃PO₄ or H₂SO₄) and heat, this compound undergoes an E1 elimination reaction to form 4-methoxycyclohexene.[10] The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A subsequent deprotonation of an adjacent carbon atom by a weak base (like water) yields the alkene.[10]

Applications in Synthesis

The value of this compound is primarily realized through its conversion into more complex molecules.

Keystone Intermediate for Agrochemicals and Pharmaceuticals

As established, the primary industrial application of this compound is as a direct precursor to 4-methoxycyclohexanone.[5] This ketone is a vital building block for synthesizing spirotetramat, a potent insecticide.[8] Furthermore, the substituted cyclohexanone ring system is a common motif in pharmacologically active molecules, including potential antitumor agents.[5]

Application A 4-Methoxyphenol (Bulk Chemical) B This compound A->B Hydrogenation C 4-Methoxycyclohexanone (Key Intermediate) B->C Oxidation D High-Value Products (e.g., Spirotetramat, Pharmaceuticals) C->D Multi-step Synthesis

Caption: Synthetic value chain from bulk chemical to high-value products.

Biomass Conversion

This compound plays a role in the valorization of biomass. It is used in the selective synthesis of cyclohexanol intermediates derived from lignin-based phenolic compounds.[2][5] This process is part of a broader effort to convert renewable biomass into valuable platform chemicals, polymers, and fuels, reducing reliance on petrochemical feedstocks.[2]

Fragrance and Flavor Industry

The pleasant, sweet odor of this compound and its derivatives makes it suitable for use in the fragrance and flavor industries.[1][2] It can be incorporated into perfumes and other scented products, where its mechanism of action involves interaction with olfactory receptors.[1]

Validated Experimental Protocols

The following protocols are presented with detailed steps and rationale to ensure reproducibility and safety.

Protocol: Synthesis of this compound via Hydrogenation

This procedure is adapted from established industrial methods.[6][7]

  • Objective: To synthesize this compound from 4-methoxyphenol with high yield and purity.

  • Materials:

    • 4-Methoxyphenol (400 g)

    • Methanol (450 mL)

    • 5 wt% Palladium on Carbon (Pd/C) catalyst (40 g)

    • High-pressure autoclave reactor equipped with stirring and temperature control

    • Hydrogen gas source

  • Procedure:

    • Reactor Charging: In a suitable high-pressure autoclave, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.

    • Catalyst Addition: Carefully add 40 g of 5 wt% Pd/C catalyst to the solution. Rationale: The catalyst should be handled carefully, as it can be pyrophoric.

    • System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) before introducing hydrogen to ensure an oxygen-free atmosphere.

    • Pressurization and Heating: Pressurize the reactor to 7 MPa with hydrogen gas. Begin stirring and heat the reaction mixture to 140 °C.

    • Reaction Monitoring: Maintain the temperature and pressure for 5 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

    • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Catalyst Removal: Open the reactor and remove the catalyst by filtration. Rationale: Filtration removes the heterogeneous catalyst, quenching the reaction and preventing product contamination.

    • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator under reduced pressure.

    • Product Isolation: The remaining crude product is this compound. A purity of approximately 97% and a yield of 98.5% can be expected.[6] Further purification can be achieved by vacuum distillation if required.

Protocol: Oxidation to 4-Methoxycyclohexanone with H₂O₂

This protocol is based on a modern, environmentally friendly continuous flow process.[9]

  • Objective: To oxidize this compound to 4-methoxycyclohexanone using hydrogen peroxide in a continuous flow system.

  • Materials:

    • This compound solution (30-50 wt% in a suitable solvent)

    • Hydrogen peroxide (30-50 wt% aqueous solution)

    • Tubular reactor packed with a molecular sieve-supported phosphotungstic acid catalyst

    • Pumps for continuous feeding of reactants

    • Condenser and collection vessel

    • Toluene (for extraction)

  • Procedure:

    • System Setup: Set up the tubular reactor system with separate feed lines for the this compound solution and the hydrogen peroxide solution. Ensure the reactor outlet is connected to a condenser and a collection vessel.

    • Reactant Feed: Begin pumping the this compound solution (at a rate of 5-15 g/min ) and the hydrogen peroxide solution into the reactor. The molar ratio of this compound to H₂O₂ should be maintained between 1:1.05 and 1:1.5. Rationale: A slight excess of H₂O₂ ensures complete conversion of the alcohol.

    • Reaction: The reactants mix and pass through the heated catalytic bed, where the oxidation occurs. The continuous flow prevents the accumulation of unstable intermediates and byproducts.[9]

    • Product Collection: The reaction mixture exits the reactor, is cooled by the condenser, and is collected as an aqueous solution of 4-methoxycyclohexanone.

    • Extraction: Once the reaction is complete, transfer the collected aqueous solution to a separatory funnel. Extract the product using toluene (2 x volume of the oil layer).

    • Isolation: Combine the organic layers (toluene). The solvent can be removed via distillation to yield the final product, 4-methoxycyclohexanone. This method has been reported to achieve a purity of 98.6% and a yield of 98.3%.[9]

Conclusion and Future Outlook

This compound is a synthetically powerful and commercially important intermediate. Its value is demonstrated through a clear and efficient synthetic chain: from the bulk chemical 4-methoxyphenol, through catalytic hydrogenation to this compound, and finally via clean oxidation to the high-value intermediate 4-methoxycyclohexanone. The transition from hazardous, stoichiometric oxidants to green, catalytic systems for its primary transformation underscores the advancements in sustainable process chemistry.

Future research will likely focus on expanding the stereoselective applications of this compound isomers and developing even more efficient and reusable catalytic systems for its synthesis and subsequent transformations. As industries continue to prioritize green chemistry and seek novel molecular scaffolds, the strategic importance of versatile intermediates like this compound is set to grow.

References

  • ChemBK. (2024, April 10). 4-Methoxycyclohexano. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound (cis,trans).
  • Google Patents. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2024, March 6). 4-Methoxycyclohexanone (CAS: 13482-23-0)
  • ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. [Link]
  • American Elements. (n.d.). This compound. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2024, January 5). Sourcing High-Quality this compound: A Guide for Buyers. [Link]
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methoxy- (CAS 18068-06-9). [Link]
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
  • YouTube. (2022, September 7). Pre lab discussion - 4-methylcyclohexanol. [Link]

Sources

Discovery and history of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxycyclohexanol: From Discovery to Modern Applications

Abstract

This compound is a versatile alicyclic alcohol that serves as a crucial intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. This guide provides a comprehensive overview of its chemical properties, stereoisomerism, and historical development. We delve into the primary synthesis route—catalytic hydrogenation of 4-methoxyphenol—elucidating the mechanistic principles and providing a detailed experimental protocol. Furthermore, this document covers its analytical characterization, key applications in research and drug development, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this important chemical building block.

Introduction and Historical Context

This compound (CAS: 18068-06-9) is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group (-OH) and a methoxy group (-OCH₃) at positions 1 and 4, respectively.[1][2] Its utility stems from the presence of these two functional groups, which allows for a wide range of subsequent chemical transformations.

While pinpointing the exact moment of its first synthesis is challenging based on readily available literature, its use as a chemical intermediate is documented in patents from the mid-20th century. For instance, a 1970 patent details its preparation via the catalytic hydrogenation of p-methoxyphenol, indicating its established role as a precursor in multi-step syntheses by that time.[3] Infrared spectra collected by the Coblentz Society, a repository for reference spectra, also likely predate 1970, further suggesting its availability and use in the preceding decades.[4]

The primary route to this compound has historically been the hydrogenation of 4-methoxyphenol (also known as Mequinol or p-hydroxyanisole).[5] This method remains the most industrially viable approach due to its high efficiency and the availability of the starting material.

Physicochemical Properties and Stereochemistry

The structure of this compound allows for geometric isomerism, resulting in cis and trans diastereomers. In the cis isomer, the methoxy and hydroxyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This stereochemical difference significantly influences their physical properties and reactivity. The commercially available product is often a mixture of these isomers.[1]

Isomeric Structures

The chair conformations of the cis and trans isomers dictate their relative stability and reactivity. The interplay of axial and equatorial positioning of the functional groups is a key consideration in its synthetic applications.

Caption: Chair conformations of cis and trans-4-Methoxycyclohexanol.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1][4]
Molecular Weight 130.18 g/mol [1][4]
CAS Number 18068-06-9 (cis/trans mixture)[1]
22188-02-9 (cis)[6]
22188-03-0 (trans)[7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 204-205 °C (at 731 Torr)[8]
Density 0.99 ± 0.1 g/cm³ (Predicted)[8]
pKa 14.98 ± 0.40 (Predicted)[2][8]
Storage Temperature 2-8°C[2][8]

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of 4-methoxyphenol. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Reaction Scheme: Catalytic Hydrogenation

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 4-Methoxycyclohexanol via Hydrogenation of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 4-methoxyphenol to produce 4-methoxycyclohexanol, a valuable intermediate in the pharmaceutical, fragrance, and pesticide industries.[1] The protocol detailed herein utilizes a palladium-on-carbon (Pd/C) catalyst and offers a high-yield pathway to the desired product.[2][3] This application note is designed to equip researchers with a robust methodology, a thorough understanding of the underlying chemical principles, and the necessary safety precautions for conducting this reaction.

Introduction

This compound (CAS: 18068-06-9) is a key building block in organic synthesis.[1] Its versatile structure allows for its incorporation into a wide array of complex molecules. The hydrogenation of readily available 4-methoxyphenol presents an efficient and scalable route for its production. This process involves the addition of hydrogen across the aromatic ring of 4-methoxyphenol in the presence of a catalyst, typically a noble metal supported on a high-surface-area material. The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity.

Reaction Mechanism and Scientific Rationale

The hydrogenation of 4-methoxyphenol to this compound is a heterogeneous catalytic process. The reaction proceeds through the adsorption of both hydrogen and the aromatic substrate onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the benzene ring, ultimately leading to the saturated cycloalkane.

The selection of a 5% palladium-on-carbon catalyst is based on its high activity and selectivity for aromatic ring hydrogenation.[2][3] Methanol is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.[2][3] The reaction is performed under elevated temperature and pressure to increase the rate of reaction and ensure complete conversion.

Hydrogenation_Reaction cluster_catalyst Catalyst Surface 4-Methoxyphenol 4-Methoxyphenol Reaction_Intermediate Adsorbed Species on Catalyst Surface 4-Methoxyphenol->Reaction_Intermediate + H2 H2 H2 H2->Reaction_Intermediate Catalyst Catalyst This compound This compound Reaction_Intermediate->this compound Hydrogenation

Caption: Reaction pathway for the hydrogenation of 4-methoxyphenol.

Materials and Equipment

Reagents Grade Supplier
4-Methoxyphenol≥98%Sigma-Aldrich
5% Palladium on Carbon (Pd/C)-Strem Chemicals
MethanolAnhydrousFisher Scientific
Hydrogen GasHigh PurityAirgas
Nitrogen GasHigh PurityAirgas
Equipment Specifications
High-Pressure Autoclave ReactorStainless steel, with magnetic stirring, temperature and pressure controls
Schlenk LineFor inert atmosphere operations
Filtration ApparatusBuchner funnel, filter flask, and filter paper
Rotary EvaporatorFor solvent removal
Analytical Balance4-decimal place
Standard GlasswareRound-bottom flasks, beakers, graduated cylinders

Experimental Protocol

1. Reactor Preparation and Catalyst Charging:

1.1. Ensure the high-pressure autoclave reactor is clean and dry. 1.2. Under a gentle flow of nitrogen, carefully weigh and add 40 g of 5% palladium-on-carbon catalyst to the reactor. 1.3. Seal the reactor and purge the system with nitrogen three times to remove any residual air.[4]

2. Substrate and Solvent Addition:

2.1. In a separate flask, dissolve 400 g of 4-methoxyphenol in 450 mL of anhydrous methanol. 2.2. Under a positive pressure of nitrogen, transfer the methanolic solution of 4-methoxyphenol into the prepared autoclave reactor.

3. Hydrogenation Reaction:

3.1. Seal the reactor completely. 3.2. Begin stirring the reaction mixture. 3.3. Pressurize the reactor with hydrogen gas to 7 MPa.[2][3] 3.4. Heat the reactor to 140 °C and maintain this temperature and pressure for 5 hours.[2][3] 3.5. Monitor the pressure gauge; a drop in pressure may indicate hydrogen consumption.

4. Reaction Work-up and Product Isolation:

4.1. After 5 hours, cool the reactor to room temperature. 4.2. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. 4.3. Purge the reactor with nitrogen three times.[4] 4.4. Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the palladium-on-carbon catalyst. 4.5. Wash the catalyst on the filter with a small amount of methanol. 4.6. Combine the filtrate and washings. 4.7. Remove the methanol solvent using a rotary evaporator under reduced pressure. 4.8. The remaining residue is the crude this compound.

5. Product Characterization:

The final product, this compound, should be a mixture of cis- and trans-isomers.[2] Characterization can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. The reported yield for this protocol is approximately 98.5% with a purity of about 97%.[2][3]

Safety Precautions

Hydrogenation reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

  • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5][6] Ensure there are no ignition sources in the vicinity.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use and when dry.[7] Handle the catalyst in an inert atmosphere and quench it carefully after the reaction. Wet the used catalyst with water to reduce the fire hazard.[7]

  • High Pressure: The reaction is performed at high pressure, which poses a mechanical hazard.[6] Use a properly rated and maintained autoclave reactor. Never exceed the rated pressure of the vessel.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[8]

Troubleshooting

Issue Possible Cause Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure or reaction time.Use fresh catalyst, ensure proper pressurization, and consider extending the reaction time.
Low YieldLeaks in the reactor system, incomplete product recovery.Check all reactor seals for leaks before starting the reaction. Ensure efficient filtration and solvent removal.
Presence of Starting MaterialInsufficient reaction time or temperature.Increase the reaction time or temperature within safe limits.

References

  • Hydrogenation SOP. (n.d.).
  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025, December 30).
  • Hydrogenation reaction safety. (2024, June 7).
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Mastering the Synthesis of this compound: A Key Organic Intermediate. (n.d.).
  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. (n.d.).
  • CN105152884A - Preparation method of 4-methoxycyclohexanon. (n.d.). Google Patents.

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Experimental procedure for the oxidation of 4-Methoxycyclohexanol to 4-methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a detailed guide for the oxidation of the secondary alcohol 4-methoxycyclohexanol to the corresponding ketone, 4-methoxycyclohexanone, a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2] We present three robust and widely applicable protocols, prioritizing a "green," cost-effective bleach-based method. Alternative procedures, including the Dess-Martin Periodinane (DMP) and Swern oxidations, are also detailed to provide researchers with flexibility based on substrate sensitivity, scale, and available resources. Each protocol is accompanied by mechanistic insights, safety considerations, and procedural logic to ensure reliable and reproducible outcomes.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis. The target molecule, 4-methoxycyclohexanone, serves as a key building block for a range of complex molecules, including the pesticide spirotetramat.[1] While traditional methods often rely on toxic heavy metal oxidants like chromium reagents, contemporary chemistry favors milder, more selective, and environmentally benign alternatives.[3][4][5] This guide focuses on such methods, providing detailed, field-proven protocols suitable for a research and development setting.

Primary Recommended Protocol: Hypochlorite-Mediated Oxidation

This protocol is recommended for its low cost, environmental soundness, and operational simplicity. The active oxidizing agent, hypochlorous acid (HOCl), is generated in situ from common household bleach (sodium hypochlorite, NaOCl) and acetic acid.[5][6][7] This method is efficient for converting secondary alcohols to ketones and represents a significant improvement in safety and sustainability over chromic acid oxidations.[5]

Reagents and Materials
Reagent/MaterialFormulaM.W.QuantityMolesNotes
This compoundC₇H₁₄O₂130.1810.0 g76.8 mmolStarting Material (cis/trans mixture)
Glacial Acetic AcidCH₃COOH60.0515 mL~262 mmolCatalyst/Reagent
Sodium HypochloriteNaOCl74.44~150 mL~111 mmol5.25% w/v solution (household bleach)
Ethyl AcetateC₄H₈O₂88.11200 mL-Extraction Solvent
Saturated NaHCO₃(aq)--100 mL-Aqueous Wash
Saturated Na₂SO₃(aq)--50 mL-Quenching Agent
Brine (Saturated NaCl)--50 mL-Aqueous Wash
Anhydrous MgSO₄MgSO₄120.3710 g-Drying Agent
500 mL Round Bottom Flask--1-Reaction Vessel
250 mL Addition Funnel--1-For NaOCl addition
Magnetic Stir Plate/Bar--1-For agitation
Ice Bath--1-For temperature control
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.8 mmol) of this compound in 15 mL of glacial acetic acid. Place the flask in an ice bath to maintain a low temperature.

  • Preparation of Oxidant: In a 250 mL beaker, measure 150 mL of sodium hypochlorite solution (household bleach). Transfer this solution to an addition funnel positioned securely above the reaction flask.

  • Addition of Oxidant: Add the sodium hypochlorite solution dropwise from the addition funnel to the stirring alcohol/acid mixture over approximately 30-45 minutes. Causality: This slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to a dangerous temperature increase and potential side reactions. The acetic acid reacts with NaOCl to form the active oxidant, hypochlorous acid (HOCl).[6][8]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Quenching the Reaction: Cool the flask in an ice bath. Carefully add saturated sodium sulfite (Na₂SO₃) solution dropwise until a KI-starch test paper no longer turns blue-black. Causality: This step neutralizes any excess hypochlorous acid, a necessary precaution before extraction.[5]

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution to the reaction mixture to neutralize the acetic acid. Be cautious as this will generate CO₂ gas. Continue adding until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Causality: These washes remove residual acid and inorganic salts, purifying the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator. The remaining residue is the crude 4-methoxycyclohexanone.

  • Purification (Optional): The crude product can be purified further by vacuum distillation to yield a colorless oil or white solid. A patent describing a similar process reports a yield of 94.4% for the purified product.[9]

Reaction Mechanism & Workflow

The oxidation proceeds via the formation of hypochlorous acid, which protonates the alcohol. A subsequent attack by the hypochlorite anion and elimination yields the ketone.[6][10]

Diagram: Hypochlorite Oxidation Mechanism

Hypochlorite_Oxidation_Mechanism cluster_0 Step 1: Formation of Active Oxidant cluster_1 Step 2: Oxidation of Alcohol NaOCl NaOCl HOCl HOCl (Hypochlorous Acid) NaOCl->HOCl + HOAc CH₃COOH HOAc->HOCl NaOAc CH₃COONa Alcohol R₂CH-OH Intermediate R₂CH-O-Cl Alcohol->Intermediate + HOCl Ketone R₂C=O Intermediate->Ketone - H₂O, - Cl⁻ Experimental_Workflow A 1. Dissolve this compound in Acetic Acid B 2. Cool in Ice Bath A->B C 3. Add NaOCl Solution (Dropwise, 30-45 min) B->C D 4. Stir at Room Temp (1-2 hours, Monitor by TLC) C->D E 5. Quench with Na₂SO₃ D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash Organic Layer (NaHCO₃, Brine) G->H I 9. Dry with MgSO₄ & Filter H->I J 10. Evaporate Solvent I->J K 11. Purify via Distillation (Yields 4-Methoxycyclohexanone) J->K

Sources

Application Notes & Protocols: Leveraging 4-Methoxycyclohexanol as a Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclohexane Scaffold

In the landscape of medicinal chemistry and drug development, the cyclohexane ring is a privileged scaffold. Its conformational flexibility and three-dimensional structure allow for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. 4-Methoxycyclohexanol, a disubstituted cyclohexane derivative, emerges as a particularly valuable precursor. It provides a robust and versatile starting point for constructing more complex molecular architectures found in a range of therapeutic agents.[1][2]

This document serves as a technical guide for researchers and drug development professionals, detailing the properties, core synthetic transformations, and practical, field-proven protocols for utilizing this compound. The focus is on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties & Safety Profile

A thorough understanding of a precursor's properties is fundamental to its effective use in synthesis. This compound is a colorless to light yellow liquid whose methoxy and hydroxyl groups impart distinct reactivity and solubility characteristics.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.19 g/mol [1][3]
Boiling Point 217 °C at 760 mmHg[4]
Density 0.99 g/cm³[4]
Solubility Soluble in organic solvents; sparingly soluble in water (110 g/L at 25 °C).[2][2]
CAS Number 18068-06-9[5][6]
Safety & Handling

As a mild irritant, standard laboratory precautions should be observed when handling this compound.[1]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Reactivity: May react with strong oxidizing agents.[1]

Core Synthetic Transformations: Protocols & Mechanistic Insights

The utility of this compound in pharmaceutical synthesis is primarily realized through two key transformations: its preparation via hydrogenation and its oxidation to a crucial ketone intermediate.

Synthesis of this compound via Catalytic Hydrogenation

The most common and industrially viable method for producing this compound is the catalytic hydrogenation of 4-methoxyphenol.[3][5] This reaction reduces the aromatic ring to a cyclohexane ring, providing the desired scaffold.

Causality of Experimental Design:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for aromatic ring hydrogenation. It provides a solid surface for the reaction, is easily removed by filtration, and can often be recycled, making the process cost-effective.[5][7]

  • Reaction Conditions: The reaction requires elevated pressure and temperature to overcome the aromaticity of the phenol ring and achieve a high conversion rate in a reasonable timeframe.[3][7] Methanol is a common solvent as it readily dissolves the starting material and is relatively inert under these conditions.[3]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 4-Methoxyphenol D This compound A->D Catalytic Hydrogenation B H₂ (Hydrogen Gas) 5% Pd/C Catalyst Methanol (Solvent) C 140°C, 7 MPa G cluster_start Precursor cluster_reagents Oxidizing Agent cluster_product Key Intermediate A This compound C 4-Methoxycyclohexanone A->C Oxidation B e.g., H₂O₂ or PCC

Caption: General workflow for the oxidation of this compound.

Protocol 2: Green Oxidation with Hydrogen Peroxide

This method represents a modern, environmentally conscious approach to oxidation.

Causality of Experimental Design:

  • Oxidant Choice: Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant. Its primary byproduct is water, which minimizes waste and simplifies the purification process, leading to excellent atom economy. [1]* Catalyst System: A phosphotungstic acid catalyst supported on a molecular sieve provides a large, active surface area for the reaction and can be easily recovered. This heterogeneous catalysis avoids contamination of the product with heavy metals, a common issue with older oxidation methods. [8]* Reactor Type: A continuous flow tubular reactor allows for excellent temperature control and safety, as only a small amount of the reaction mixture is at the reaction temperature at any given time. This setup leads to high purity (>98.5%) and yield (>98%). [1][8]

  • Equipment: Tubular flow reactor, condenser, liquid-liquid extractor.

  • Reagents:

    • This compound solution (30-50% in an appropriate solvent)

    • Hydrogen peroxide (30-50% aqueous solution)

    • Phosphotungstic acid on 5A molecular sieve (catalyst)

    • Extraction solvent (e.g., Toluene)

  • Procedure:

    • Pack a vertical tubular reactor (e.g., 2 cm internal diameter, 60 cm length) with the molecular sieve-supported phosphotungstic acid catalyst (e.g., 100-150 g). [8] 2. Heat the reactor to the target temperature (70-90 °C). [8] 3. Simultaneously pump the this compound solution (at 5-15 g/min ) and the hydrogen peroxide solution into the top of the reactor. The molar ratio of alcohol to H₂O₂ should be maintained between 1:1.05 and 1:1.5. [8] 4. The reaction mixture flows through the catalyst bed and exits at the bottom.

    • Work-up & Purification: Cool the exiting reaction liquid with a condenser. Collect the biphasic mixture.

    • Perform a liquid-liquid extraction using a suitable organic solvent like toluene to separate the product from the aqueous phase. [8] 7. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the target compound, 4-methoxycyclohexanone, with high purity. [8] Protocol 3: Lab-Scale Oxidation with Pyridinium Chlorochromate (PCC)

For smaller, lab-scale syntheses, PCC remains a reliable, albeit less environmentally friendly, option. [9] Causality of Experimental Design:

  • Oxidant Choice: PCC is a mild oxidizing agent that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. It operates under anhydrous conditions, which can be advantageous for sensitive substrates.

  • Solvent: Dichloromethane (CH₂Cl₂) is the standard solvent as it is relatively inert and effectively solubilizes both the starting material and the PCC reagent. [9]

  • Equipment: Round-bottom flask, magnetic stirrer, chromatography column.

  • Reagents:

    • This compound (1.0 eq)

    • Pyridinium chlorochromate (PCC) (~1.5 eq)

    • Dichloromethane (CH₂Cl₂)

    • Florisil® or silica gel for purification

  • Procedure:

    • Suspend PCC (e.g., 11 g) in dichloromethane (e.g., 100 mL) in a round-bottom flask with stirring.

    • Dissolve this compound (e.g., 4.2 g) in dichloromethane (e.g., 30 mL) and add this solution to the PCC suspension in one portion. [9] 3. Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by TLC.

    • Work-up & Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Florisil® or silica gel to remove the chromium byproducts.

    • Wash the filter pad thoroughly with more diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can be purified by distillation or flash chromatography to yield pure 4-methoxycyclohexanone. [9]

Application in Antiviral Drug Scaffolds: A Conceptual Link

The cyclohexane core derived from this compound is structurally related to key intermediates used in the synthesis of important antiviral drugs, such as the neuraminidase inhibitor Oseltamivir (Tamiflu®). [10][11]While the industrial synthesis of Oseltamivir is a complex, multi-step process often starting from shikimic acid, the strategic value of the functionalized cyclohexane ring is a shared principle. [11][12] The 4-methoxycyclohexane scaffold can be conceptually envisioned as a starting point for generating the highly functionalized cyclohexene ring at the core of neuraminidase inhibitors. The methoxy group can act as a stable protecting group or a handle for further chemical elaboration. [13]

G A This compound B Functionalized Cyclohexene Intermediate A->B Multi-step Transformation (e.g., Elimination, Functional Group Interconversion) C Core Scaffold of Neuraminidase Inhibitor (e.g., Oseltamivir) B->C Further Elaboration (e.g., Amination, Side-chain addition)

Caption: Conceptual pathway from this compound to an antiviral scaffold.

This conceptual link underscores the importance of simple, versatile precursors like this compound in the strategic planning of synthetic routes for complex pharmaceutical targets. [14]The ability to generate key intermediates like 4-methoxycyclohexanone efficiently and cleanly is a critical first step in a long and challenging drug development process. [15]

Summary of Protocol Outcomes

Table 2: Expected Results for Described Protocols

ProtocolTransformationKey ReagentsExpected YieldExpected PurityReference
1 4-Methoxyphenol → this compoundH₂, Pd/C>98%>97%[3][7]
2 This compound → 4-MethoxycyclohexanoneH₂O₂, Supported Catalyst>98%>98.5%[8]
3 This compound → 4-MethoxycyclohexanonePCC~85%>95% (after purification)[9]

References

  • Cheméo. Chemical Properties of Cyclohexanol, 4-methoxy- (CAS 18068-06-9). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Alves, D., et al. (2022).
  • National Center for Biotechnology Information. This compound (cis,trans).
  • PrepChem.com. Synthesis of 4-methoxycyclohexanone. [Link]
  • Google Patents. (2015).
  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Kim, Y., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PMC. [Link]
  • ResearchGate. A new efficient synthesis of oseltamivir phosphate (Tamiflu)
  • Slideshare. Important Synthesis of Antiviral Drugs. [Link]
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
  • Teskey, C. J., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. [Link]
  • ResearchGate. (2022). Synthesis of Four Heterocyclic Drug Molecules Repurposed for COVID-19. [Link]
  • Kumar, R., et al. (1994). Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity. PubMed. [Link]
  • AMERICAN ELEMENTS®. This compound | CAS 18068-06-9. [Link]
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
  • Tanimoto, H., et al. (2010). A synthesis of oseltamivir (Tamiflu)
  • ResearchGate. (2015). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. [Link]
  • Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

Sources

Application Notes and Protocols for 4-Methoxycyclohexanol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel olfactory experiences is the cornerstone of the fragrance industry. Perfumers and researchers are in constant search of new molecules that can impart unique characteristics, enhance existing accords, and improve the performance of fragrance compositions. Within the diverse family of alicyclic alcohols, 4-Methoxycyclohexanol (CAS No. 18068-06-9) emerges as a molecule of interest, offering a subtle yet complex olfactory profile with potential applications across a spectrum of fragranced products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the fragrance industry. It delves into its olfactory properties, chemical characteristics, and provides detailed protocols for its incorporation and evaluation in various fragrance formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe application.

PropertyValueSource
CAS Number 18068-06-9[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 217 °C at 760 mmHg
Solubility Soluble in organic solvents, sparingly soluble in water.[2]
Vapor Pressure Not readily available.
LogP Not readily available.

Olfactory Profile and Inferred Characteristics

Direct and detailed sensory data for this compound is not extensively published. However, based on available information and the olfactory characteristics of structurally analogous compounds, a potential olfactory profile can be inferred.

One source describes the odor of this compound as faint and sweet [2]. The broader family of cyclohexanol derivatives exhibits a wide array of scent profiles, including herbal, floral, and buttery notes for cyclohexyl ethers[3]. Specifically, substituted cyclohexanols are known for their camphoraceous, minty, woody, and root-like odors [4]. Furthermore, certain novel cyclohexanol compounds have been reported to possess strong and complex sweet, spicy, woody, and vanilla notes [5].

Based on this, this compound likely possesses a multifaceted character. Its profile is anticipated to be:

  • Primary Note: A soft, sweet, and slightly woody character. The methoxy group can contribute a subtle ethereal and clean facet.

  • Sub-notes: Potential for underlying green, herbaceous, or even faint floral nuances, depending on the isomeric ratio (cis/trans).

  • Contribution to Blends: It is unlikely to be a dominant, high-impact material. Instead, its value may lie in its ability to act as a blender and modifier, adding volume, smoothness, and a clean, woody sweetness to a composition without overpowering other ingredients. It could also serve to bridge floral and woody accords.

Application in Fragrance Formulations

The versatility of this compound, inferred from its likely subtle and complex scent profile, suggests its utility in a variety of fragrance applications.

Fine Fragrance

In fine fragrances, this compound can be a valuable component in both masculine and feminine compositions. Its potential woody and sweet facets could complement and enhance fougère, chypre, and oriental accords.

Workflow for Incorporation into a Fine Fragrance Base:

cluster_0 Preparation cluster_1 Blending cluster_2 Maturation and Evaluation A Prepare a 10% dilution of This compound in perfumer's alcohol. B Create a base accord (e.g., woody, floral). A->B Initial Dilution C Introduce the this compound dilution incrementally to the base accord. B->C Base Formulation D Evaluate the blend on a smelling strip at each addition. C->D Incremental Addition D->C Iterative Process E Allow the final blend to mature for at least 48 hours. D->E Finalized Blend F Conduct a final sensory evaluation. E->F Aged Fragrance

Workflow for incorporating this compound into a fine fragrance.

Protocol for Fine Fragrance Application:

  • Preparation of a 10% Stock Solution: Accurately weigh 10g of this compound and add it to 90g of high-purity perfumer's alcohol (ethanol). Mix until fully dissolved. This dilution allows for more precise and controlled additions to a fragrance concentrate.

  • Initial Accord Formulation: Create a simple accord (e.g., a woody accord with sandalwood, cedarwood, and vetiver, or a floral accord with jasmine, rose, and lily of the valley) that you wish to modify or enhance.

  • Incremental Incorporation: Using a pipette, add the 10% this compound solution to the accord in small, measured increments (e.g., starting with 1% of the total accord weight).

  • Olfactory Evaluation: After each addition, dip a smelling strip into the blend and evaluate the fragrance at different stages of evaporation (top, middle, and base notes). Note any changes in the overall scent profile, such as increased smoothness, enhanced sweetness, or the emergence of new facets.

  • Optimization: Continue adding the this compound solution until the desired effect is achieved. Be mindful not to overdose, which could flatten the composition.

  • Maturation: Once the final composition is determined, allow the fragrance concentrate to mature for a minimum of 48 hours in a cool, dark place. This allows the different ingredients to meld and harmonize.

  • Final Evaluation: After maturation, conduct a final evaluation of the fragrance on a smelling strip and on the skin to assess its performance and character.

Personal Care Products (Creams, Lotions, Shampoos)

In personal care applications, fragrance ingredients must be stable in various product bases and not cause discoloration or other undesirable effects. The relatively stable ether linkage in this compound suggests it may perform well in these applications. Its subtle scent profile can provide a clean and pleasant background aroma.

Protocol for Incorporation into a Cream Base:

  • Base Preparation: Prepare the cream or lotion base according to the standard manufacturing procedure.

  • Fragrance Dosing: In a separate vessel, weigh the required amount of neat this compound. The typical use level for a fragrance ingredient in a lotion is between 0.1% and 1.0%.

  • Addition to the Base: Add the this compound to the cream base during the cool-down phase (typically below 40°C) with gentle, continuous stirring to ensure uniform distribution. Adding it at a lower temperature minimizes the risk of volatilization and potential degradation.

  • Homogenization: Ensure the final product is thoroughly homogenized.

  • Stability Testing: Store samples of the fragranced cream at different temperature and light conditions (e.g., 4°C, 25°C, 40°C, and under UV light) to assess stability over time.[6][7]

Household and Cleaning Products

For household products, fragrance ingredients need to be robust and effective at masking base odors. The potential for woody and clean notes in this compound makes it a candidate for use in fabric softeners, all-purpose cleaners, and air fresheners.

Performance and Stability Evaluation

Thorough evaluation of a new fragrance ingredient is critical to ensure its performance and stability in the final product.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining objective and reproducible data on the olfactory properties of this compound.

Workflow for Sensory Panel Evaluation:

A Panelist Selection and Training B Sample Preparation (Dilutions in ethanol) A->B C Blind Evaluation on Smelling Strips B->C D Data Collection (Odor descriptors, intensity ratings) C->D E Statistical Analysis D->E F Generation of Olfactory Profile E->F

Workflow for the sensory evaluation of a new fragrance ingredient.

Protocol for Sensory Panel Evaluation:

  • Panelist Selection: Select a panel of at least 10-15 individuals who have been screened for their olfactory acuity and ability to describe scents.

  • Training: Train the panelists on a range of standard odor descriptors (e.g., woody, floral, fruity, green, spicy) using reference materials.

  • Sample Preparation: Prepare coded samples of this compound at different concentrations (e.g., 1%, 5%, and 10% in ethanol) and a blank control (ethanol only).

  • Evaluation: In a well-ventilated, odor-free room, present the samples to the panelists on smelling strips in a randomized and blind manner.

  • Data Collection: Ask panelists to describe the odor using the trained descriptors and to rate the intensity of the scent on a labeled magnitude scale (e.s., 0 = no odor, 5 = very strong odor).

  • Data Analysis: Analyze the collected data to identify the most frequently used descriptors and the average intensity ratings. This will form the basis of the detailed olfactory profile.

Stability Testing

Stability testing is crucial to ensure that the fragrance containing this compound maintains its intended character and that the product itself remains stable over its shelf life.[8]

Protocol for Accelerated Stability Testing in a Cosmetic Base:

  • Sample Preparation: Prepare samples of the final product (e.g., lotion, shampoo) containing this compound and a control sample without the fragrance.

  • Storage Conditions: Store the samples under various conditions to accelerate aging:

    • Elevated temperature: 40°C and 50°C

    • Refrigerated: 4°C

    • Room temperature: 25°C

    • Freeze-thaw cycles: 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles.

    • Light exposure: Under a UV lamp.

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Assess:

    • Olfactory Changes: Smell the samples and note any changes in the fragrance profile (e.g., loss of top notes, development of off-odors).

    • Physical Changes: Observe any changes in color, viscosity, pH, and phase separation of the product base.

  • Data Interpretation: Compare the results of the samples stored under accelerated conditions to the room temperature sample to predict the long-term stability of the product.

Safety and Regulatory Considerations

As with any chemical ingredient, it is essential to handle this compound with appropriate safety precautions and to be aware of the relevant regulatory frameworks.

  • Handling: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses). The material should be handled in a well-ventilated area.

  • Safety Data: According to the Globally Harmonized System (GHS) classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

  • Regulatory Status: The use of fragrance ingredients in cosmetic products is subject to regulations and guidelines from bodies such as the International Fragrance Association (IFRA) and regional regulatory agencies (e.g., the European Chemicals Agency - ECHA). It is the responsibility of the formulator to ensure that the use of this compound complies with all applicable regulations and that a comprehensive safety assessment is conducted for the final product.

Conclusion

This compound presents an intriguing profile for the fragrance industry. While detailed olfactory information is still emerging, its inferred sweet, woody, and clean characteristics suggest its potential as a versatile modifier and blender in a range of fragrance applications. The protocols outlined in this document provide a systematic approach for researchers and formulators to explore the potential of this compound, from initial olfactory evaluation to its incorporation and stability testing in finished products. As with any new ingredient, a thorough and data-driven approach is key to unlocking its full creative and technical potential.

References

  • ILT - Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • WIPO Patentscope. (2002). WO/2002/014253 CYCLOHEXYL ETHERS AS FRAGRANCE COMPOUNDS.
  • The Relation of Structure and Odor in Substituted Cyclohexanols. (n.d.).
  • Google Patents. (n.d.). US9416334B2 - Cyclohexanols and their use in perfume compositions.
  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS.
  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • PubChem. (n.d.). This compound (cis,trans).
  • American Elements. (n.d.). This compound.

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Application Notes & Protocols: The Role of 4-Methoxycyclohexanol in Biomass Conversion Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals on the role and applications of 4-methoxycyclohexanol in the context of biomass conversion. This document provides an in-depth exploration of its significance as a chemical intermediate, protocols for its synthesis from lignin-derived compounds, and its subsequent conversion into valuable platform chemicals.

Introduction: Situating this compound in the Biorefinery Landscape

The transition from a fossil fuel-based economy to a sustainable, bio-based one necessitates the development of efficient processes for converting lignocellulosic biomass into fuels and value-added chemicals. Lignin, a complex aromatic polymer, is a significant and often underutilized component of biomass. The depolymerization of lignin yields a variety of phenolic compounds, which can be upgraded to valuable platform chemicals. Within this framework, this compound emerges as a key intermediate in the valorization of lignin-derived guaiacyl units.

This compound is primarily derived from the catalytic hydrogenation of 4-methoxyphenol, a compound readily obtainable from lignin depolymerization. Its significance lies in its position as a stepping stone towards the production of cyclohexanol and cyclohexanone derivatives, which are crucial precursors for polymers like nylon, as well as finding applications as solvents and in the synthesis of pharmaceuticals. This guide will elucidate the chemical pathways involving this compound, detail the catalytic systems employed, and provide actionable protocols for its synthesis and conversion.

The Chemical Nexus: Synthesis and Conversion Pathways

The journey from lignin to valuable chemicals via this compound involves a series of catalytic hydrogenation and oxidation steps. Understanding these pathways is crucial for optimizing reaction conditions and catalyst selection.

Synthesis of this compound from Lignin-Derived Phenolics

The primary route to this compound in a biorefinery context is the selective hydrogenation of 4-methoxyphenol. This process targets the aromatic ring while preserving the methoxy group, a common challenge in catalysis.

  • Mechanism: The reaction proceeds via the adsorption of the aromatic ring of 4-methoxyphenol onto the surface of a heterogeneous catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, are then sequentially added to the aromatic ring, leading to the formation of this compound. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions, as over-hydrogenation can lead to the cleavage of the methoxy group, yielding cyclohexanol.

  • Catalytic Systems: Ruthenium-based catalysts have shown high selectivity for the hydrogenation of the aromatic ring while preserving the methoxy group.[1] Rhodium on silica has also been investigated for the hydrogenation of 4-methoxyphenol, although it may lead to the formation of 4-methoxycyclohexanone as the major product under certain conditions.[2]

Conversion of this compound to Platform Chemicals

This compound can be further converted into other valuable chemicals, most notably 4-methoxycyclohexanone, through catalytic oxidation.[1][3]

  • Mechanism: The oxidation of this compound involves the removal of two hydrogen atoms from the hydroxyl-bearing carbon, forming a ketone. This can be achieved using various oxidizing agents, with hydrogen peroxide being an environmentally benign option.[1]

  • Applications of 4-Methoxycyclohexanone: 4-Methoxycyclohexanone serves as a versatile intermediate in organic synthesis.[3] It is a building block for various complex molecules, including some with potential antitumor properties.[3]

The following diagram illustrates the central role of this compound in the conversion of lignin-derived 4-methoxyphenol.

Biomass_Conversion_Pathway Lignin Lignin Phenolics Lignin-Based Phenolics (e.g., 4-Methoxyphenol) Lignin->Phenolics Depolymerization Methoxycyclohexanol This compound Phenolics->Methoxycyclohexanol Catalytic Hydrogenation Methoxycyclohexanone 4-Methoxycyclohexanone Methoxycyclohexanol->Methoxycyclohexanone Catalytic Oxidation Intermediates Polymer & Fuel Intermediates Methoxycyclohexanol->Intermediates Further Processing Methoxycyclohexanone->Intermediates Further Processing

Caption: Conversion pathway of lignin to polymer and fuel intermediates via this compound.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for the synthesis and analysis of this compound from a lignin model compound.

Protocol: Catalytic Hydrogenation of 4-Methoxyphenol to this compound

This protocol details the procedure for the selective hydrogenation of 4-methoxyphenol using a supported ruthenium catalyst.

Materials:

  • 4-Methoxyphenol

  • Supported Ruthenium Catalyst (e.g., 5% Ru on Carbon)

  • Solvent (e.g., water or a suitable organic solvent)

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor:

    • Add a specific amount of 4-methoxyphenol to the reactor.

    • Add the supported ruthenium catalyst. A typical catalyst loading is 1-5% by weight relative to the substrate.

    • Add the solvent. The choice of solvent can influence the reaction rate and selectivity.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature (typically in the range of 160–220 °C).[1]

    • Maintain the reaction at the set temperature and pressure for a predetermined duration, taking samples periodically if the reactor setup allows.

  • Reaction Quenching and Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and recover the reaction mixture.

  • Product Analysis:

    • Separate the catalyst from the liquid product by filtration or centrifugation.

    • Analyze the liquid product using GC-MS to identify and quantify the products, including this compound, unreacted 4-methoxyphenol, and any byproducts such as cyclohexanol.

Experimental Workflow Diagram:

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_analysis Product Analysis Prep Clean & Dry Reactor Charge Charge Reactants: - 4-Methoxyphenol - Ru/C Catalyst - Solvent Prep->Charge Seal Seal & Purge Reactor Charge->Seal React Pressurize with H₂ Heat & Stir (160-220 °C) Seal->React Quench Cool & Vent Reactor React->Quench Recover Filter to Remove Catalyst Quench->Recover Analyze GC-MS Analysis of Liquid Product Recover->Analyze

Caption: Experimental workflow for the catalytic hydrogenation of 4-methoxyphenol.

Data Presentation: Catalyst Performance in 4-Methoxyphenol Hydrogenation

The following table summarizes typical results for the hydrogenation of lignin-derived phenolic compounds, highlighting the selectivity towards cyclohexanol derivatives.

Lignin-Derived CompoundCatalystTemperature (°C)Selectivity for Cyclohexanol Derivative (%)Reference
EugenolRu-based160-22014 (for 4-n-propylcyclohexanol)[1]
4-n-PropylguaiacolRu-based160-22021 (for 4-n-propylcyclohexanol)[1]
VanillinRu-based160-22033 (for 4-methylcyclohexanol)[1]
4-MethoxyphenolRh/silica50Major product: 4-methoxycyclohexanone[2]

Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. To ensure the trustworthiness of the results, the following self-validating steps are recommended:

  • Mass Balance: A thorough analysis of the product mixture should be conducted to account for all the starting material. This includes quantifying unreacted substrate, the desired product, and all byproducts.

  • Catalyst Characterization: The catalyst should be characterized before and after the reaction to check for any changes in its structure or activity, which could affect reproducibility.

  • Control Experiments: Running the reaction without a catalyst or without hydrogen can help to confirm that the observed conversion is indeed due to the catalytic hydrogenation process.

Conclusion and Future Outlook

This compound holds a significant, albeit intermediary, role in the catalytic upgrading of lignin. Its synthesis from readily available lignin-derived phenolics and its potential for conversion into valuable platform chemicals make it a molecule of interest in the development of integrated biorefineries. Future research should focus on the development of more selective and cost-effective catalysts for its synthesis and subsequent conversion, as well as exploring its potential as a bio-derived solvent or building block for new polymers and fine chemicals. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the role of this compound in the broader field of biomass conversion.

References

  • Pen-An-Da. (2025, March 6). 4-Methoxycyclohexanone (CAS: 13482-23-0)
  • ResearchGate. (n.d.). Electrocatalytic hydrogenation of lignin monomer to methoxy-cyclohexanes with high faradaic efficiency. [Link]
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). The Catalytic Valorization of Lignin for the Production of Renewable Chemicals. [Link]
  • UBC Circle. (n.d.). Electrocatalytic Reduction of Lignin Related Phenols in a Stirred Slurry Reactor for Green Synthesis of Renewable Chemicals and. [Link]
  • MDPI. (n.d.). Comparative Analysis of Electrochemical and Thermochemical Hydrogenation of Biomass-Derived Phenolics for Sustainable Biofuel and Chemical Production. [Link]
  • RSC Publishing. (2021, March 1). Electrochemical Upgrading of Depolymerized Lignin: A Review of Model Compound Studies. [Link]
  • MDPI. (n.d.).
  • 960化工网. (n.d.). CAS No.18068-06-9 | this compound. [Link]
  • ACS Publications. (n.d.).
  • The Swiss Bay. (n.d.).
  • ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. [Link]

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Application Note: Stereoselective Synthesis of trans-4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the stereoselective synthesis of trans-4-Methoxycyclohexanol, a key intermediate in the pharmaceutical and fine chemical industries. The presented methodology focuses on the stereocontrolled reduction of 4-methoxycyclohexanone, a common precursor readily available from the hydrogenation of 4-methoxyphenol. This application note delves into the mechanistic rationale for achieving high diastereoselectivity in favor of the trans isomer, offering field-proven insights and a step-by-step experimental protocol suitable for researchers, scientists, and drug development professionals.

Introduction

trans-4-Methoxycyclohexanol is a valuable building block in organic synthesis, finding applications in the preparation of active pharmaceutical ingredients (APIs), agrochemicals, and fragrance compounds.[1][2] The stereochemistry of the hydroxyl and methoxy groups on the cyclohexane ring is crucial for the desired biological activity and physical properties of the final products. Therefore, developing a robust and highly stereoselective synthesis of the trans isomer is of significant importance.

This guide outlines a two-step synthetic sequence commencing from commercially available 4-methoxyphenol. The initial step involves the catalytic hydrogenation of 4-methoxyphenol to produce 4-methoxycyclohexanone.[1][3][4] The subsequent and critical step is the stereoselective reduction of the ketone to the desired trans-alcohol. The choice of reducing agent and reaction conditions is paramount to controlling the stereochemical outcome.

Synthetic Strategy and Mechanistic Insights

The overall synthetic pathway is depicted below. The initial hydrogenation of 4-methoxyphenol is a well-established industrial process, often employing a palladium-on-carbon (Pd/C) catalyst.[1] The key to the synthesis of trans-4-methoxycyclohexanol lies in the stereoselective reduction of the intermediate, 4-methoxycyclohexanone.

The stereoselectivity of the reduction of substituted cyclohexanones is governed by several factors, including steric and electronic effects. In the case of 4-methoxycyclohexanone, the incoming hydride reagent can attack the carbonyl group from either the axial or equatorial face of the cyclohexane ring, which exists in a chair conformation.

  • Axial attack leads to the formation of the trans product (equatorial hydroxyl group).

  • Equatorial attack results in the formation of the cis product (axial hydroxyl group).

For small, unhindered reducing agents like sodium borohydride (NaBH₄), the reaction often favors the formation of the thermodynamically more stable product, which is the trans isomer with the bulky hydroxyl group in the equatorial position. However, to enhance this selectivity, additives can be employed. The use of cerium(III) chloride (CeCl₃) in conjunction with NaBH₄, a modification known as the Luche reduction, has been shown to significantly improve the stereoselectivity for the axial delivery of the hydride, leading to a higher yield of the trans-cyclohexanol.[5][6] The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, which in turn favors the axial attack of the borohydride.[7]

Synthetic_Pathway 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanone 4-Methoxycyclohexanone 4-Methoxyphenol->4-Methoxycyclohexanone H₂, Pd/C Methanol trans-4-Methoxycyclohexanol trans-4-Methoxycyclohexanol 4-Methoxycyclohexanone->trans-4-Methoxycyclohexanol NaBH₄, CeCl₃·7H₂O Methanol

Figure 1: Overall synthetic workflow for trans-4-Methoxycyclohexanol.

Experimental Protocols

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4-MethoxyphenolReagent grade, ≥98%
Palladium on Carbon (Pd/C)5 wt. %
MethanolAnhydrous
Hydrogen GasHigh purity
4-Methoxycyclohexanone≥97% (if starting from here)
Sodium Borohydride (NaBH₄)≥98%
Cerium(III) Chloride Heptahydrate≥99%
Diethyl EtherAnhydrous
Sodium Sulfate (Na₂SO₄)Anhydrous
Parr Hydrogenator or similarHigh-pressure reactor
Standard laboratory glassware-
Magnetic stirrer with heating-
Rotary evaporator-
Protocol 1: Synthesis of 4-Methoxycyclohexanone from 4-Methoxyphenol
  • Reaction Setup: In a high-pressure reactor (e.g., Parr apparatus), combine 4-methoxyphenol (12.4 g, 100 mmol) and 5% Pd/C (0.6 g, 5 mol% Pd).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the reactor.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 5 bar with hydrogen.

  • Reaction: Stir the mixture vigorously at 50°C for 6-8 hours, monitoring the hydrogen uptake.

  • Work-up: After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator to yield crude 4-methoxycyclohexanone. The product can be used in the next step without further purification.

Protocol 2: Stereoselective Reduction to trans-4-Methoxycyclohexanol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 4-methoxycyclohexanone (approx. 12.8 g, 100 mmol) in methanol (100 mL).

  • Addition of Cerium Salt: To this solution, add cerium(III) chloride heptahydrate (3.7 g, 10 mmol) and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.9 g, 50 mmol) in small portions over 15-20 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Quenching: Slowly add 1 M HCl (20 mL) to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add diethyl ether (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude trans-4-methoxycyclohexanol. The product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by distillation under reduced pressure to yield the pure trans isomer.

Data Summary

ParameterProtocol 1Protocol 2
Starting Material 4-Methoxyphenol4-Methoxycyclohexanone
Key Reagents H₂, Pd/CNaBH₄, CeCl₃·7H₂O
Solvent MethanolMethanol
Reaction Temperature 50°C0°C
Reaction Time 6-8 hours1 hour
Expected Yield >95% (crude)85-95%
Diastereomeric Ratio (trans:cis) N/A>16:1[6]

Conclusion

The described two-step protocol provides a reliable and highly stereoselective method for the synthesis of trans-4-methoxycyclohexanol. The initial hydrogenation of 4-methoxyphenol is an efficient route to the key intermediate, 4-methoxycyclohexanone. The subsequent Luche-type reduction demonstrates excellent control over the stereochemistry, yielding the desired trans isomer in high diastereomeric excess. This application note serves as a practical guide for researchers in academic and industrial settings, enabling the efficient production of this important synthetic building block.

References

  • Luche, J.-L. Lanthanides in Organic Chemistry. 1. A New Reagent for the Reduction of Enones. J. Am. Chem. Soc.1978, 100 (7), 2226–2227. [Link]
  • Maity, P.; Gujjar, M.; Vellingiri, R.; Lakshminarasimhan, T. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄. Org. Process Res. Dev.2019, 23 (12), 2736–2741. [Link]
  • Gemal, A. L.; Luche, J. L. Lanthanoids in organic synthesis. 6. The reduction of ketones by sodium borohydride in the presence of lanthanoid chlorides. J. Am. Chem. Soc.1981, 103 (18), 5454–5459. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents.
  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • PrepChem. Synthesis of 4-methoxycyclohexanone. [Link]

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Application Note: Biocatalytic Routes for the Production of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Greener Synthesis

4-Methoxycyclohexanol is a valuable chemical intermediate in the pharmaceutical and fragrance industries. Traditional chemical synthesis routes to this and similar substituted cyclohexanols often rely on metal hydrides or catalytic hydrogenation under harsh conditions, raising concerns about safety, sustainability, and the generation of hazardous waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling green alternative, providing high selectivity under mild reaction conditions.[1][2] This application note provides a detailed guide to the biocatalytic production of this compound from 4-methoxycyclohexanone, focusing on the use of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). We will cover enzyme selection, reaction optimization, cofactor regeneration, and downstream processing, providing researchers and drug development professionals with a comprehensive protocol for this sustainable synthetic route.

Enzymatic Pathways to this compound

The core of the biocatalytic production of this compound is the stereoselective reduction of the prochiral ketone, 4-methoxycyclohexanone. This transformation is efficiently catalyzed by a class of enzymes known as oxidoreductases, specifically alcohol dehydrogenases (ADHs) and ketoreductases (KREDs).[3] These enzymes utilize a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or its phosphate ester (NADPH), to reduce the carbonyl group of the substrate to a hydroxyl group.[4]

The general reaction scheme is as follows:

Biocatalytic Reduction of 4-Methoxycyclohexanone Substrate 4-Methoxycyclohexanone Product This compound Substrate->Product Enzyme Enzyme ADH / KRED Cofactor_reduced NAD(P)H Cofactor_oxidized NAD(P)+ Cofactor_reduced->Cofactor_oxidized Hydride Transfer

Caption: General workflow for the biocatalytic reduction of 4-methoxycyclohexanone.

A critical aspect of designing an efficient biocatalytic process is the regeneration of the expensive NAD(P)H cofactor. Stoichiometric use of the cofactor is economically unfeasible. Therefore, a cofactor regeneration system is typically coupled with the main reaction.[5] Common and effective regeneration systems include the use of a secondary enzyme and a sacrificial substrate. For instance, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconic acid, concomitantly reducing NAD(P)+ back to NAD(P)H.[5] Another common approach is the use of isopropanol and a suitable ADH, where the oxidation of isopropanol to acetone drives the regeneration of the cofactor.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the biocatalytic reduction of structurally similar 4-substituted cyclohexanones, such as 4-propylcyclohexanone, and provide a robust starting point for the synthesis of this compound.

Protocol 1: Screening of Commercial Ketoreductases

The selection of an appropriate enzyme is crucial for achieving high conversion and stereoselectivity. A preliminary screening of commercially available ketoreductases is highly recommended.

Materials:

  • 4-Methoxycyclohexanone

  • A panel of commercially available ketoreductases (e.g., from Codexis, Johnson Matthey, or other suppliers)

  • NADPH or NADH (depending on the cofactor preference of the KREDs)

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 96-well microtiter plates

  • Plate shaker with temperature control

  • GC or HPLC for analysis

Procedure:

  • Prepare a stock solution of 4-methoxycyclohexanone in a suitable organic solvent (e.g., DMSO or isopropanol) at a concentration of 100 mg/mL.

  • In each well of a 96-well microtiter plate, add:

    • 180 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • 2 µL of the 4-methoxycyclohexanone stock solution (final concentration ~1 mg/mL).

    • 5 µL of a 20 mg/mL NADPH or NADH solution.

    • 5 µL of a 1 M glucose solution.

    • 5 µL of a 10 mg/mL GDH solution.

    • 5 µL of the respective ketoreductase solution or a small amount of lyophilized powder.

  • Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • After 24 hours, quench the reaction by adding 200 µL of ethyl acetate to each well.

  • Mix thoroughly and centrifuge the plate to separate the phases.

  • Analyze the organic phase by GC or HPLC to determine the conversion of 4-methoxycyclohexanone to this compound.

Protocol 2: Preparative Scale Synthesis of this compound

This protocol is adapted from a successful gram-scale synthesis of a similar substituted cyclohexanol and can be scaled up further.

Materials:

  • 4-Methoxycyclohexanone

  • Selected Ketoreductase (from screening)

  • NADPH or NADH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 2 M NaOH for pH control

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Stirred-tank bioreactor or a jacketed glass reactor with pH and temperature control

Procedure:

  • In a 1 L stirred-tank bioreactor, prepare a solution containing:

    • 500 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • 25 g of 4-methoxycyclohexanone (50 g/L).

    • 0.1 g of NAD(P)H.

    • 75 g of glucose (1.5 equivalents to the substrate).

    • 1 g of Glucose Dehydrogenase (lyophilized powder).

    • 1 g of the selected Ketoreductase (lyophilized powder).

  • Maintain the reaction temperature at 35°C and the pH at 7.0 by the automated addition of 2 M NaOH.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction has reached completion (typically within 24 hours), stop the agitation and heating.

  • Extract the reaction mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation: Expected Results

ParameterValueReference
Substrate4-PropylcyclohexanoneAdapted from[6]
EnzymeMutant Alcohol DehydrogenaseAdapted from[6]
Substrate Concentration125 g/LAdapted from[6]
Conversion>99%Adapted from[6]
Diastereomeric Ratio (cis:trans)99.5:0.5Adapted from[6]
Reaction Time5 hoursAdapted from[6]
Yield90.3%Adapted from[6]

Downstream Processing and Analysis

Purification

The choice of purification method will depend on the scale of the reaction and the required purity of the final product.

  • Liquid-Liquid Extraction: As described in the protocol, extraction with a water-immiscible organic solvent like ethyl acetate is an effective first step to separate the product from the aqueous reaction medium containing the enzyme, cofactor, and buffer salts.

  • Column Chromatography: For smaller scale reactions or when high purity is required, silica gel column chromatography is a suitable method. A gradient of ethyl acetate in hexanes is typically effective for eluting the more polar alcohol product.

  • Distillation: For larger scale production, fractional distillation under reduced pressure can be an efficient method for purifying this compound.

Analytical Methods
  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a robust and reliable method for monitoring the progress of the reaction and determining the final conversion. A suitable capillary column (e.g., DB-5 or equivalent) can effectively separate 4-methoxycyclohexanone and this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or refractive index (RI) detector can also be used for analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Chiral GC or HPLC: To determine the stereoselectivity of the reaction, chiral chromatography is necessary. The choice of the chiral stationary phase will depend on the specific enantiomers to be separated.

Logical Frameworks for Biocatalytic Production

Enzyme Selection and Optimization Workflow

Enzyme Selection and Optimization Start Define Target: this compound Screening Screen Commercial KRED/ADH Library Start->Screening Analysis1 Analyze Conversion & Stereoselectivity (GC/HPLC) Screening->Analysis1 Decision1 Identify Hit Enzymes? Analysis1->Decision1 Decision1->Screening No, expand library Optimization Optimize Reaction Conditions (pH, Temp, Substrate Loading) Decision1->Optimization Yes Analysis2 Monitor Reaction Progress Optimization->Analysis2 Decision2 Achieve Target Conversion/Yield? Analysis2->Decision2 Decision2->Optimization No, re-optimize ScaleUp Preparative Scale Synthesis Decision2->ScaleUp Yes End Purified this compound ScaleUp->End

Caption: A systematic workflow for enzyme selection and reaction optimization.

Cofactor Regeneration System

Cofactor Regeneration cluster_main Main Reaction cluster_regen Regeneration Cycle Ketone 4-Methoxycyclohexanone Alcohol This compound Ketone->Alcohol KRED KRED KRED/ADH NADP NADP+ NADP_regen NADP+ NADP->NADP_regen Recycle NADPH NADPH NADPH->NADP Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid GDH GDH GDH NADPH_regen NADPH NADP_regen->NADPH_regen NADPH_regen->NADPH Regenerate

Caption: Coupled enzymatic system for cofactor regeneration.

Conclusion

The biocatalytic synthesis of this compound represents a significant advancement towards more sustainable and environmentally friendly chemical manufacturing. By leveraging the high selectivity and efficiency of alcohol dehydrogenases and ketoreductases, it is possible to produce this valuable intermediate under mild conditions with high yields and stereoselectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize their own biocatalytic processes for the production of this compound and other substituted cyclohexanols.

References

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  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.

Sources

Application Notes and Protocols: Grignard Reaction Involving 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis, with a specific focus on its application to 4-methoxycyclohexanone. As a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules, understanding the nuances of nucleophilic additions to this substrate is of considerable importance.[1] This application note details the reaction mechanism, provides a step-by-step experimental protocol, discusses critical safety considerations, and explores potential side reactions and stereochemical outcomes.

Introduction: The Significance of the Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction remains one of the most powerful and versatile methods for creating carbon-carbon bonds.[2] The reaction utilizes an organomagnesium halide, known as a Grignard reagent (R-Mg-X), which acts as a potent nucleophile.[3] The carbon-magnesium bond is highly polarized, imparting a carbanionic character to the carbon atom, making it highly reactive towards electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[2][4]

The addition of a Grignard reagent to a ketone, such as 4-methoxycyclohexanone, results in the formation of a tertiary alcohol, a key functional group in many biologically active molecules.[5][6][7][8] The reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which, upon acidic workup, yields the final alcohol product.[6]

4-Methoxycyclohexanone is a valuable building block in medicinal chemistry and materials science.[1][9][10] Its reactions are of interest for generating libraries of substituted cyclohexanol derivatives for drug discovery programs. The methoxy group at the 4-position can influence the stereochemical outcome of the reaction, making it an interesting substrate for studying diastereoselectivity.[11][12]

Reaction Mechanism and Stereochemistry

The Grignard reaction with a ketone follows a two-step mechanism: nucleophilic addition followed by protonation.[6]

Step 1: Nucleophilic Addition The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methoxycyclohexanone. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[2][6] This addition typically proceeds through a six-membered ring transition state.[2]

Step 2: Protonation (Work-up) An acidic work-up is then performed to protonate the negatively charged oxygen of the alkoxide, yielding the neutral tertiary alcohol and magnesium salts as byproducts.[6][13]

Stereochemical Considerations: The addition of a Grignard reagent to a substituted cyclohexanone like 4-methoxycyclohexanone can lead to the formation of diastereomers. The incoming nucleophile can attack from either the axial or equatorial face of the carbonyl group.[11] The preferred direction of attack is often dictated by steric hindrance. Generally, the Grignard reagent will approach from the less sterically hindered face.[14][15] For 4-methoxycyclohexanone, the conformational equilibrium of the ring and the orientation of the methoxy group will influence the accessibility of the two faces of the carbonyl. While simple models can help predict the major stereoisomer, the actual outcome can be influenced by the specific Grignard reagent used and the reaction conditions.[11][12]

Experimental Protocol: Synthesis of 1-Methyl-4-methoxycyclohexan-1-ol

This protocol details the reaction of methylmagnesium bromide with 4-methoxycyclohexanone.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesPuritySupplier
Magnesium turningsMg24.311.46 g0.06>99%Sigma-Aldrich
IodineI₂253.811 crystal--Sigma-Aldrich
BromomethaneCH₃Br94.945.7 g (3.8 mL)0.0699%Sigma-Aldrich
4-MethoxycyclohexanoneC₇H₁₂O₂128.176.41 g0.0598%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL->99%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.4950 mL---
1 M Hydrochloric AcidHCl36.46As needed---
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Sigma-Aldrich

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and purification

Workflow Diagram:

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Work-up and Purification prep_start Assemble and flame-dry glassware add_mg Add Mg turnings and Iodine crystal prep_start->add_mg Proceed to reaction add_ether Add anhydrous diethyl ether add_mg->add_ether Proceed to reaction add_ch3br_init Add a small amount of CH3Br solution add_ether->add_ch3br_init Proceed to reaction initiation Observe initiation (color change, bubbling) add_ch3br_init->initiation Proceed to reaction add_ch3br_main Add remaining CH3Br solution dropwise initiation->add_ch3br_main Proceed to reaction reflux Reflux to complete formation add_ch3br_main->reflux Proceed to reaction cool_grignard Cool Grignard solution to 0°C reflux->cool_grignard Proceed to reaction add_ketone Add 4-methoxycyclohexanone solution dropwise cool_grignard->add_ketone Proceed to work-up warm_rt Warm to room temperature and stir add_ketone->warm_rt Proceed to work-up quench Quench with saturated aq. NH4Cl warm_rt->quench Proceed to work-up extract Extract with diethyl ether quench->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry with Na2SO4 wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by column chromatography or distillation filter_evap->purify Troubleshooting cluster_init Troubleshooting Initiation cluster_yield Troubleshooting Low Yield cluster_side Troubleshooting Side Products start Problem no_init Reaction Fails to Initiate start->no_init low_yield Low Yield of Product start->low_yield side_products Presence of Side Products start->side_products check_dry Check for Moisture - Flame-dry glassware again - Use freshly opened anhydrous solvent no_init->check_dry check_reagents Check Reagent Quality & Stoichiometry - Titrate Grignard reagent - Ensure correct molar ratios low_yield->check_reagents enolization_sol Enolization - Use a less sterically hindered Grignard - Lower reaction temperature side_products->enolization_sol coupling_sol Wurtz Coupling - Add alkyl halide slowly - Use highly reactive magnesium side_products->coupling_sol check_mg Check Mg Activity - Add iodine crystal - Crush Mg turnings - Add 1,2-dibromoethane check_dry->check_mg gentle_heat Apply Gentle Heat - Use a heat gun or warm water bath carefully check_mg->gentle_heat check_temp Check Temperature Control - Maintain low temperature during ketone addition check_reagents->check_temp check_workup Review Work-up Procedure - Ensure complete extraction - Avoid product loss during purification check_temp->check_workup

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Application Notes and Protocols: 4-Methoxycyclohexanol as a Specialty Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

4-Methoxycyclohexanol, a derivative of cyclohexanol, is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1] However, its unique combination of a polar hydroxyl group and a moderately nonpolar methoxycyclohexyl backbone presents an intriguing profile for its potential use as a specialty solvent in organic synthesis. This guide explores the physicochemical properties of this compound and posits its application as a reaction medium, particularly in contexts requiring a high-boiling, polar, protic solvent. We provide detailed exemplary protocols to illustrate its potential utility in facilitating organic transformations, alongside a discussion of its synthesis and safety considerations.

Introduction: Reimagining this compound

While extensively utilized as a building block, the application of this compound as a solvent remains a largely unexplored frontier.[1] Traditional solvents, though effective, often present challenges related to volatility, toxicity, and environmental impact.[2][3] The search for "green" or more sustainable solvents is a critical endeavor in modern chemistry.[2][4] Bio-based solvents, derived from renewable resources, are at the forefront of this movement.[4]

This compound, which can be synthesized from biomass-derived phenols, possesses properties that suggest its potential as a valuable specialty solvent.[1] Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its polar protic nature can be advantageous for dissolving polar reagents and stabilizing charged intermediates in reaction mechanisms. This guide aims to provide a foundational understanding of this compound's properties and to stimulate research into its applications as a novel reaction medium.

Physicochemical Properties

A solvent's behavior and utility are dictated by its physical and chemical properties. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[5]
Molecular Weight 130.18 g/mol [5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 204-205 °C (at 731 Torr)[7]
Density ~0.99 g/cm³[7]
Water Solubility Sparingly soluble[6]
pKa 14.98 ± 0.40 (Predicted)[7]
Polarity Polar proticInferred from structure
CAS Number 18068-06-9[5]

The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and an ether linkage (hydrogen bond acceptor) within a cyclohexane framework suggests that this compound can engage in a variety of intermolecular interactions, making it a potentially versatile solvent for a range of reactants.

Potential Applications as a Specialty Solvent

The properties of this compound suggest its utility in several classes of organic reactions:

  • Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2): As a polar protic solvent, it can solvate both the nucleophile and the leaving group, potentially influencing reaction rates and selectivity. Its ability to stabilize carbocation intermediates could be beneficial for Sₙ1 reactions.

  • Reactions Requiring High Temperatures: Its high boiling point allows for conducting reactions at temperatures that are inaccessible with more volatile solvents like ethanol or THF, which can be crucial for overcoming high activation energy barriers.

  • Palladium-Catalyzed Cross-Coupling Reactions: While not documented, its polar nature could be advantageous in certain cross-coupling reactions, such as the Suzuki-Miyaura coupling, where solvent polarity can significantly impact catalyst stability and reaction efficiency.[8][9] The choice of solvent in these reactions is critical and can influence the formation of the active catalytic species.[8]

  • "Green" Chemistry Applications: As a potentially bio-derivable and biodegradable solvent with low volatility, it aligns with the principles of green chemistry, offering a more environmentally benign alternative to traditional high-boiling polar aprotic solvents like DMF or NMP.[2][4]

Below is a diagram illustrating a generalized workflow for evaluating a novel solvent like this compound in an organic reaction.

G cluster_0 Solvent Evaluation Workflow A Select Model Reaction B Solubility Test of Reagents in this compound A->B C Reaction Setup with this compound as Solvent B->C D Monitor Reaction Progress (TLC, GC-MS, LC-MS) C->D E Work-up and Product Isolation D->E F Characterization and Yield Determination E->F G Comparison with Standard Solvent F->G

Caption: Workflow for evaluating a new specialty solvent.

Exemplary Protocols

The following protocols are provided as illustrative examples of how this compound could be employed as a specialty solvent. These are based on established chemical principles and should be adapted and optimized for specific substrates.

Exemplary Protocol 1: Sₙ2 Reaction - Synthesis of an Alkyl Aryl Ether

This protocol describes the Williamson ether synthesis, a classic Sₙ2 reaction, using this compound as the solvent. Its polar nature is expected to solvate the base and the phenoxide nucleophile, while its high boiling point can help drive the reaction to completion.

Reaction Scheme:

Phenol + Alkyl Halide --(Base, this compound)--> Alkyl Aryl Ether

Materials:

  • Phenol (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • This compound (as solvent)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and this compound.

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: this compound is chosen for its high boiling point to accelerate the reaction and for its polarity to dissolve the reactants.

  • Base: Anhydrous potassium carbonate is a suitable base for this reaction, as it is strong enough to deprotonate the phenol without being overly aggressive.

  • Temperature: 120 °C is chosen to be well below the solvent's boiling point while providing sufficient thermal energy for the reaction.

Exemplary Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, using this compound as a component of the solvent system.[10] The reaction couples an aryl halide with an arylboronic acid.[10] The solvent choice in Suzuki reactions is crucial for catalyst activity and solubility of the reactants and base.[8][10]

Reaction Scheme:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base, this compound/H₂O)--> Biaryl

G cluster_1 Suzuki-Miyaura Coupling Workflow A Combine Aryl Halide, Arylboronic Acid, and Base B Add this compound and Water A->B C Degas the Mixture B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress E->F G Cool and Perform Aqueous Work-up F->G H Purify by Chromatography G->H

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxycyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic procedures to achieve higher yields and purity. We will delve into the critical parameters of the most common synthetic routes, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The most prevalent and versatile laboratory method for preparing this compound is the reduction of its corresponding ketone, 4-Methoxycyclohexanone. This guide will focus primarily on this transformation, addressing the common pitfalls and offering advanced strategies for yield enhancement.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yield is a multifaceted issue that can typically be traced back to one of three areas:

  • Reagent Integrity: The most common reducing agent, sodium borohydride (NaBH₄), is sensitive to moisture.[1] Over time, it can decompose, leading to a lower effective concentration of the hydride and an incomplete reaction.

  • Reaction Conditions: The reduction of ketones is exothermic. Insufficient temperature control can lead to side reactions. Conversely, a temperature that is too low may unnecessarily slow the reaction rate, leading to incomplete conversion within the allotted time.

  • Work-up & Purification: Improper quenching of the reaction or inefficient extraction can lead to significant product loss. The intermediate borate ester must be fully hydrolyzed to liberate the alcohol product.[2][3]

Q2: How can I control the stereochemistry (cis vs. trans) of the final product?

The reduction of a substituted cyclohexanone like 4-methoxycyclohexanone produces two diastereomers: cis- and trans-4-methoxycyclohexanol. The ratio of these isomers is dictated by the direction of the hydride attack on the carbonyl.[4]

  • For the Equatorial Alcohol (often trans): Use sterically small reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[5] These reagents favor an axial attack on the carbonyl, which is sterically less hindered and leads to the formation of the equatorial alcohol, typically the thermodynamically more stable product.[5]

  • For the Axial Alcohol (often cis): Use sterically bulky reducing agents, such as L-Selectride (LiHB(s-Bu)₃).[5] The large size of the reagent forces it to attack from the less hindered equatorial face, resulting in the formation of the axial alcohol.

Q3: What is the optimal solvent and temperature for the sodium borohydride reduction of 4-Methoxycyclohexanone?

Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions. They are inexpensive, can dissolve the ketone, and the NaBH₄ is sufficiently stable in them for the duration of the reaction.[6] The reaction is typically initiated at a low temperature (0 °C) by adding the NaBH₄ portion-wise to a solution of the ketone in the alcohol.[7] This allows for control over the initial exotherm. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.[7]

Q4: Are there alternative high-yield synthetic routes I should consider?

Yes. If the reduction of 4-methoxycyclohexanone proves problematic, or if the starting material is unavailable, catalytic hydrogenation of 4-methoxyphenol is an excellent alternative. This method can achieve very high yields, often exceeding 98%.[7][8] The reaction typically involves dissolving 4-methoxyphenol in an alcohol and hydrogenating it over a palladium-carbon (Pd/C) or rhodium-on-alumina catalyst under hydrogen pressure at an elevated temperature.[7][8][9][10]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Workflow for Troubleshooting Low Yield

Here is a logical flow to diagnose the root cause of a low-yield synthesis.

TroubleshootingWorkflow Start Low Yield of This compound Check_Reagents 1. Verify Reagent Integrity Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Work-up & Purification Start->Check_Workup Reagent_NaBH4 Is NaBH₄ fresh? (Absorbs moisture) Check_Reagents->Reagent_NaBH4 Reagent_Solvent Is the solvent anhydrous (if using LiAlH₄)? Check_Reagents->Reagent_Solvent Cond_Stoich Is NaBH₄ stoichiometry correct? (≥0.25 mol eq.) Check_Conditions->Cond_Stoich Cond_Temp Was temperature controlled? (Initial cooling to 0°C) Check_Conditions->Cond_Temp Cond_Time Was reaction time sufficient? Check_Conditions->Cond_Time Workup_Quench Was the borate ester fully hydrolyzed? (e.g., with acid or NaOH) Check_Workup->Workup_Quench Workup_Extract Were extractions thorough? (Check for emulsions) Check_Workup->Workup_Extract Solution Problem Identified & Yield Improved Reagent_NaBH4->Solution Reagent_Solvent->Solution Cond_Stoich->Solution Cond_Temp->Solution Cond_Time->Solution Workup_Quench->Solution Workup_Extract->Solution

Caption: A step-by-step diagnostic workflow for troubleshooting low product yield.

Problem 1: Incomplete Conversion of Starting Material

If you observe a significant amount of 4-methoxycyclohexanone remaining after the reaction (e.g., by TLC or GC analysis), consider the following:

  • Cause A: Degraded Reducing Agent. Sodium borohydride reacts with atmospheric moisture. A clumpy or old bottle of NaBH₄ likely has reduced activity.

    • Solution: Use a freshly opened bottle of NaBH₄. For best results, quickly weigh the reagent and add it to the reaction; do not leave it exposed to air.[1]

  • Cause B: Insufficient Stoichiometry. In theory, one mole of NaBH₄ can reduce four moles of a ketone.[11] However, side reactions with the solvent or trace water mean that, in practice, a molar excess is required.

    • Solution: While a 1:4 molar ratio of NaBH₄ to ketone is the stoichiometric minimum, it is prudent to use a larger excess. A common practice is to use at least 1.0 to 1.5 molar equivalents of the hydride ion, which translates to 0.25 to 0.375 molar equivalents of NaBH₄. Using a slight excess (e.g., 0.5 equivalents of NaBH₄) can often drive the reaction to completion without significant side reactions.

Problem 2: Poor Stereoselectivity

Achieving a high yield of a specific diastereomer is often critical. The stereochemical outcome is a direct result of the transition state energetics of the hydride attack.

Caption: Nucleophilic attack of a hydride on the electrophilic carbonyl carbon.

  • Understanding the Selectivity: Hydride attack can occur from two faces:

    • Axial Attack: The hydride approaches from parallel to the axis of the ring. This path is often preferred by small nucleophiles as it avoids torsional strain with adjacent equatorial hydrogens during the transition state.[4] This leads to the equatorial alcohol .

    • Equatorial Attack: The hydride approaches from the plane of the ring. This path is disfavored due to steric hindrance with the axial hydrogens at positions 3 and 5.[4] However, very bulky reagents are forced to use this pathway, leading to the axial alcohol .

  • Solution: To maximize the yield of the desired isomer, select your reducing agent based on steric bulk.

Reducing AgentRelative SizePrimary Attack VectorMajor Product
Sodium Borohydride (NaBH₄) SmallAxialEquatorial Alcohol (trans)
Lithium Aluminum Hydride (LiAlH₄) SmallAxialEquatorial Alcohol (trans)
L-Selectride® (LiHB(s-Bu)₃) BulkyEquatorialAxial Alcohol (cis)
Sodium Cyanoborohydride (NaBH₃CN) Small (less reactive)AxialEquatorial Alcohol (trans)

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating by including in-process checks.

Protocol A: High-Yield Synthesis via Sodium Borohydride Reduction

This protocol targets the synthesis of the thermodynamically favored trans-4-methoxycyclohexanol.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxycyclohexanone (10.0 g, 78.0 mmol) and methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature is stable at ~0 °C.

  • Reduction: While stirring vigorously, add sodium borohydride (1.47 g, 39.0 mmol, 0.5 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exotherm of the reaction and prevent overheating, which could lead to side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Quenching & Hydrolysis: Cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate ester complex. Safety Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol B: Alternative Synthesis via Catalytic Hydrogenation

This protocol is an alternative for producing this compound with a potentially higher yield directly from 4-methoxyphenol.[7][8]

  • Setup: In a high-pressure hydrogenation vessel, combine 4-methoxyphenol (10.0 g, 80.6 mmol), methanol (100 mL), and 5% Palladium on Carbon (Pd/C) catalyst (1.0 g, 10 wt%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 7 MPa (~1000 psi).[7]

  • Reaction: Heat the vessel to 140 °C and stir for 5 hours.[7] Causality Note: The combination of high pressure and temperature is necessary to overcome the activation energy for the aromatic ring reduction.

  • Work-up: After cooling the vessel to room temperature and carefully venting the hydrogen, remove the catalyst by filtration through a pad of Celite®.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation. The resulting residue can be purified by vacuum distillation to obtain high-purity this compound. A reported yield for a similar procedure is 98.5%.[7][8]

References

  • Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903.
  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1211.
  • Google Patents. (2015). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions.
  • Alshehri, A., et al. (2019). Reaction profile of 4-methoxyphenol hydrogenation. Catalysis Today, 345, 130-137.
  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone.
  • Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1101-1106.
  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone.
  • ChemBeo. (n.d.). 4-Methoxycyclohexanone (CAS: 13482-23-0): Properties, Applications, and Synthesis.
  • Scribd. (n.d.). Sodium Boronhydride Reduction of Cyclohexanone.
  • Unrau, C. M., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11442–11451.
  • CSUN Chemistry. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone.
  • ResearchGate. (n.d.). Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with....
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4e a.
  • Google Patents. (1970). US3517069A - Processes for preparing 4-(lower alkoxy)-4'-trifluoro-methylbiphenyls.
  • Royal Society of Chemistry. (2024). Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • Indian Journal of Chemistry. (2000). Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of this compound.
  • PubChem. (n.d.). This compound (cis,trans).
  • University of California, San Diego. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
  • Chemguide. (n.d.). reduction of aldehydes and ketones.
  • Beilstein Journal of Organic Chemistry. (2023). Machine learning-guided strategies for reaction conditions design and optimization.
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • Journal UIN Jakarta. (2020). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).
  • American Elements. (n.d.). This compound.
  • PubChem. (n.d.). 4-Methoxycyclohexanone.

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Technical Support Center: Challenges in the Separation of Cis and Trans 4-Methoxycyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans 4-Methoxycyclohexanol diastereomers. Here, we delve into the fundamental principles governing this separation, provide detailed troubleshooting guides for common chromatographic techniques, and answer frequently asked questions to streamline your method development process.

The Core Challenge: Subtle Physicochemical Differences

The primary difficulty in separating cis and trans this compound lies in their subtle differences in physical and chemical properties. As diastereomers, they are not mirror images and thus possess different physicochemical characteristics, which makes their separation on achiral stationary phases theoretically possible.[1][2] However, the key differentiating factors—polarity, boiling point, and steric hindrance—are very similar, making high-resolution separation a significant challenge.

The cis isomer, with the methoxy and hydroxyl groups on the same side of the cyclohexane ring, and the trans isomer, with these groups on opposite sides, exhibit slight variations in their ability to form intermolecular and intramolecular hydrogen bonds. These differences influence their interaction with both the stationary and mobile phases in chromatographic systems.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans this compound isomers so difficult?

A1: The difficulty arises from the minimal differences in their physical properties. Both isomers have the same molecular weight (130.18 g/mol ) and chemical formula (C7H14O2).[5][6][7] Their boiling points are very close, with the mixture boiling at approximately 217°C.[5][6] The primary distinction lies in the spatial arrangement of the hydroxyl and methoxy groups, which results in slight differences in dipole moment and steric hindrance. These subtle variations require highly selective chromatographic conditions to achieve baseline separation.

Q2: Is a chiral stationary phase (CSP) necessary for this separation?

A2: Not necessarily. Since cis and trans this compound are diastereomers, they can be separated on conventional achiral stationary phases.[1][8] The key is to find a system (a combination of stationary and mobile phases) that can exploit the small differences in their polarity and shape.[1][2] However, if achiral methods fail to provide adequate resolution, a chiral column might offer the required selectivity.[9]

Q3: Which chromatographic technique is generally more effective: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A3: Both techniques can be effective, but the choice depends on the specific requirements of the analysis.

  • GC is often preferred for its high efficiency and speed, particularly with volatile compounds. However, the polar hydroxyl group can lead to peak tailing on standard non-polar columns due to interactions with active sites. Derivatization can mitigate this issue.

  • HPLC , especially in normal-phase mode, can offer excellent selectivity based on polarity differences. Reversed-phase HPLC is also a viable option, though method development can be more extensive.[10]

  • Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, combining the benefits of both GC and HPLC. It often provides fast, efficient, and green separations for isomeric compounds.[11][12][13][14][15]

Q4: Can derivatization improve the separation in GC?

A4: Yes, absolutely. Derivatization is a highly recommended strategy for improving the GC separation of these isomers.[16][17][18] Converting the polar hydroxyl group into a less polar, more volatile derivative (e.g., a trimethylsilyl (TMS) ether) has several advantages:[17][19]

  • Reduces Peak Tailing: It minimizes interactions with active silanol groups on the column and in the inlet, leading to more symmetrical peaks.[16]

  • Increases Volatility: The resulting derivative will have a lower boiling point, allowing for elution at lower temperatures.[17]

  • Enhances Separation: The derivatization can amplify the subtle structural differences between the cis and trans isomers, potentially leading to better resolution.

A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[19]

Troubleshooting and Optimization Guide

Even with a well-designed method, challenges such as poor resolution, peak tailing, or inconsistent retention times can arise. This section provides a systematic approach to troubleshooting these common issues.

Diagram: Troubleshooting Workflow for Isomer Separation

This diagram outlines a logical flow for diagnosing and resolving common problems encountered during the separation of this compound isomers.

TroubleshootingWorkflow Troubleshooting Workflow for Isomer Separation Start Problem Identified: Poor Separation / Peak Shape CheckSystem 1. Verify System Integrity - Check for leaks - Confirm flow rates - Inspect liner & septum Start->CheckSystem PoorResolution 2. Poor Resolution (Co-elution or Overlap) CheckSystem->PoorResolution System OK PeakTailing 3. Peak Tailing CheckSystem->PeakTailing System OK OptimizeMethod 4. Optimize Method Parameters PoorResolution->OptimizeMethod Address Selectivity PeakTailing->OptimizeMethod Address Interactions ConsiderDeriv 6. GC: Consider Derivatization PeakTailing->ConsiderDeriv If GC ResolutionImproved Resolution Improved? OptimizeMethod->ResolutionImproved ChangeColumn 5. Change Stationary Phase ChangeColumn->ResolutionImproved ConsiderDeriv->ResolutionImproved ResolutionImproved->ChangeColumn No End Method Optimized ResolutionImproved->End Yes

Caption: A step-by-step guide to troubleshooting poor separation.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution Incorrect Stationary Phase: The column chemistry is not selective enough for the isomers.[9]Change Column: Switch to a stationary phase with different selectivity. For GC, a mid-polarity phase (e.g., containing cyanopropyl groups) or a wax column may be effective. For HPLC, try a different type of stationary phase (e.g., phenyl, cyano, or even a chiral column).[1][9]
Suboptimal Mobile Phase (HPLC/SFC): The mobile phase composition does not maximize the interaction differences between the isomers.Optimize Mobile Phase: Systematically vary the mobile phase composition. In reversed-phase, try different organic modifiers (e.g., methanol vs. acetonitrile).[10] In normal-phase, adjust the ratio of the polar modifier.[1]
Incorrect Temperature: Temperature affects both retention and selectivity.Optimize Temperature: For GC, try a slower oven temperature ramp rate to increase the time the isomers spend interacting with the stationary phase. For HPLC, evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C) as this can alter selectivity.[1]
Peak Tailing (especially in GC) Active Sites: The polar hydroxyl group is interacting with active silanol groups in the GC inlet liner or on the column itself.[20]Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Derivatize the Sample: This is the most effective solution. Convert the hydroxyl group to a non-polar TMS ether to eliminate this interaction.[16][21]
Column Contamination: Buildup of non-volatile material at the head of the column.Column Maintenance: Trim the first few centimeters of the column inlet. If the problem persists, the column may need to be replaced.[22]
Shifting Retention Times System Leaks: A leak in the carrier gas line or at the injector will cause flow rate fluctuations.Leak Check: Perform a thorough leak check of the entire system.[23]
Inconsistent Oven Temperature: Poor temperature control will lead to variability in retention.Verify Oven Performance: Ensure the GC oven is properly calibrated and maintaining a stable temperature.[24]
Mobile Phase Preparation (HPLC): Inconsistent preparation of the mobile phase from run to run.Standardize Preparation: Use precise measurements and ensure the mobile phase is thoroughly mixed and degassed before use.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) with Derivatization

This protocol is a starting point for achieving a robust separation of the isomers via GC.

  • Sample Derivatization (Silylation):

    • To approximately 1 mg of the this compound isomer mixture in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction.[21]

    • Allow the sample to cool to room temperature before injection.

  • GC-FID/MS Conditions:

    • Column: A mid-polarity column such as a ZB-1701 (cyanopropylphenyl) or a DB-WAX (polyethylene glycol) is recommended. A standard 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on concentration).

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 2-5°C/min to 150°C. A slow ramp is crucial for resolving closely eluting peaks.

      • Hold at 150°C for 2 minutes.

    • Detector Temperature: 280°C (FID) or as per MS source requirements.

Protocol 2: Normal-Phase HPLC

This protocol leverages the polarity differences between the isomers.

  • Sample Preparation:

    • Dissolve the isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC-UV Conditions:

    • Column: Silica or Cyano (CN) column (e.g., 4.6 x 150 mm, 5 µm).[20]

    • Mobile Phase: A mixture of a non-polar solvent like Hexane or Heptane and a polar modifier like Isopropanol (IPA) or Ethanol.

    • Starting Conditions: Begin with an isocratic elution of 98:2 Hexane:IPA.

    • Optimization: Adjust the percentage of the polar modifier in small increments (e.g., 0.5-1%) to optimize selectivity and retention. A lower percentage of the modifier will increase retention and may improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a low wavelength (e.g., 200-210 nm) as the analyte lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would also be suitable.

References

  • Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 26-31.
  • Somei, M. (2014).
  • ResearchGate. (n.d.). Conformational assignment of the six isomers of the cyclohexanol dimer and hydrogen bond lengths according to B3LYP‐D3(BJ)/def2‐TZVP.
  • ResearchGate. (n.d.). The four conformational isomers of cyclohexanol calculated at M06-2X/6-311++G(d,p) level of theory.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • Scribd. (n.d.). GC Troubleshooting Guide.
  • Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
  • American Elements. (n.d.). This compound.
  • Sree, J. P. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research.
  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Omics Online. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Reddit. (2023). Help with separation of diastereomers.
  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide.
  • Chemistry LibreTexts. (2022). 13.9: Physical Properties of Alcohols; Hydrogen Bonding.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • PubChem. (n.d.). 4-Methylcyclohexanol.
  • PubChem. (n.d.). This compound (cis,trans).
  • Quora. (2023). How many hydrogens are there in a molecule of cyclohexanol?
  • Agilent Technologies. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY.
  • Restek. (n.d.). Gas chromatography.
  • Canadian Science Publishing. (n.d.). Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates.
  • NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • SlideShare. (n.d.). Derivatization in GC.
  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
  • Food and Agriculture Organization of the United Nations. (n.d.). analytical techniques.
  • YouTube. (2023). Derivatization in Gas Chromatography (Part I).
  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • YMC. (n.d.). Chiral Separation Columns and Packing Materials.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Phenomenex. (n.d.). Chiral LC Columns.
  • Chromatography Forum. (2014). Separation of cis/trans isomers.
  • Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography.
  • PubMed. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • Chegg. (2021). Provide a method for separating the cis and trans isomers of 4-t-butylcyclohexanol (no columns or instrumentation).

Sources

Identifying byproducts in the hydrogenation of 4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrogenation of 4-Methoxyphenol

Welcome to the technical support guide for the hydrogenation of 4-methoxyphenol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating byproduct formation. The guidance provided herein is based on established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Q1: I'm seeing an unexpected peak in my GC-MS analysis that corresponds to the molecular weight of phenol or cyclohexanone. What is happening?

A1: You are likely observing byproducts from a demethoxylation reaction.

This is one of the most common side reactions. The methoxy group (-OCH₃) is cleaved from the aromatic ring, forming phenol. This newly formed phenol can then participate in the hydrogenation reaction.

  • Mechanism: The cleavage of the Ar-OCH₃ bond is often favored over the Ar-OH bond, a process known as hydrodemethoxylation.[1][2] This is particularly prevalent with certain catalysts. For instance, while 2-methoxyphenol is highly susceptible to demethoxylation over RANEY® Ni, the 4-isomer can also undergo this side reaction depending on the catalyst and conditions.[3]

  • Causality: The catalyst choice is critical. Catalysts like Rh/silica have been shown to be more selective for demethoxylation over dehydroxylation.[2] The reaction temperature also plays a significant role; higher temperatures tend to favor hydrogenolysis reactions, which include C-O bond cleavage.[1]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: If you are using a highly active hydrogenolysis catalyst (e.g., Rh, Ru, or certain forms of Ni), consider switching to a catalyst known for higher selectivity in phenol hydrogenation, such as a supported Palladium (Pd) catalyst.[1][4]

  • Lower the Reaction Temperature: Reduce the temperature in 10-15°C increments. This will slow down the overall reaction rate but can disproportionately decrease the rate of the undesired demethoxylation, improving selectivity.

  • Confirm with a Standard: Inject a known standard of phenol and cyclohexanone into your GC-MS to confirm the identity of the byproduct peak by comparing retention times and mass spectra.

Q2: My primary product is 4-methoxycyclohexanol, but the reaction seems to stall at the 4-methoxycyclohexanone intermediate. How can I drive the reaction to completion?

A2: Incomplete reduction of the ketone intermediate can be due to catalyst deactivation, insufficient hydrogen pressure, or thermodynamic limitations under your current conditions.

While some catalysts are highly selective for producing the ketone, others are designed to fully reduce the ring to the corresponding alcohol.[1][5] Studies have shown that with certain catalysts, like Rh/silica, 4-methoxycyclohexanone is not readily hydrogenated to this compound even after all the starting 4-methoxyphenol has been consumed.[1]

Troubleshooting Steps:

  • Increase Hydrogen Pressure: A higher H₂ pressure increases the surface concentration of adsorbed hydrogen on the catalyst, which can enhance the rate of ketone reduction. Increase the pressure in increments of 5-10 bar.

  • Screen Different Catalysts: Catalysts based on Ruthenium (Ru) or Rhodium (Rh) are often more effective at reducing cyclohexanones to cyclohexanols compared to Palladium (Pd), which can be highly selective for the ketone.[1]

  • Consider a Two-Step Process: If high selectivity for the alcohol is critical, an alternative is to first optimize the formation of 4-methoxycyclohexanone and then, after isolating it, perform a second reduction step using a different catalyst (e.g., a Ru-based catalyst) optimized for ketone-to-alcohol reduction.

Q3: My post-reaction mixture is showing a significant amount of a non-polar compound identified as methoxycyclohexane or even cyclohexane. Why am I losing the hydroxyl group?

A3: This indicates that dehydroxylation or complete hydrodeoxygenation (HDO) is occurring.

  • Dehydroxylation: The hydroxyl (-OH) group is cleaved and replaced with a hydrogen atom, converting 4-methoxyphenol to anisole, which is then hydrogenated to methoxycyclohexane.[2]

  • Hydrodeoxygenation (HDO): Both the methoxy and hydroxyl groups are cleaved, ultimately leading to the formation of cyclohexane.[1][2] This is an extreme form of hydrogenolysis.

Causality & Troubleshooting:

  • Aggressive Conditions: These side reactions are favored by high temperatures, high hydrogen pressures, and highly active hydrogenolysis catalysts (e.g., Rh/silica).[1][6]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents can sometimes favor complete hydrogenation to hydrocarbons like cyclohexane over a bifunctional catalyst, whereas polar solvents may favor the formation of cyclohexanol.[7]

Mitigation Strategy:

  • Moderate Reaction Conditions: The most effective approach is to reduce the reaction severity. Lower the temperature and/or hydrogen pressure.

  • Catalyst Selection: Switch to a less aggressive catalyst. Supported Pd catalysts are generally preferred for their selectivity in hydrogenating the aromatic ring while preserving the functional groups.[4]

Frequently Asked Questions (FAQs)

What are the primary byproducts I should expect in the hydrogenation of 4-methoxyphenol?

The expected byproducts are directly linked to the competing reaction pathways of demethoxylation, dehydroxylation, and over-reduction.

Byproduct Class Specific Compounds Formation Pathway Primary Cause
Demethoxylation Products Phenol, Cyclohexanone, CyclohexanolCleavage of the Ar-OCH₃ bondCatalyst choice (e.g., Rh/silica), high temperature
Dehydroxylation Products Anisole, MethoxycyclohexaneCleavage of the Ar-OH bondAggressive catalysts, high temperature
Full HDO Products CyclohexaneCleavage of both Ar-OCH₃ and Ar-OH bondsSevere reaction conditions, active HDO catalysts
Over-reduction Product This compoundHydrogenation of the desired 4-methoxycyclohexanoneCatalyst choice (e.g., Ru, Rh), high H₂ pressure
Polymerization Products High molecular weight speciesInstability of 4-methoxycyclohexanoneAcidic/basic conditions, high temperature[5][8]
How does the catalyst support affect byproduct formation?

The support can be as important as the metal itself. Acidic supports (like some aluminas or zeolites) can promote side reactions such as dehydration or polymerization. Neutral supports like activated carbon are commonly used to minimize these effects. The interaction between the metal and the support can also influence selectivity. For example, titania-containing supports have been shown to increase selectivity towards cyclohexanol for both Pd- and Rh-based catalysts.[1]

What is a reliable analytical method for identifying and quantifying these byproducts?

A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive analysis.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for identifying and quantifying volatile components like 4-methoxyphenol, 4-methoxycyclohexanone, cyclohexanol, phenol, and cyclohexane. The mass spectrometer provides definitive structural information for peak identification.[2]

  • HPLC (High-Performance Liquid Chromatography): HPLC is useful for analyzing the starting material and products without derivatization and is particularly good for monitoring the disappearance of the less volatile 4-methoxyphenol starting material.[9][10]

  • Sample Preparation: Quench the reaction and filter out the solid catalyst. Dilute an aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of ethyl acetate or methanol).

  • Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with any expected components. This allows for accurate quantification.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., HP-1701 or similar) is often suitable.[2]

    • Injection: 1 µL, split injection.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.

  • MS Detection: Use electron ionization (EI) and scan a mass range from 40 to 400 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing the peak area of each component to the peak area of the internal standard.

Visualizations

Reaction Pathways Diagram

This diagram illustrates the main reaction pathways during the hydrogenation of 4-methoxyphenol, including the desired route and major side reactions.

reaction_pathways sub 4-Methoxyphenol ketone 4-Methoxycyclohexanone (Desired Product) sub->ketone + H₂ phenol Phenol (Demethoxylation Byproduct) sub->phenol - CH₃ (Demethoxylation) anisole Anisole (Dehydroxylation Byproduct) sub->anisole - OH (Dehydroxylation) alcohol This compound (Desired Product) ketone->alcohol + H₂ cyclohexanone Cyclohexanone (Byproduct) phenol->cyclohexanone + H₂ cyclohexanol Cyclohexanol (Byproduct) cyclohexanone->cyclohexanol + H₂ cyclohexane Cyclohexane (HDO Byproduct) cyclohexanol->cyclohexane - OH (HDO) methoxycyclohexane Methoxycyclohexane (Byproduct) anisole->methoxycyclohexane + H₂

Caption: Key hydrogenation and byproduct formation pathways.

Troubleshooting Workflow

This workflow provides a logical sequence for identifying an unknown byproduct observed during analysis.

troubleshooting_workflow start Unexpected Peak in GC-MS ms Analyze Mass Spectrum (Fragmentation Pattern & M.W.) start->ms db Compare with Spectral Library (e.g., NIST) ms->db hypothesis Form Hypothesis on Structure (e.g., Demethoxylation Product) db->hypothesis standard Inject Authentic Standard of Hypothesized Compound hypothesis->standard confirm Confirm Identity? (Match Retention Time & MS) standard->confirm identified Byproduct Identified. Implement Mitigation Strategy. confirm->identified Yes re_evaluate Re-evaluate MS Data. Consider Isomers or Contaminants. confirm->re_evaluate No

Caption: Workflow for identifying unknown analytical peaks.

References

  • Kelly, G. J., et al. (2019). Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol.
  • ResearchGate. (2019). Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol. [Link]
  • Meemken, F., et al. (2017). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 7(21), 5035-5044. [Link]
  • ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. [Link]
  • ResearchGate.
  • Google Patents. (2015).
  • Kelly, G. J., et al. (2019). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
  • Lee, C., et al. (2012). Hydrodeoxygenation of 4-Methylphenol over Unsupported MoP, MoS2, and MoOx Catalysts. Energy & Fuels, 26(9), 5795-5803. [Link]
  • PubChem. 4-Methoxyphenol. [Link]
  • SIELC Technologies. 4-Methoxyphenol. [Link]
  • ResearchGate.
  • Li, H., et al. (2021). Selective Demethoxylation of Lignin-Derived Methoxyphenols to Phenols over Lignin-Derived-Biochar-Supported Mo2C Catalysts. Energy & Fuels, 35(17), 13958-13968. [Link]
  • ResearchGate. Hydrodeoxygenation of 4-Propylguaiacol (2-Methoxy-4-propylphenol) in a Microreactor: Performance and Kinetic Studies. [Link]
  • ResearchGate. One-step process for demethoxylation and dealkylation over (a-d) stacked-bed and (e-f) mixedbed of Au/TiO2 and HZSM-5. [Link]
  • Zhang, G., et al. (2021). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology, 11(1), 227-236. [Link]
  • Google Patents. (1997). JPH09151151A - Production of 4-methoxyphenol.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogen
  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

Sources

Troubleshooting common issues in Grignard reactions with 4-methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving 4-methoxycyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific application. As a powerful tool for C-C bond formation, the Grignard reaction's success hinges on meticulous technique and a deep understanding of competing reaction pathways.[1] This document provides field-proven insights and detailed protocols to help you achieve optimal outcomes in your synthesis.

Troubleshooting Guide: From Low Yields to Side Product Formation

This section addresses the most frequently encountered issues during the Grignard reaction with 4-methoxycyclohexanone, structured by observable symptoms.

Symptom 1: Reaction Fails to Initiate

You've assembled your apparatus, added your reagents, but observe no signs of reaction (no turbidity, no exotherm).[2]

Possible Causes & Solutions

  • Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[3][4]

    • Solution: Activate the magnesium surface. Several methods can be employed, from simple mechanical agitation to chemical activation.

      • Mechanical Activation: In a dry flask, stir the magnesium turnings vigorously under an inert atmosphere to abrade the oxide layer.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[3] The formation of colored iodine solutions or bubbles of ethylene, respectively, indicates the activation is proceeding.[3]

  • Cause 2: Wet Glassware or Solvents. Grignard reagents are potent bases that are rapidly quenched by protic sources, including trace amounts of water.[1][5][6] This is the most common cause of reaction failure.

    • Solution: Ensure all components are rigorously anhydrous.

      • Glassware: Oven-dry all glassware at >120 °C for several hours and assemble while hot under a stream of dry nitrogen or argon.[2][7]

      • Solvents: Use freshly distilled, anhydrous-grade ether or THF.[8] Ether solvents are critical as they coordinate with and stabilize the Grignard reagent.[9][10][11]

  • Cause 3: Impure Organic Halide. The quality of your alkyl or aryl halide is paramount.

    • Solution: Use freshly distilled or purchased high-purity organic halide. Ensure it is also anhydrous.

Symptom 2: Low Yield of the Desired Tertiary Alcohol

The reaction proceeds, but upon workup and purification, the isolated product yield is significantly lower than expected.

Possible Causes & Solutions

  • Cause 1: Inaccurate Reagent Stoichiometry. The concentration of commercially available or self-prepared Grignard reagents can vary. Using an incorrect concentration leads to improper stoichiometry.[12]

    • Solution: Titrate your Grignard reagent before use to determine its precise molarity. This is a critical, non-negotiable step for reproducible results.

      Protocol 1: Titration of Grignard Reagent

      • Scrupulously dry a vial containing a magnetic stir bar.

      • Add a precise weight of I₂ (Iodine) to the vial and dissolve it in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add the Grignard reagent dropwise via syringe until the characteristic brown/yellow color of iodine disappears.

      • The volume of Grignard reagent added corresponds to a 1:1 molar ratio with the initial amount of I₂.[12]

  • Cause 2: Enolization of 4-Methoxycyclohexanone. 4-Methoxycyclohexanone has acidic protons on the carbons alpha to the carbonyl group. A bulky or highly basic Grignard reagent can act as a base rather than a nucleophile, deprotonating the ketone to form a magnesium enolate.[12][13] Upon acidic workup, this enolate is simply protonated back to the starting ketone, drastically reducing the yield.[14][15] This is a major competing pathway.[16]

    • Solution A: Lower Reaction Temperature. Perform the Grignard addition at low temperatures (-78 °C to -30 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than deprotonation.[17]

    • Solution B: Use a Lewis Acid Additive. Transmetalation of the Grignard reagent with certain Lewis acids can generate a less basic, more nucleophilic organometallic species. Cerium (III) chloride (CeCl₃) is highly effective for this purpose (Luche reaction).[18]

      Protocol 2: CeCl₃-Mediated Grignard Addition

      • Dry anhydrous CeCl₃ in vacuo with gentle heating for several hours.

      • Suspend the dried CeCl₃ (1.1 to 1.5 equivalents) in anhydrous THF and stir vigorously for 2-4 hours to create a fine slurry.

      • Cool the CeCl₃ slurry to -78 °C.

      • Add the Grignard reagent to the slurry and stir for 30-60 minutes.

      • Slowly add a solution of 4-methoxycyclohexanone in anhydrous THF to the organocerium reagent mixture at -78 °C.

      • Allow the reaction to proceed for several hours before quenching.

  • Cause 3: Reduction of the Ketone. If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-type reduction).[13]

    • Solution: This is inherent to the reagent's structure. If reduction is a major issue, consider using a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Cause 4: Wurtz Coupling. The Grignard reagent can couple with the unreacted organic halide starting material, leading to homocoupled byproducts (R-R).[12]

    • Solution: Ensure slow addition of the organic halide to the magnesium turnings during reagent preparation to maintain a low concentration of the halide.

Visualizing the Reaction Pathways

The success of your reaction depends on favoring the desired nucleophilic addition over competing side reactions.

G cluster_0 Inputs cluster_1 Reaction Pathways cluster_2 Outputs Ketone 4-Methoxy- cyclohexanone Addition Desired Pathway: Nucleophilic Addition Ketone->Addition Enolization Side Reaction: Enolization (Base) Ketone->Enolization Reduction Side Reaction: Reduction Ketone->Reduction Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction Product Tertiary Alcohol (Desired Product) Addition->Product Start_Mat Recovered Starting Material Enolization->Start_Mat Sec_Alc Secondary Alcohol (Reduction Product) Reduction->Sec_Alc

Caption: Key reaction pathways in the Grignard reaction with an enolizable ketone.

Frequently Asked Questions (FAQs)

Q1: Why must the Grignard reaction be performed in two distinct steps: 1) addition, then 2) acidic workup? Grignard reagents are extremely strong bases. If an acid (even a weak one like water) is present before the Grignard has had a chance to react with the ketone, the Grignard reagent will be rapidly protonated and destroyed, forming an alkane.[6][19] The reaction must be carried out under anhydrous conditions first, and only after the nucleophilic addition is complete should a protic source be added to protonate the intermediate magnesium alkoxide to yield the final alcohol product.[5][20]

Q2: Does the 4-methoxy group on the cyclohexanone ring interfere with the reaction? No, the methoxy group (an ether) is generally unreactive towards Grignard reagents. Ethers are the preferred solvents for Grignard reactions precisely because of their stability and their ability to solvate and stabilize the magnesium center of the reagent through coordination of their lone pair electrons.[9][11] Therefore, the methoxy group is considered a compatible functional group.

Q3: Can I use a different solvent, like dichloromethane or ethanol? Absolutely not. Halogenated solvents like dichloromethane can react with Grignard reagents.[7] Protic solvents like ethanol contain acidic protons and will instantly destroy the Grignard reagent in an acid-base reaction.[6][7] You must use an anhydrous aprotic solvent, with diethyl ether and tetrahydrofuran (THF) being the standard choices.[8]

Q4: My reaction mixture turned dark brown/black during reagent formation. Is this normal? This can indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium.[12] While not ideal, it doesn't always mean the reaction has failed. The best course of action is to proceed with the reaction and titrate a small aliquot to confirm the presence and concentration of the active Grignard reagent.

Q5: What is the purpose of the final workup with aqueous acid (e.g., HCl or NH₄Cl)? The initial product of the Grignard addition is a magnesium alkoxide salt. The workup serves two purposes:

  • Protonation: A source of protons is required to convert the alkoxide into the desired neutral tertiary alcohol.[5]

  • Dissolution: Aqueous acid helps to dissolve the magnesium salts (like Mg(OH)Br) that are formed, facilitating the separation of the organic product during extraction.[21] Saturated aqueous ammonium chloride (NH₄Cl) is often used as a milder alternative to strong acids to prevent potential acid-catalyzed side reactions of the product.[22]

General Experimental Workflow

The following diagram outlines a standard workflow for this reaction, incorporating best practices.

G A Setup & Drying (Oven-dry glassware, assemble hot under inert gas) B Mg Activation (Add Mg, I₂ crystal, anhydrous ether) A->B 1 C Grignard Formation (Slowly add organic halide, reflux gently) B->C 2 D Titration (Determine exact [RMgX]) C->D 3 E Reaction (Cool flask, slowly add 4-methoxycyclohexanone in ether) D->E 4 F Quench / Workup (Slowly add aq. NH₄Cl, separate layers) E->F 5 G Purification (Dry organic layer, evaporate solvent, column chromatography) F->G 6 H Analysis (NMR, IR, MS) G->H 7

Caption: A typical experimental workflow for Grignard synthesis.

Quantitative Data Summary
ParameterRecommended ValueRationale / Notes
Grignard to Ketone Ratio 1.1 - 1.5 equivalentsAn excess of the Grignard reagent helps to drive the reaction to completion and consumes any trace amounts of moisture.[23]
Solvent Volume 5 - 10 mL per mmol of limiting reagentSufficient solvent is needed to ensure proper mixing and to dissipate heat during reagent formation.
Addition Temperature -78 °C to 0 °CLower temperatures suppress side reactions, particularly enolization.[17]
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS to determine completion. Highly dependent on substrates and temperature.
References
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?
  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?
  • Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Reddit. (2022). Grignard side reactions.
  • Reddit. (2024). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?
  • Chemistry Stack Exchange. (2015). Why can Grignard's Reagent be stored in ether?
  • GeeksforGeeks. (2025). Grignard Reagent.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
  • Wikipedia. (n.d.). Grignard reagent.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.
  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Grignard reaction.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Grignard Reactions.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent.

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Technical Support Center: Strategies to Overcome Catalyst Deactivation in 4-Methoxyphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic 4-methoxyphenol (4-MP) hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this critical reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

I. Understanding the Culprits: Primary Catalyst Deactivation Mechanisms

Catalyst deactivation in 4-methoxyphenol hydrogenation is a multifaceted challenge that can significantly impede reaction efficiency and product yield.[1][2] The primary mechanisms of deactivation are coking, poisoning, and sintering.[3][4] Understanding these processes is the first step toward developing effective mitigation strategies.

What is catalyst coking and why does it occur in 4-MP hydrogenation?

Coking refers to the deposition of carbonaceous materials, or "coke," on the catalyst surface.[3] In the context of 4-MP hydrogenation, coke formation is often initiated by the polymerization and polycondensation of reactant molecules, intermediates, or products on the catalyst's active sites.[2][5] Phenolic compounds, like 4-MP, are particularly susceptible to forming these deposits, which physically block access to the active sites and can lead to pore blockage, thereby reducing catalyst activity.[6]

How does catalyst poisoning affect the hydrogenation process?

Catalyst poisoning occurs when impurities in the feedstock or reaction environment strongly and often irreversibly bind to the active sites of the catalyst.[3][7] Common poisons in hydrogenation reactions include compounds containing sulfur, nitrogen, and halogens.[8][9] These poisons can electronically modify the catalyst's surface or simply block active sites, rendering them inactive for the desired hydrogenation reaction.

What is sintering and how does it lead to catalyst deactivation?

Sintering is the agglomeration of small metal catalyst particles into larger ones at elevated temperatures.[3][10] This process leads to a decrease in the active surface area of the catalyst, which is a critical factor for its performance.[10] The driving force for sintering is the reduction of the high surface energy of small particles. Copper-based catalysts, for instance, are known to be susceptible to thermal sintering.[8]

II. Troubleshooting Guide: Diagnosing and Addressing Deactivation

This section provides a structured approach to identifying the cause of catalyst deactivation and implementing corrective actions.

Problem: A gradual decrease in 4-MP conversion is observed over several reaction cycles.
Possible Cause & Diagnosis Troubleshooting Steps & Mitigation Strategies
Coking: The catalyst surface is likely being fouled by carbonaceous deposits. To diagnose, perform a Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke.[11]1. Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of coke formation.[9] However, this must be balanced with achieving a desirable reaction rate. 2. Modify the Catalyst: Incorporating a second metal can sometimes suppress coke formation.[2][12] For example, the addition of palladium to cobalt or iron catalysts has been shown to reduce coke formation in guaiacol hydrodeoxygenation.[11] 3. Feedstock Pre-treatment: If impurities in the 4-MP feed are suspected to be coke precursors, consider a pre-treatment step like hydrogenation to convert reactive species into more stable ones.[9] 4. Catalyst Regeneration: A common method to remove coke is controlled oxidation (burning) of the carbon deposits in air.[5][6]
Problem: A sudden and significant drop in catalyst activity is observed.
Possible Cause & Diagnosis Troubleshooting Steps & Mitigation Strategies
Poisoning: This is often the result of a contaminant in the feedstock or hydrogen stream. Analyze the feedstock for common poisons like sulfur or nitrogen compounds using techniques such as X-ray Photoelectron Spectroscopy (XPS) on the catalyst surface to identify adsorbed poisons.1. Feedstock Purification: Implement a purification step for the 4-MP and hydrogen gas to remove potential poisons. 2. Use of Guard Beds: A guard bed containing a material that selectively adsorbs the poison can be placed upstream of the reactor to protect the main catalyst bed. 3. Catalyst Modification: Some catalyst formulations have improved resistance to specific poisons. For example, Cu/ZnO formulations show better sulfur resistance.[8]
Problem: A slow but steady decline in activity that is not recoverable by regeneration.
Possible Cause & Diagnosis Troubleshooting Steps & Mitigation Strategies
Sintering: The metal particles on the catalyst support are likely agglomerating. This can be confirmed by comparing the metal particle size of the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD).1. Optimize Operating Temperature: Operate at the lowest possible temperature that still provides adequate reaction rates to minimize thermal sintering.[8] 2. Catalyst Support Selection: The choice of support material can significantly impact the stability of the metal particles.[10] Supports with strong metal-support interactions can help to anchor the metal particles and prevent their migration and agglomeration.[12] 3. Catalyst Promoters: The addition of promoters, such as alkaline earth oxides, can help to stabilize the catalyst and inhibit sintering.[8]

III. Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect catalyst stability in 4-MP hydrogenation?

The solvent can play a significant role in catalyst stability. Solvents not only dissolve reactants but can also influence the reaction by stabilizing intermediates and transition states.[13] Some solvents can promote the formation of coke precursors, while others may help to keep the catalyst surface clean. The choice of solvent can also affect the solubility of potential poisons in the reaction medium. For instance, in phenol hydrogenation, different solvents like 1-butanol and isopropanol have been shown to produce significantly different reaction rates.[14]

Q2: Can the catalyst support material influence deactivation?

Absolutely. The support material plays a crucial role in catalyst performance and stability. A good support should have a high surface area to allow for high dispersion of the active metal phase.[10] Furthermore, strong interactions between the metal and the support can prevent sintering.[12] The acidic or basic properties of the support can also influence the reaction pathway and potentially contribute to or mitigate coke formation.[6]

Q3: What are the key parameters to monitor during the reaction to predict catalyst deactivation?

Monitoring reaction parameters can provide early warnings of catalyst deactivation. Key parameters include:

  • Conversion and Selectivity: A decline in these metrics is a direct indicator of deactivation.

  • Temperature Profile: In a fixed-bed reactor, a change in the temperature profile can indicate a change in catalyst activity.

  • Pressure Drop: An increase in pressure drop across a fixed-bed reactor can suggest pore blockage due to coking.

Q4: Are there any in-situ techniques to study catalyst deactivation during 4-MP hydrogenation?

Yes, several in-situ and operando characterization techniques can provide valuable insights into deactivation mechanisms under reaction conditions.[9] Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to study the species adsorbed on the catalyst surface during the reaction, helping to understand reaction pathways and the formation of deactivating species.[15]

IV. Experimental Protocols

Protocol 1: Catalyst Regeneration via Controlled Oxidation

This protocol outlines a general procedure for regenerating a coked catalyst.

  • Reactor Purge: After the hydrogenation reaction, cool the reactor to a safe temperature (e.g., < 100 °C) and purge the system with an inert gas (e.g., nitrogen) to remove any residual hydrogen and organic compounds.

  • Oxidation Step: Introduce a diluted stream of air (e.g., 1-5% O₂ in N₂) into the reactor.

  • Temperature Program: Slowly ramp the temperature to the desired oxidation temperature (typically 350-500 °C, depending on the catalyst and the nature of the coke).[5][11] The heating rate should be controlled to avoid excessive temperature excursions due to the exothermic nature of coke combustion.

  • Hold and Cool: Hold the reactor at the oxidation temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.

  • Final Purge and Reduction: After oxidation, cool the reactor under an inert gas flow. Before the next hydrogenation run, the catalyst will likely need to be re-reduced in a hydrogen flow.

Protocol 2: Characterization of Spent Catalyst for Sintering Analysis
  • Sample Preparation: Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent oxidation of the metal particles.

  • TEM Analysis: Disperse a small amount of the catalyst powder in a suitable solvent (e.g., ethanol) and deposit a drop of the suspension onto a TEM grid. Allow the solvent to evaporate.

  • Image Acquisition: Acquire multiple TEM images from different areas of the grid.

  • Particle Size Analysis: Use image analysis software to measure the size of a statistically significant number of metal particles (e.g., >100) to obtain a particle size distribution.

  • Comparison: Compare the particle size distribution of the spent catalyst with that of the fresh catalyst to quantify the extent of sintering.

V. Visualizing Deactivation and Mitigation

Catalyst Deactivation Pathways

cluster_deactivation Catalyst Deactivation cluster_causes Primary Causes Deactivation Catalyst Activity Loss Coking Coking (Fouling) Coking->Deactivation Blocks Active Sites Poisoning Poisoning Poisoning->Deactivation Irreversible Adsorption Sintering Sintering (Thermal Degradation) Sintering->Deactivation Loss of Surface Area HighTemp High Temperature HighTemp->Sintering Impurities Feedstock Impurities (S, N, etc.) Impurities->Poisoning ReactiveSpecies Reactive Intermediates/ Polymerization ReactiveSpecies->Coking

Caption: Major pathways of catalyst deactivation in hydrogenation.

Strategies to Mitigate Catalyst Deactivation

cluster_mitigation Mitigation Strategies cluster_approaches Specific Approaches StableCatalyst Enhanced Catalyst Stability CatalystDesign Catalyst Design CatalystDesign->StableCatalyst Improved Support, Promoters Support Support Modification CatalystDesign->Support Promoters Addition of Promoters CatalystDesign->Promoters ProcessOptimization Process Optimization ProcessOptimization->StableCatalyst Optimized T, P, Feed Purification TempControl Temperature Control ProcessOptimization->TempControl FeedPurity Feedstock Purification ProcessOptimization->FeedPurity Regeneration Catalyst Regeneration Regeneration->StableCatalyst Activity Recovery CokeRemoval Coke Burn-off Regeneration->CokeRemoval

Caption: Key strategies to combat catalyst deactivation.

VI. References

  • Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. (2022). Vertex AI Search.

  • Novel approaches to zeolite deactivation mitigation and regeneration in biomass gasification. DergiPark.

  • Application, deactivation, and regeneration of heterogeneous catalysts in bio-oil upgrading. Catalysts.

  • The Sintering of Supported Metal Catalysts. (1976). Catalysis Reviews.

  • Understandings of Catalyst Deactivation and Regeneration during Biomass Tar Reforming: A Crucial Review. (2021). ACS Sustainable Chemistry & Engineering.

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (2016). Catalysts.

  • Deactivation of supported copper metal catalysts for hydrogenation reactions. ResearchGate.

  • The role of supports in catalytic hydrogenation. Part II. Activation effects of various metallic oxide carriers on palladium, with relation to the magnetic susceptibility and adsorption capacity of the catalyst, and studies on the sintering of palladium catalysts. Journal of the Chemical Society (Resumed).

  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. ResearchGate.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. (2022). Polymers (Basel).

  • Hydrodeoxygenation of Guaiacol over Pd–Co and Pd–Fe Catalysts: Deactivation and Regeneration. (2021). Processes.

  • Hydrodeoxygenation of Guaiacol over Pd–Co and Pd–Fe Catalysts: Deactivation and Regeneration. (2021). ResearchGate.

  • Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020). Catalysis Letters.

  • New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling. (2014). Journal of the Brazilian Chemical Society.

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. (2018). Catalysis Science & Technology.

  • Guaiacol hydrodeoxygenation kinetics with catalyst deactivation taken into consideration. ResearchGate.

  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.

  • Mechanisms of catalyst deactivation. SciSpace.

  • Mechanism of Catalyst Deactivation. (2015). ResearchGate.

  • Mechanisms of catalyst deactivation. ResearchGate.

  • Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering... ResearchGate.

  • Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. (2008). Bulletin of the Korean Chemical Society.

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect.

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine.

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Technical Support Center: 4-Methoxycyclohexanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxycyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during the handling, storage, and experimental use of this versatile organic intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your materials and the success of your research.

Introduction to this compound: Properties and Handling

This compound is a valuable building block in organic synthesis, prized for its role in constructing more complex molecules in the pharmaceutical and fragrance industries.[1] It is typically synthesized via the hydrogenation of 4-methoxyphenol.[2] Understanding its inherent chemical nature is the first step in preventing its degradation.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point ~217 °C at 760 mmHg
Key Functional Groups Secondary alcohol, Ether (methoxy)

The presence of both a secondary alcohol and an ether functional group dictates its reactivity and potential degradation pathways. While relatively stable under optimal conditions, it is susceptible to oxidation, dehydration, and ether cleavage under certain experimental and storage conditions.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the primary signs of this compound degradation?

A1: Degradation can be identified through several observations:

  • Visual Changes: Development of a yellow or brown tint in the otherwise colorless liquid.

  • Appearance of New Peaks: When analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, new signals corresponding to impurities will be present.

  • pH Shift: The formation of acidic byproducts from oxidation can lower the pH of the sample.

  • Inconsistent Experimental Results: Degradation can lead to lower yields, unexpected side products, and poor reproducibility in your reactions.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated between 2-8°C. Avoid temperature fluctuations.

  • Light: Protect from light by using amber glass bottles or storing in a dark cabinet.[5] UV radiation can promote degradation.

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Container: Use tightly sealed, chemically inert containers such as glass bottles with PTFE-lined caps to prevent moisture ingress and evaporation.[5]

Q3: I've observed an impurity with a carbonyl peak in the IR/NMR spectrum of my this compound. What is it likely to be?

A3: The most probable impurity with a carbonyl group is 4-methoxycyclohexanone . This is the direct oxidation product of this compound.[1] This can occur due to exposure to air (oxygen) over time, especially if catalyzed by trace metal impurities or light.

Q4: My reaction requires acidic conditions. What potential degradation pathways should I be aware of for this compound?

A4: In the presence of strong acids, two primary degradation pathways are of concern:

  • Dehydration: Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of 1-methoxycyclohexene and 4-methoxycyclohexene . This is a common reaction for cyclohexanols.

  • Ether Cleavage: The methoxy group can be cleaved by strong acids, particularly hydrohalic acids like HBr or HI, to yield 1,4-cyclohexanediol .[6][7][8][9]

Q5: Can this compound degrade under basic conditions?

A5: While more stable under basic conditions compared to acidic ones, strong bases can promote oxidation, especially in the presence of air. However, base-catalyzed degradation is generally less of a concern than acid-catalyzed pathways.

Troubleshooting Guide

This section provides systematic approaches to identify and resolve common issues related to the stability of this compound.

Issue 1: Unexpected Peaks in GC-MS Analysis

Scenario: Your GC-MS analysis of a stored sample or post-reaction mixture shows unexpected peaks that were not present in the fresh material.

Troubleshooting Workflow:

G start Unexpected peaks in GC-MS check_mw Determine Molecular Weights (MW) of new peaks start->check_mw compare_mw Compare MW to known degradation products check_mw->compare_mw mw_128 MW ≈ 128 g/mol? compare_mw->mw_128 mw_112 MW ≈ 112 g/mol? mw_128->mw_112 No res_ketone Likely 4-Methoxycyclohexanone (Oxidation Product) mw_128->res_ketone Yes mw_116 MW ≈ 116 g/mol? mw_112->mw_116 No res_alkene Likely Methoxycyclohexene Isomers (Dehydration Product) mw_112->res_alkene Yes res_diol Likely 1,4-Cyclohexanediol (Ether Cleavage Product) mw_116->res_diol Yes res_other Further investigation needed (e.g., NMR, MS fragmentation analysis) mw_116->res_other No

Caption: GC-MS Troubleshooting Flowchart

Protocol for Identification of Degradation Products:

  • Acquire Mass Spectra: Obtain the mass spectrum for each unknown peak.

  • Determine Molecular Ion: Identify the molecular ion peak (M+) to determine the molecular weight of the impurity.

  • Analyze Fragmentation Patterns: Compare the fragmentation pattern with literature data for suspected compounds.

    • 4-Methoxycyclohexanone: Look for characteristic fragments resulting from the loss of methoxy (-OCH₃) or other ring fragments.

    • Methoxycyclohexene: Expect a molecular ion at m/z 112 and fragmentation patterns typical of cyclic alkenes.

    • 1,4-Cyclohexanediol: The molecular ion will be at m/z 116.

  • Confirm with Standards: If possible, confirm the identity of the impurity by running a commercially available standard of the suspected compound under the same GC-MS conditions.

Issue 2: Reduced Yield in a Reaction Utilizing this compound

Scenario: You are experiencing a significant drop in the yield of your desired product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degraded Starting Material Verify Purity: Before starting your reaction, check the purity of your this compound using GC or NMR. Purification: If impurities are detected, consider purification by distillation under reduced pressure.
In-situ Degradation Reaction Conditions: If your reaction involves high temperatures or acidic conditions, consider if these are causing degradation. Optimization: Attempt to lower the reaction temperature, reduce the reaction time, or use a milder acid if possible.
Incompatible Reagents Review Reagents: Ensure that none of the reagents are strong oxidizing agents that could convert your starting material to 4-methoxycyclohexanone.

Experimental Protocol: Purity Check by GC-FID

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A polar capillary column (e.g., WAX or FFAP) is recommended for good peak shape.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to separate any potential impurities.

  • Analysis: Integrate the peak areas to determine the purity percentage. Compare the chromatogram to that of a fresh, high-purity standard.

Key Degradation Pathways

Understanding the mechanisms of degradation is crucial for their prevention.

G start This compound oxidation Oxidation (e.g., O₂, light, heat) start->oxidation dehydration Acid-Catalyzed Dehydration start->dehydration ether_cleavage Strong Acid Cleavage start->ether_cleavage ketone 4-Methoxycyclohexanone oxidation->ketone alkene Methoxycyclohexene Isomers dehydration->alkene diol 1,4-Cyclohexanediol ether_cleavage->diol

Caption: Major Degradation Pathways

References

  • OMGCHEERS. (n.d.).
  • PubChem. (n.d.). This compound (cis,trans).
  • Wikipedia. (n.d.). Ether cleavage. [Link]
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
  • YouTube. (2023). Cleavage of Ethers with Acids. Organic Chemistry Tutor. [Link]
  • American Elements. (n.d.). This compound. [Link]

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Scale-up considerations for the industrial production of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up and industrial production of 4-Methoxycyclohexanol (CAS: 18068-06-9). This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of synthesizing this key intermediate. We will move beyond basic procedures to address the causality behind experimental choices, troubleshooting common issues, and ensuring process safety and scalability.

Section 1: Synthesis Fundamentals & FAQs

This section addresses the core principles of this compound synthesis, focusing on the most common industrial route: the catalytic hydrogenation of 4-methoxyphenol.

Q1: What is the most viable industrial synthesis route for this compound?

The most prevalent and industrially scalable method is the catalytic hydrogenation of 4-methoxyphenol (also known as MeHQ or p-methoxyphenol).[1] This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.[2][3] The reaction is highly efficient, often achieving excellent yields and purity.[2] An alternative, though less direct route for related structures, starts from anisole, which requires hydrogenation of the aromatic ring.[4][5] The 4-methoxyphenol route is generally preferred due to the direct conversion to the desired hydroxyl functionality.

Q2: How do I select the appropriate catalyst for the hydrogenation of 4-methoxyphenol?

Catalyst selection is critical and depends on the desired balance between reaction rate, selectivity, cost, and safety. The three most common choices are Palladium on Carbon (Pd/C), Rhodium on a support (e.g., Alumina), and Raney® Nickel.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for this transformation.[1][2] It offers high activity and good selectivity, typically requiring moderate temperatures and pressures. A 5 wt% Pd/C is a common starting point.[3] Its primary drawback is cost and the need for careful handling, as dry Pd/C is pyrophoric and can ignite in air.[6]

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are also highly effective and can operate under milder conditions, sometimes even at room temperature and low pressure (e.g., 50 p.s.i.).[7] This can be a significant advantage for processes where high-pressure equipment is limited. However, rhodium is typically more expensive than palladium.

  • Raney® Nickel: As a non-precious metal catalyst, Raney Nickel is a cost-effective option, particularly for very large-scale production.[6] It is highly active but can be less selective, potentially leading to more hydrogenolysis by-products (cleavage of the methoxy group) if not properly controlled.[8] It is extremely pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.[6]

Table 1: Comparison of Common Catalytic Systems

CatalystTypical ConditionsAdvantagesDisadvantages
5% Pd/C 80-140°C, 10-70 bar H₂High activity & selectivity, well-documented.[2][3]Higher cost, pyrophoric when dry.[6]
Rh/Al₂O₃ 25-80°C, 3-10 bar H₂Very high activity, operates at mild conditions.[7]Highest cost among the three.
Raney® Ni 100-150°C, 30-100 bar H₂Low cost, high activity.[8]Lower selectivity, extremely pyrophoric.[6]

Q3: What are the critical process parameters to control during scale-up?

Scaling up the hydrogenation of 4-methoxyphenol requires careful control over several parameters to ensure safety, consistency, and efficiency.

  • Temperature: Hydrogenation is a highly exothermic reaction.[9] Inadequate heat removal on a large scale can lead to a thermal runaway, causing a rapid increase in temperature and pressure, which could result in reactor failure.[9] A robust reactor cooling system (e.g., jacket cooling with a thermal fluid, internal cooling coils) is essential.

  • Hydrogen Pressure: The reaction rate is directly influenced by hydrogen pressure. Higher pressure increases the concentration of dissolved hydrogen in the solvent, accelerating the reaction. However, this also increases the rate of heat generation and necessitates equipment rated for higher pressures.[9]

  • Agitation (Mass Transfer): The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient agitation is crucial to ensure hydrogen from the headspace dissolves into the liquid and both reactants can access the catalyst surface. Poor agitation leads to a mass-transfer-limited reaction, resulting in slow and incomplete conversion.[10]

  • Solvent Selection: Solvents like methanol or ethanol are commonly used.[2][7] The solvent must dissolve the starting material, be inert under reaction conditions, and have a low enough vapor pressure at the reaction temperature to not contribute excessively to the total reactor pressure.

Section 2: Scale-Up Considerations & Troubleshooting

This section provides a visual workflow for industrial production and addresses specific problems that may arise during scale-up.

Industrial Production Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-Up & Purification cluster_final Final Phase raw_materials Raw Material Charging (4-Methoxyphenol, Solvent) reactor_prep Reactor Inerting (Nitrogen Purge) raw_materials->reactor_prep catalyst_slurry Catalyst Slurry Prep (e.g., Wet Pd/C) catalyst_slurry->reactor_prep hydrogenation Catalytic Hydrogenation (Controlled H₂, Temp, Pressure) reactor_prep->hydrogenation monitoring In-Process Monitoring (H₂ Uptake, GC Analysis) hydrogenation->monitoring Continuous Feedback monitoring->hydrogenation depressurize Depressurize & Purge monitoring->depressurize Reaction Complete filtration Catalyst Filtration depressurize->filtration distillation Solvent Recovery & Product Distillation filtration->distillation qc Quality Control (Purity, Isomer Ratio) distillation->qc packaging Packaging & Storage qc->packaging

Caption: Decision logic for pre-hydrogenation reactor safety checks.

Q: What are the critical safety precautions for handling high-pressure hydrogen?

  • Flammability: Hydrogen is extremely flammable over a wide range of concentrations in air (4-75%). [6]It has a very low ignition energy, meaning sparks from static electricity can be sufficient for ignition. [11]* Precautions:

    • Ventilation: All hydrogenation work should be conducted in a well-ventilated area or a dedicated bay with a fragile roof or blowout panels to direct the force of an explosion upwards. [12] * Eliminate Ignition Sources: Use only explosion-proof electrical equipment. Prohibit personal electronics, lighters, and other potential ignition sources in the area. [11] * Grounding: Ensure all equipment, including the reactor, piping, and solvent drums, are properly bonded and grounded to prevent static electricity buildup. [9][12] * Detection: Install reliable hydrogen gas detectors with audible and visual alarms. [6] * Inerting: Always purge equipment with an inert gas like nitrogen before introducing hydrogen and after the reaction is complete to avoid forming an explosive mixture with air. [9] Q: How should I safely handle and dispose of pyrophoric hydrogenation catalysts?

  • Handling: Never handle dry Pd/C or Raney Nickel in the open air. [6]Always keep them wetted with water or a reaction-compatible solvent. When transferring the catalyst, do so as a slurry under a nitrogen atmosphere. Use non-sparking tools for handling. [6]* Filtration: After the reaction, the catalyst must be filtered while still wet. The filter cake should never be allowed to dry in the air.

  • Disposal: The recovered catalyst is still active and pyrophoric. It should be stored under water in a labeled, dedicated waste container. Contact a specialized chemical waste disposal company for final disposal, as specific regulations apply. Do not mix it with other waste streams.

References
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Vertex AI Search Result.
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Hydrogen
  • Mastering the Synthesis of this compound: A Key Organic Intermedi
  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg.
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. Vertex AI Search Result.
  • This compound synthesis. ChemicalBook.
  • CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • US3517069A - Processes for preparing 4-(lower alkoxy)-4'-trifluoro-methylbiphenyls.
  • This compound | 18068-06-9. ChemicalBook.
  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology (RSC Publishing).
  • Hydrogenation mechanism for anisole depending on the particle size...
  • Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel C
  • Catalytic Hydrodeoxygenation of Anisole as Lignin Model Compound over Supported Nickel Catalysts. Digital Commons @ Michigan Tech.
  • This compound (cis,trans) | C7H14O2 | CID 140332. PubChem - NIH.
  • Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020).
  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
  • Optochemical Control of Therapeutic Agents through Photocatalyzed Isomeriz

Sources

Minimizing side reactions in the stereoselective synthesis of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-Methoxycyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize side reactions to achieve high yields of the desired stereoisomer.

Introduction

The stereoselective synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, primarily involves the reduction of 4-Methoxycyclohexanone. The control of stereochemistry during this reduction is paramount, as the biological activity and physical properties of the final product are often dependent on the specific isomeric form (cis or trans). This guide provides in-depth, field-proven insights into managing and minimizing common side reactions encountered during this process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Low Diastereoselectivity (Undesired cis/trans Ratio)

Question: My reaction is producing a nearly 1:1 mixture of cis- and trans-4-Methoxycyclohexanol. How can I favor the formation of one isomer over the other?

Answer: The stereochemical outcome of the reduction of 4-Methoxycyclohexanone is highly dependent on the steric bulk of the reducing agent and the reaction conditions. This is a classic example of kinetic versus thermodynamic control.

  • For the trans Isomer (Kinetic Product): Use a sterically bulky reducing agent. These reagents will preferentially attack the carbonyl group from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which upon workup and conformational flipping, results in the thermodynamically more stable equatorial hydroxyl group (trans isomer).

    • Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) is an excellent choice for maximizing the yield of the cis-alcohol, which corresponds to the trans relationship between the methoxy and hydroxyl groups in the final product.[1]

  • For the cis Isomer (Thermodynamic Product): Use a less sterically demanding reducing agent. Smaller hydride donors can approach from the more hindered axial face, leading to an equatorial hydroxyl group directly.

    • Recommended Reagent: Sodium borohydride (NaBH₄) is a milder and less bulky reducing agent that typically favors the formation of the more stable equatorial alcohol, leading to a higher proportion of the trans isomer.[1][2]

A study on the reduction of 4-tert-butylcyclohexanone, a similar system, showed that NaBH₄ reduction leads predominantly to the trans-isomer, while L-Selectride yields mainly the cis-isomer.[1]

Issue 2: Incomplete Reaction or Low Yield

Question: The reaction is sluggish, and I'm observing a significant amount of unreacted 4-Methoxycyclohexanone even after extended reaction times. What could be the problem?

Answer: Incomplete reduction can stem from several factors, primarily related to the reactivity of the reducing agent and the reaction conditions.

  • Reagent Activity:

    • Sodium Borohydride (NaBH₄): While selective, NaBH₄ is a milder reducing agent.[3][4] Its reactivity can be influenced by the solvent. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism.[5][6] Ensure your NaBH₄ is fresh and has been stored in a desiccator, as it can slowly decompose upon exposure to moisture.

    • Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent than NaBH₄.[3][7] However, it is also less selective and reacts violently with protic solvents like water and alcohols.[7] If using LiAlH₄, the reaction must be conducted in a dry aprotic solvent (e.g., diethyl ether, THF) under an inert atmosphere (nitrogen or argon).[7]

  • Temperature: While many borohydride reductions proceed readily at room temperature or 0 °C, slightly elevated temperatures may be required to drive the reaction to completion, especially with less reactive ketones. However, be cautious, as higher temperatures can negatively impact stereoselectivity.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the hydride reagent. A common practice is to use 1.5 to 2 equivalents of NaBH₄.

Issue 3: Formation of Unexpected Byproducts

Question: I'm observing unexpected spots on my TLC plate that don't correspond to the starting material or the desired product. What are these and how can I avoid them?

Answer: The most likely side reactions in this synthesis are over-reduction or reactions involving the methoxy group under harsh conditions.

  • Over-reduction: While less common with NaBH₄, stronger reducing agents like LiAlH₄ could potentially cleave the methoxy group under forcing conditions, leading to the formation of cyclohexanol. To avoid this, use a milder reducing agent like NaBH₄ and carefully control the reaction temperature.[3]

  • Cleavage of the Methoxy Group: Acidic workup conditions can potentially lead to the cleavage of the ether linkage, especially if the acid is strong and the temperature is elevated. Use a mild acid for the workup (e.g., dilute HCl or saturated ammonium chloride solution) and perform the workup at low temperatures (0 °C).

Issue 4: Difficult Product Isolation and Purification

Question: I'm having trouble separating the cis and trans isomers of this compound. What's the best approach?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating cis and trans isomers. The choice of solvent system is critical. A systematic approach using different solvent polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) should be employed to find the optimal separation conditions.

  • Fractional Crystallization: If one of the isomers is a solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, HSCCC can be a powerful technique for isolating isomers.[9]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of trans-4-Methoxycyclohexanol using Sodium Borohydride

This protocol is designed to favor the formation of the thermodynamically more stable trans isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Methoxycyclohexanone (1.0 eq) in methanol at 0 °C (ice bath).[10]

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction by slowly adding water at 0 °C.

    • Add dilute hydrochloric acid (e.g., 1M HCl) to neutralize the excess NaBH₄ and adjust the pH to ~7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Protocol 2: Stereoselective Synthesis of cis-4-Methoxycyclohexanol using L-Selectride®

This protocol utilizes a sterically hindered reducing agent to favor the formation of the kinetically controlled cis isomer.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-Methoxycyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Slowly quench the reaction at -78 °C by the dropwise addition of water, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then hydrogen peroxide (30% solution).

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

Reducing AgentPredominant IsomerRationaleKey Conditions
Sodium Borohydride (NaBH₄)transThermodynamic Control (less sterically hindered)0 °C to RT, Methanol
L-Selectride®cisKinetic Control (sterically hindered)-78 °C, Anhydrous THF

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the influence of the reducing agent on stereoselectivity.

Stereoselective_Reduction cluster_start Starting Material cluster_nabh4 NaBH4 Reduction cluster_lselectride L-Selectride Reduction 4-Methoxycyclohexanone 4-Methoxycyclohexanone Axial Attack Axial Attack (less hindered) 4-Methoxycyclohexanone->Axial Attack NaBH4 (small) Equatorial Attack Equatorial Attack (sterically demanding) 4-Methoxycyclohexanone->Equatorial Attack L-Selectride (bulky) Equatorial Alcohol Intermediate Equatorial Alcohol Intermediate Axial Attack->Equatorial Alcohol Intermediate trans-4-Methoxycyclohexanol trans-4-Methoxycyclohexanol Equatorial Alcohol Intermediate->trans-4-Methoxycyclohexanol Workup Axial Alcohol Intermediate Axial Alcohol Intermediate Equatorial Attack->Axial Alcohol Intermediate cis-4-Methoxycyclohexanol cis-4-Methoxycyclohexanol Axial Alcohol Intermediate->cis-4-Methoxycyclohexanol Workup

Caption: Stereochemical pathways for the reduction of 4-Methoxycyclohexanone.

References

  • Fvs. Reduction Of Cyclohexanone.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry.
  • Chemguide. reduction of aldehydes and ketones.
  • OpenOChem Learn. Reduction of Aldehydes and Ketones.
  • Wikipedia. Carbonyl reduction.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Rio de Janeiro. Reduction Of Cyclohexanone.
  • Scribd. Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone.
  • YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE.
  • ChemicalBook. This compound synthesis.
  • Google Patents.
  • The Chemical Educator. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
  • PubMed. (2013).

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Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis for the Separation and Identification of 4-Methoxycyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate characterization of isomeric compounds is not just a procedural step—it is a cornerstone of safety, efficacy, and intellectual property. The geometric isomers of 4-Methoxycyclohexanol, cis and trans, present a classic analytical challenge: two molecules with identical mass and largely indistinguishable mass spectra, yet with different spatial arrangements that can dictate their physical properties and biological activity.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust separation and definitive identification of these isomers. We will move beyond rote protocols to explore the fundamental principles governing chromatographic selectivity and demonstrate how strategic column selection and method optimization are paramount to achieving baseline resolution.

The Analytical Challenge: Why Isomer Separation is Not Trivial

The core difficulty in separating cis- and trans-4-Methoxycyclohexanol lies in their similar physicochemical properties. Both isomers have the same molecular weight (130.18 g/mol ) and exhibit similar boiling points.[1][2] Consequently, relying on a non-polar GC column, which separates compounds primarily based on boiling point and van der Waals interactions, will almost invariably result in co-elution.[3]

Furthermore, under standard Electron Ionization (EI) conditions in the mass spectrometer, the fragmentation patterns of geometric isomers are typically identical or nearly identical.[4] This is because the high energy of EI (70 eV) obliterates the subtle structural differences, leading to the same set of fragment ions. Therefore, without effective chromatographic separation, MS alone cannot distinguish between the cis and trans forms. Identification hinges on achieving distinct retention times for each isomer.

Part 1: The Cornerstone of Separation - A Comparison of GC Column Stationary Phases

The choice of the GC column's stationary phase is the single most critical factor in achieving selectivity between isomers.[5][6] The separation mechanism relies on exploiting the subtle differences in how the cis and trans isomers interact with the stationary phase. We compare the performance of two distinct classes of columns below.

Alternative 1: Non-Polar Stationary Phases (e.g., 5% Phenyl Polysiloxane)

Non-polar columns, such as those with a DB-5ms or HP-5ms stationary phase, are workhorses in many labs. They separate analytes largely based on differences in volatility (boiling point).[3]

  • Mechanism of Interaction: The primary interactions are weak, non-specific van der Waals forces.[7]

  • Expected Performance: Due to the very similar boiling points of the this compound isomers, non-polar columns offer minimal selectivity. The isomers will have very short retention times and will likely elute as a single, unresolved peak.

Alternative 2: Polar Stationary Phases (e.g., Polyethylene Glycol - WAX)

Polar columns, particularly those with a polyethylene glycol (PEG) stationary phase (commonly known as WAX columns), are the definitive choice for separating polar compounds like alcohols.[8][9][10]

  • Mechanism of Interaction: These phases are capable of strong, specific interactions, including dipole-dipole forces and, most importantly, hydrogen bonding.[7] The accessible hydroxyl (-OH) group on the this compound isomers can form hydrogen bonds with the stationary phase. The different spatial orientations of the hydroxyl and methoxy groups in the cis and trans isomers lead to a difference in the strength of this interaction. The isomer that can interact more strongly with the polar stationary phase will be retained longer, resulting in a later elution time.

  • Expected Performance: WAX-type columns provide excellent selectivity for the cis and trans isomers, leading to baseline separation. A study on the closely related (4-methylcyclohexyl)methanol isomers demonstrated that such separation is readily achievable, with the trans isomer typically eluting before the cis isomer.[11][12]

Part 2: Experimental Design & Validated Protocol

Achieving trustworthy and reproducible results requires a meticulously optimized method. The following protocol is a self-validating system designed for the separation of this compound isomers using a polar stationary phase.

GC-MS Workflow Diagram

The overall analytical process can be visualized as a sequential workflow, from sample introduction to final data interpretation.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample_Prep Sample Preparation (Dilute in Methanol) Injector Heated Injector (Vaporization) Sample_Prep->Injector 1 µL Injection GC_Column GC Column Separation (Polar WAX Phase) Injector->GC_Column Carrier Gas (He) Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole (Mass Filtering) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Data_System Data System (Chromatogram & Spectra) Detector->Data_System Signal Processing

Caption: A typical workflow for GC-MS analysis of this compound isomers.

Detailed Step-by-Step Methodology
  • Sample Preparation: Prepare a 100 ppm stock solution of the this compound isomer standard (or sample mixture) in high-purity methanol. Perform serial dilutions as necessary to create working standards (e.g., 1-10 ppm).

  • GC-MS System Configuration:

    • GC Column: Install a polar capillary column, such as a DB-WAX or Stabilwax® (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

  • Injector Setup:

    • Temperature: Set to 250 °C to ensure rapid vaporization without thermal degradation.

    • Mode: Use Split mode with a ratio of 50:1 to prevent column overloading and ensure sharp peaks.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: Hold at 60 °C for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5 °C/min to 180 °C. A slow ramp rate is crucial for improving the separation of closely eluting compounds.[8]

    • Final Hold: Hold at 180 °C for 5 minutes to ensure all components have eluted.

  • Mass Spectrometer Setup:

    • Ion Source: Electron Ionization (EI) at 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: Set a 3-minute solvent delay to protect the filament from the solvent peak.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST).

Comparative Method Parameters

The following table summarizes the critical parameters and expected outcomes for polar versus non-polar columns.

ParameterRecommended Method (Polar Column)Alternative (Non-Polar Column)Rationale for Recommendation
Stationary Phase Polyethylene Glycol (WAX)5% Phenyl PolysiloxaneWAX phase allows for hydrogen bonding, creating differential retention necessary for isomer separation.[8][9]
Column Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µmStandard dimensions provide a good balance of efficiency and capacity.[6]
Oven Program 60°C (2 min), 5°C/min to 180°C60°C (2 min), 10°C/min to 200°CA slower ramp rate enhances resolution between closely eluting isomers.[8]
Expected Resolution Baseline Separation (R > 1.5)Co-elution (R ≈ 0)The polar phase provides the necessary selectivity for separation.
Confidence in ID High (based on unique retention time)Very Low (indistinguishable)Identification relies on chromatographic separation.

Part 3: Data Interpretation and Expected Results

Chromatographic Separation

Using the recommended polar WAX column, you should expect to see two distinct, well-resolved peaks in your chromatogram. Based on studies of similar substituted cyclohexanols, the trans isomer is expected to elute first, followed by the cis isomer.[11] The difference in retention is due to the stereochemistry: the hydroxyl group in the cis isomer may be more sterically accessible for interaction with the stationary phase, leading to stronger retention.

Conceptual Separation Mechanism

The diagram below illustrates the differential interaction that drives separation on a polar stationary phase.

Separation_Mechanism cluster_column Polar GC Stationary Phase (PEG/WAX) phase_site1 ...O-CH₂-CH₂-O... phase_site2 ...O-CH₂-CH₂-O... phase_site3 ...O-CH₂-CH₂-O... trans_isomer trans-4-Methoxycyclohexanol (Weaker Interaction) trans_isomer->phase_site1 Hydrogen Bond cis_isomer cis-4-Methoxycyclohexanol (Stronger Interaction) cis_isomer->phase_site2 Hydrogen Bond cis_isomer->phase_site3 Hydrogen Bond

Caption: Differential interaction of cis/trans isomers with a polar stationary phase.

Mass Spectra Analysis

The mass spectrum for both isomers will be dominated by fragmentation of the cyclohexyl ring. The NIST WebBook entry for this compound (CAS 18068-06-9) can be used for comparison.[1]

Expected Key Fragment Ions (m/z):

  • m/z 72 (Base Peak): This likely corresponds to the [C4H8O]+• ion, resulting from a characteristic cleavage of the ring.

  • m/z 58: Another significant fragment.

  • m/z 98: Loss of methanol (CH3OH) from the molecular ion.

  • m/z 130 (Molecular Ion): The molecular ion [M]+• may be present but is often of low abundance for cyclic alcohols.

Crucially, since both isomers will produce this same fragmentation pattern, it is the retention time from the chromatogram that serves as the definitive identifier for each specific isomer.

Conclusion and Authoritative Recommendations

For researchers requiring unambiguous separation and identification of this compound isomers, the evidence is clear: chromatographic strategy is paramount. A non-polar GC column is fundamentally unsuited for this task.

The authoritative recommendation from an application science perspective is the use of a polar, polyethylene glycol (WAX) stationary phase GC column . This approach leverages specific hydrogen bonding interactions to exploit the subtle stereochemical differences between the cis and trans isomers, enabling their complete chromatographic resolution. When coupled with a slow oven temperature ramp and standard MS detection, this method provides a robust, reliable, and scientifically sound system for the definitive characterization of these challenging compounds.

References

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns.
  • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • Greyhound Chromatography. (n.d.). GC Column Selection Guide.
  • ResearchGate. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters | Request PDF.
  • Phenomenex. (n.d.). GC column selection: polarity vs selectivity.
  • Chromatography Forum. (2010). GC column selection.
  • Gates, W., Zambri, P., & Armor, J. N. (1979). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science, 17(5), 289-291. [Link]
  • NIST. (n.d.). Cyclohexanol, 4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanol, 4-methoxy-. NIST Chemistry WebBook (IR Spectrum).
  • PubChem. (n.d.). This compound (cis,trans). National Center for Biotechnology Information.
  • Semantic Scholar. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-. NIST Chemistry WebBook.
  • ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
  • NIST. (n.d.). Cyclohexanol, 4-methyl-, cis- (Alternative). NIST Chemistry WebBook.
  • PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
  • ChemRxiv. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • NIST. (n.d.). Cyclohexanol, 4-methyl-, trans-. NIST Chemistry WebBook.
  • NIST. (n.d.). 4-Methylcyclohexanol, (E)-, TMS derivative. NIST Chemistry WebBook.
  • MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (2012). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.

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A Comparative Guide to the Purity Assessment of Synthesized 4-Methoxycyclohexanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 4-Methoxycyclohexanol, a key building block in various synthetic pathways, is no exception.[1] Its purity can significantly influence reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, comparing it with alternative analytical techniques to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

The Central Role of Purity in Synthesis

The synthesis of this compound, often achieved through the hydrogenation of 4-methoxyphenol or the reduction of 4-methoxycyclohexanone, can introduce a variety of potential impurities.[2][3] These may include unreacted starting materials, intermediates, and byproducts from side reactions. Therefore, a robust analytical method is imperative to accurately quantify the purity of the synthesized compound and identify any potential contaminants.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Residual 4-methoxyphenol or 4-methoxycyclohexanone.

  • Isomeric Impurities: Formation of cis and trans isomers of this compound.

  • Byproducts: Compounds formed through over-reduction or side reactions.

  • Solvent and Reagent Residues: Trace amounts of solvents and reagents used during the synthesis and purification process.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) has established itself as a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] Its high resolving power, sensitivity, and quantitative accuracy make it an ideal choice for separating the main compound from closely related impurities.

The Rationale Behind the HPLC Method

The development of a successful HPLC method hinges on a systematic approach to selecting the appropriate stationary phase, mobile phase, and detector. For this compound, a reversed-phase HPLC method is typically employed.[5][6]

  • Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilane) column, is the workhorse for reversed-phase chromatography.[7] This is because the hydrophobic C18 chains interact with the nonpolar regions of the analyte and impurities, leading to their retention.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds from the column.[8] The separation is achieved by manipulating the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to enhance the separation of compounds with a wide range of polarities.[5]

  • Detector Selection: The choice of detector is critical. Since this compound lacks a significant UV chromophore, a standard UV-Vis detector may not provide adequate sensitivity.[9] In such cases, a Refractive Index (RI) detector is the preferred choice.[10][11] An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[12][13] It is important to note that RI detectors are sensitive to changes in temperature and mobile phase composition, necessitating the use of an isocratic mobile phase for stable baseline and accurate quantification.[14]

Caption: Experimental workflow for HPLC purity assessment.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques that rely on different separation and detection principles.[15]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with stationary/mobile phases.Separation based on volatility and boiling point, with mass-based detection.[16]Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.[17]
Applicability Ideal for non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds.[18]Applicable to a wide range of soluble compounds, provides structural information.
Sample Prep Simple dissolution and filtration.May require derivatization for polar compounds.Requires a high-purity internal standard and accurate weighing.
Sensitivity High, especially with specialized detectors.Very high, capable of detecting trace-level impurities.Moderate, generally lower than chromatographic techniques.
Quantification Relative quantification based on peak area percentage.Can provide both relative and absolute quantification with appropriate standards.Provides absolute quantification without the need for a reference standard of the analyte.
Limitations RI detector is sensitive to temperature and flow fluctuations; not compatible with gradient elution.[13][14]Not suitable for non-volatile or thermally unstable compounds.Requires specialized equipment and expertise; lower throughput.[19]

Detailed Experimental Protocol: HPLC Purity Assessment

This protocol outlines a validated HPLC method for the purity assessment of this compound. The validation of this method should be performed in accordance with ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[20][21][22][23][24]

1. Reagents and Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • This compound reference standard (known purity)

  • Synthesized this compound sample

  • 0.45 µm syringe filters

2. Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 10 µL

3. System Suitability Test (SST):

Before sample analysis, perform a system suitability test by injecting the this compound reference standard five times. The acceptance criteria are typically:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor: 0.8 - 1.5

  • Theoretical plates: ≥ 2000

4. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound.

  • Dissolve the sample in 20 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

For the purity assessment of synthesized this compound, HPLC with a Refractive Index detector offers a robust, reliable, and highly effective analytical solution. Its ability to separate non-volatile compounds with high resolution makes it the preferred method for routine quality control. However, for a comprehensive understanding of the impurity profile, especially during process development and for the release of critical materials, the use of orthogonal techniques such as GC-MS and qNMR is highly recommended. This multi-faceted approach ensures the highest level of confidence in the quality and purity of the synthesized intermediate, ultimately contributing to the success of the final product.

References

  • SCION Instruments. (n.d.). RI Detector HPLC.
  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors.
  • Taylor & Francis. (n.d.). Refractive index detector – Knowledge and References.
  • Scribd. (n.d.). Refractive Index Detector in HPLC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles.
  • ResearchGate. (n.d.). Rapid approach for the determination of alcoholic strength and overall quality check of various spirit drinks and wines using GC–MS.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of this compound: A Key Organic Intermediate.
  • ResearchGate. (n.d.). Alternative determination of blood alcohol concentration by 1H NMR spectroscopy.
  • PubMed. (2016, February 5). Alternative determination of blood alcohol concentration by (1)H NMR spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Sourcing High-Quality this compound: A Guide for Buyers.
  • Google Patents. (n.d.). US3517069A - Processes for preparing 4-(lower alkoxy)-4'-trifluoro-methylbiphenyls.
  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.
  • Reddit. (2024, October 3). HPLC trace for proof of purity : r/Chempros.
  • PubChem. (n.d.). This compound (cis,trans).

Sources

A Comparative Reactivity Analysis: 4-Methoxycyclohexanol vs. Cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing the Influence of a Distal Methoxy Group

In the landscape of organic synthesis, cyclohexanol serves as a foundational building block and a model substrate for studying the reactivity of secondary alicyclic alcohols. Its reactions, from oxidation to esterification and elimination, are well-characterized. The introduction of a substituent onto the cyclohexane ring, however, can subtly or significantly alter the reactivity of the hydroxyl group, providing valuable insights into electronic and steric effects.

This guide presents a comparative study of 4-methoxycyclohexanol and its parent compound, cyclohexanol. The central scientific question is: How does a methoxy group at the C4 position, electronically distant from the C1 hydroxyl group, influence the latter's reactivity? While the methoxy group is known for its potent dual electronic nature—an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R)—in a saturated system like the cyclohexane ring, the resonance effect is inoperative.[1][2][3] Therefore, our investigation will primarily probe the impact of its inductive effect, transmitted through the sigma-bond framework, on three key transformations: oxidation, esterification, and acid-catalyzed dehydration.

This document is designed for researchers, scientists, and drug development professionals, providing not only a mechanistic rationale for observed reactivity differences but also robust, side-by-side experimental protocols and comparative data to guide future synthetic strategies.

Chapter 1: Oxidation to Cyclohexanones

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis.[4] A common and efficient method employs pyridinium chlorochromate (PCC), a mild reagent that minimizes over-oxidation.[5][6][7][8]

Mechanistic Considerations & Reactivity Hypothesis

The mechanism of PCC oxidation involves the formation of a chromate ester, followed by a rate-determining E2-like elimination where a base removes the proton from the alcohol-bearing carbon.[7][8]

dot

Comparative_Workflow node_substrate node_substrate node_reaction node_reaction node_process node_process node_analysis node_analysis sub1 Substrate 1: Cyclohexanol react1 Reaction Protocol (e.g., Oxidation) sub1->react1 sub2 Substrate 2: This compound react2 Reaction Protocol (e.g., Oxidation) sub2->react2 workup1 Workup & Isolation react1->workup1 workup2 Workup & Isolation react2->workup2 analysis Comparative Analysis (Yield, Rate, Purity) workup1->analysis workup2->analysis

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Methoxycyclohexanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Fragmentation in Substituted Cyclohexanols

Electron ionization mass spectrometry is a powerful technique for the structural analysis of volatile and semi-volatile compounds like 4-methoxycyclohexanol and its derivatives.[1] The process begins with the bombardment of the analyte molecule with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For cyclic alcohols and ethers, several key fragmentation pathways predominate:

  • α-Cleavage: This is a characteristic fragmentation for alcohols and ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[2] The resulting oxonium ion is resonance-stabilized, often leading to a prominent peak in the mass spectrum.

  • Dehydration: Alcohols can readily lose a molecule of water (H₂O), resulting in a fragment with a mass 18 units less than the molecular ion (M-18).[3]

  • Ring Cleavage: The cyclic structure can undergo various ring-opening and subsequent fragmentation pathways, often leading to a complex series of fragment ions. For cyclohexanols, a characteristic fragment at m/z 57 is often observed due to a complex ring cleavage.[4]

  • Loss of Substituents: Functional groups and alkyl chains attached to the cyclohexane ring can be lost as neutral radicals, leading to corresponding fragment ions.

Fragmentation Analysis of this compound

The mass spectrum of this compound (a mixture of cis and trans isomers) provides a clear illustration of these principles. The key fragments and their proposed origins are detailed below.

Molecular Ion (M•+): The molecular ion for this compound (C₇H₁₄O₂) is observed at m/z 130.[5][6] Its relative abundance can be low due to the facility of fragmentation.

Base Peak (m/z 72): The most abundant fragment ion, the base peak, is observed at m/z 72. This fragment is proposed to arise from a charge-site-initiated cleavage of the cyclohexane ring.

Other Significant Fragments:

  • m/z 71: This fragment likely arises from the loss of a hydrogen atom from the m/z 72 fragment.

  • m/z 98: This peak corresponds to the loss of methanol (CH₃OH, 32 Da) from the molecular ion (M-32). This is a common fragmentation pathway for methoxy-substituted cyclic compounds.[7]

  • m/z 57: As is characteristic for many cyclohexanol derivatives, a peak at m/z 57 is present, resulting from a complex ring cleavage.[4]

  • m/z 45: A fragment at m/z 45 is indicative of an oxygen-containing fragment, possibly arising from cleavage of the cyclohexane ring.

Comparative Fragmentation Analysis of this compound Derivatives

To understand the influence of structural modifications on the fragmentation pattern, we will compare the mass spectrum of this compound with those of its stereoisomers (cis and trans), an ether homolog (4-ethoxycyclohexanol), and its corresponding ketone (4-methoxycyclohexanone).

Stereoisomers: cis- and trans-4-Methoxycyclohexanol
Ether Homolog: 4-Ethoxycyclohexanol

Substituting the methoxy group with an ethoxy group in 4-ethoxycyclohexanol (C₈H₁₆O₂) introduces a larger alkyl substituent on the ether oxygen.

Molecular Ion (M•+): The molecular ion is observed at m/z 144.[9]

Key Fragmentation Differences:

  • Loss of Ethanol: Analogous to the loss of methanol in this compound, a significant fragment is expected corresponding to the loss of ethanol (C₂H₅OH, 46 Da), resulting in a peak at m/z 98 (M-46).

  • α-Cleavage at the Ether: α-cleavage at the ethoxy group can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), generating a fragment at m/z 115, or the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in a fragment at m/z 99.

  • Base Peak: The base peak in the spectrum of 4-ethoxycyclohexanol is often observed at m/z 86, which can be rationalized by a ring cleavage mechanism similar to that of this compound.

Ketone Derivative: 4-Methoxycyclohexanone

Replacing the hydroxyl group with a carbonyl group to form 4-methoxycyclohexanone (C₇H₁₂O₂) significantly alters the fragmentation pattern.[10]

Molecular Ion (M•+): The molecular ion is observed at m/z 128.[10]

Key Fragmentation Differences:

  • α-Cleavage adjacent to the Carbonyl: Ketones readily undergo α-cleavage, breaking the bond between the carbonyl carbon and an adjacent carbon in the ring.[11] This can lead to a variety of ring-opened fragments.

  • McLafferty Rearrangement: While less common in cyclic ketones without long alkyl chains, the possibility of hydrogen rearrangement followed by cleavage exists.

  • Absence of Dehydration: The characteristic loss of water (M-18) seen in alcohols is absent in the ketone.

  • Prominent Fragments: The mass spectrum of 4-methoxycyclohexanone is expected to show prominent peaks resulting from the loss of CO (28 Da) and CH₃O• (31 Da).

Quantitative Comparison of Major Fragment Ions

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
This compound 1307298 (M-32)7157
4-Ethoxycyclohexanol 1448698 (M-46)99115
4-Methoxycyclohexanone 128Not available(M-28)(M-31)55

Note: The relative abundances of fragments can vary depending on the specific instrument and analytical conditions. The data for 4-methoxycyclohexanone's base peak is not consistently reported.

Mechanistic Insights into Key Fragmentations

The fragmentation pathways of these molecules are complex, involving a series of bond cleavages and rearrangements. Below are visual representations of the proposed mechanisms for the formation of key fragments of this compound.

fragmentation1 cluster_M Molecular Ion (m/z 130) cluster_F1 Loss of Methanol (m/z 98) cluster_F2 Base Peak (m/z 72) M [C₇H₁₄O₂]⁺• F1 [C₆H₁₀O]⁺• M->F1 - CH₃OH F2 [C₄H₈O]⁺• M->F2 Ring Cleavage

Caption: Proposed fragmentation pathways for this compound.

The formation of the base peak at m/z 72 is particularly noteworthy and is thought to involve a charge-initiated ring cleavage, a common fragmentation route for cyclic ethers and alcohols.[12][13]

ring_cleavage M_ion [this compound]⁺• (m/z 130) intermediate1 Ring-opened intermediate M_ion->intermediate1 α-cleavage fragment_72 [C₄H₈O]⁺• (m/z 72) intermediate1->fragment_72 neutral_loss C₃H₆ (neutral) intermediate1->neutral_loss

Caption: Simplified representation of the ring cleavage leading to the m/z 72 fragment.

Experimental Protocols

For the successful analysis of this compound and its derivatives, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the analytical standard in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analytes of interest and remove interfering substances.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Rationale for Parameter Selection: The chosen temperature program allows for the effective separation of the analytes from the solvent and other potential components in the sample. The use of a standard non-polar column provides good chromatographic resolution for these types of compounds. The 70 eV ionization energy is a standard condition that ensures reproducible fragmentation patterns and allows for comparison with spectral libraries such as the NIST Mass Spectral Library.

Data Analysis Workflow

data_analysis acquire Acquire Total Ion Chromatogram (TIC) integrate Integrate Chromatographic Peaks acquire->integrate extract Extract Mass Spectrum for Each Peak integrate->extract identify Identify Peaks via Library Search (e.g., NIST) extract->identify manual Manual Interpretation of Fragmentation Patterns extract->manual compare Compare Spectra of Analytes and Derivatives identify->compare manual->compare report Generate Report compare->report

Caption: A typical workflow for GC-MS data analysis.

Conclusion

The fragmentation patterns of this compound and its derivatives are governed by the interplay of the hydroxyl, ether, and carbonyl functional groups, as well as the inherent stability of the cyclohexane ring. α-Cleavage, dehydration, and characteristic ring-cleavage reactions are the dominant fragmentation pathways. Understanding these patterns is not merely an academic exercise; it provides the analytical chemist with the tools to confidently identify these compounds, differentiate between isomers, and characterize related impurities. The comparative approach outlined in this guide, supported by robust experimental data and mechanistic understanding, serves as a valuable resource for researchers in the fields of chemical synthesis, drug development, and quality control.

References

  • Rotavera, C. et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Mass Spectrometry, 452, 116327.
  • Rotavera Group. (2020). IJMS (EI-MS, Cyclic Ethers)-2020.
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  • NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PubChem. (n.d.). This compound (cis,trans).
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  • NIST WebBook. (n.d.). Cyclohexanol, 4-methoxy-.
  • YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. In Organic Chemistry Tutor.
  • Slideshare. (n.d.). Msc alcohols, phenols, ethers | PDF.
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  • NIST WebBook. (n.d.). Cyclohexanone, 4-ethyl-.
  • PubChem. (n.d.). Cyclohexanol, 4-ethoxy-.
  • PubChem. (n.d.). 4-Methylcyclohexanol.
  • Herbinet, O., et al. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 21(9), 1545-1554.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols.
  • NIST WebBook. (n.d.). Cyclohexanol, 4-methyl-, cis-.
  • NIST WebBook. (n.d.). Cyclohexanol, 4-methyl-.
  • NIST WebBook. (n.d.). 4-Ethylcyclohexanol.
  • NIST WebBook. (n.d.). Cyclohexanone, 4-methyl-.
  • ElectronicsAndBooks. (n.d.). Mass Spectrometric Studies. I. The Fragmentation of Methyl Cyclohexyl Ether1.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2025, August 6). Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol.
  • PubChem. (n.d.). 4-Methoxycyclohexanone.
  • PubMed. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
  • PubChem. (n.d.). Trans-3-methoxycyclohexanol.
  • PubChem. (n.d.). 4-Methylcyclohexanone.
  • Doc Brown's Chemistry. (2025, November 6). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram.
  • CH2SWK. (2015, February 5). 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology.
  • OUCI. (n.d.). Understanding the fragmentation mechanisms of methoxy-, mesyl-, and tosyl-lapachol derivatives by computational chemistry and mass spectrometry analysis.
  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. In Chad's Prep.
  • ResearchGate. (2025, August 10). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.

Sources

A Senior Application Scientist's Guide to Quantifying Cis/Trans Isomers of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical synthesis, the precise control and quantification of stereoisomers are not merely academic exercises; they are critical determinants of a molecule's efficacy, safety, and manufacturability. The diastereomers of 4-Methoxycyclohexanol, cis and trans, serve as a pertinent example. Though structurally similar, their distinct spatial arrangements can lead to different physical properties and biological activities. Consequently, the ability to accurately determine the ratio of these isomers is paramount for process optimization, quality control, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the cis to trans ratio of this compound. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer insights to guide researchers in selecting the most appropriate method for their specific needs.

The Analytical Challenge: Separating Diastereomers

Unlike enantiomers, which are non-superimposable mirror images and have identical physical properties in an achiral environment, diastereomers like cis- and trans-4-Methoxycyclohexanol have different physical properties.[1] This distinction is the cornerstone of their analytical separation. The choice of analytical technique hinges on exploiting these differences, whether in polarity, volatility, or the unique magnetic environments of their atomic nuclei.

The three principal methods we will compare are:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. The separation of cis and trans isomers of this compound by GC is predicated on subtle differences in their boiling points and interactions with the stationary phase of the GC column.

Causality of Separation

The cis and trans isomers of this compound exhibit different dipole moments and shapes. The trans isomer, often being more symmetrical, can pack more efficiently, leading to a slightly higher boiling point. However, the interaction with the GC column's stationary phase is the more dominant factor. A polar stationary phase will interact more strongly with the more polar isomer, leading to a longer retention time. The choice of a highly polar cyanosilicone or polyethylene glycol (PEG)-based capillary column is often crucial for achieving baseline resolution.[2]

Experimental Protocol: GC-FID Analysis

This protocol outlines a validated method for quantifying the cis/trans ratio using a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound isomer mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as Dichloromethane or Ethyl Acetate.

    • Prepare a series of calibration standards of known cis/trans ratios to verify peak identification and quantitation accuracy.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and FID.

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Detector Temperature (FID): 280 °C.

    • FID Gases: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N₂): 25 mL/min.

  • Data Analysis:

    • The ratio of the isomers is determined by the area percent method.

    • Ratio = (Area of Isomer A / (Area of Isomer A + Area of Isomer B)) * 100%.

    • Ensure that the resolution between the cis and trans peaks is greater than 1.5 for accurate quantitation.[2]

Workflow Diagram: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Solvent Start->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Polar Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Report Ratio Calculate->Result

Caption: Workflow for quantifying cis/trans this compound ratio by GC.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable separations. For diastereomers like cis- and trans-4-Methoxycyclohexanol, which lack a strong chromophore for UV detection, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary. The separation relies on differential partitioning between the mobile and stationary phases.[3]

Causality of Separation

In Normal Phase (NP) HPLC, separation is governed by the polarity of the isomers. The more polar isomer will interact more strongly with the polar stationary phase (e.g., silica) and elute later. Conversely, in Reversed-Phase (RP) HPLC, the less polar isomer will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and exhibit a longer retention time. The choice between NP and RP-HPLC depends on the specific polarity differences of the isomers and the desired elution order. NP-HPLC often provides better selectivity for these types of isomers.[4]

Experimental Protocol: NP-HPLC-RID Analysis

This protocol describes a method using a normal-phase column with refractive index detection.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in the mobile phase.

    • Ensure the sample solvent is the same as the mobile phase to avoid baseline disturbances with the RID.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with an isocratic pump, autosampler, and Refractive Index Detector (RID).

    • Column: Silica-based normal phase column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio must be optimized to achieve adequate resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • RID Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantification is performed using the area percent of the integrated peaks from the RID signal.

    • Due to the nature of RID, a stable baseline is critical for accurate integration. The system must be thoroughly equilibrated.

    • Validate the method for linearity, precision, and accuracy as per ICH guidelines.[5][6]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Silica Column Inject->Separate Detect RID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Report Ratio Calculate->Result

Caption: Workflow for quantifying cis/trans this compound ratio by HPLC.

NMR Spectroscopy: A Definitive Structural Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool as it provides detailed structural information and is inherently quantitative without the need for identical response factors. The cis and trans isomers can be distinguished and quantified based on differences in the chemical shifts (δ) and coupling constants (J) of specific protons.[7][8]

Causality of Distinction

In a cyclohexane ring, substituents can be in either an axial or equatorial position. The proton attached to the carbon bearing the hydroxyl group (the H-1 proton) will have a different chemical shift and multiplicity depending on its orientation relative to the methoxy group.

  • Trans Isomer: In its most stable chair conformation, both the methoxy and hydroxyl groups are equatorial. The H-1 proton is axial and exhibits large axial-axial couplings to its neighboring axial protons, resulting in a wider multiplet.

  • Cis Isomer: One substituent is axial and the other is equatorial. The H-1 proton will be either axial or equatorial depending on which conformer is more stable. This results in different coupling constants (a mix of axial-equatorial and equatorial-equatorial) and a distinct chemical shift compared to the trans isomer.[9][10]

The proton attached to the carbon with the methoxy group (H-4) provides another diagnostic signal. By integrating the unique, well-resolved signals for each isomer, a direct and highly accurate ratio can be determined.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample mixture into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) if absolute concentration is needed, though it's not required for ratio determination.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher field instrument for better signal dispersion.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters:

      • Sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration. A d1 of 10-15 seconds is a safe starting point.

      • Acquisition time of 3-4 seconds.

      • Number of scans (ns): 8 to 16, depending on sample concentration.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the H-1 or H-4 protons for both the cis and trans isomers.

    • Carefully integrate these respective signals.

    • The molar ratio is directly proportional to the integral ratio.

    • Ratio = (Integral of Isomer A / (Integral of Isomer A + Integral of Isomer B)) * 100%.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Identify Identify Diagnostic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Molar Ratio Integrate->Calculate Result Report Ratio Calculate->Result

Caption: Workflow for quantifying cis/trans this compound ratio by NMR.

Comparative Guide: At-a-Glance

To facilitate method selection, the following table summarizes the key performance attributes of each technique.

ParameterGas Chromatography (GC-FID)HPLC (NP-RID)NMR Spectroscopy (¹H)
Principle Separation by volatility & column interactionSeparation by polarity & phase partitioningDistinction by nuclear magnetic environment
Resolution Excellent; baseline separation is achievableGood to Excellent; dependent on column/mobile phaseExcellent spectral resolution at high field
Sensitivity High (ng to pg level)Moderate (µg level with RID)Low (mg level)
Analysis Time ~15-20 minutes per sample~10-15 minutes per sample~5-10 minutes per sample
Sample Prep Simple dilutionSimple dilution (solvent must match mobile phase)Very simple (dissolve in deuterated solvent)
Quantitation Relative (Area %), requires response factor verificationRelative (Area %), requires response factor verificationAbsolute molar ratio, no response factor needed
Key Advantage High sensitivity and resolutionRobustness and wide applicabilityDefinitive, non-destructive, fast acquisition
Key Limitation Requires sample volatility; risk of degradationLower sensitivity with universal detectorsLow sensitivity, requires more sample

Conclusion and Recommendations

The choice of the optimal analytical method for quantifying the cis/trans ratio of this compound is dictated by the specific requirements of the analysis.

  • For high-throughput screening, process monitoring, or trace-level impurity analysis, Gas Chromatography (GC-FID) is the method of choice. Its superior sensitivity and high resolving power make it ideal for detecting small amounts of one isomer in the presence of a large excess of the other.

  • For routine quality control in a manufacturing environment, HPLC is a robust and reliable option. It is a workhorse technique in the pharmaceutical industry and can be readily validated according to regulatory guidelines.[11][12]

  • When absolute certainty, structural confirmation, and rapid, direct quantification are needed, NMR Spectroscopy is unparalleled. It is the most definitive method as it provides a direct measure of the molar ratio without chromatographic separation or assumptions about detector response. Its primary drawback is the lower sensitivity, requiring a larger amount of sample.

Ultimately, a multi-faceted approach provides the most comprehensive characterization. An NMR analysis can provide a definitive primary ratio, which can then be used to calibrate a more sensitive and higher-throughput GC or HPLC method for routine use. This self-validating system ensures the highest degree of trustworthiness and scientific integrity in the analytical results.

References

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. (2025).
  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000).
  • Chiral analysis. Wikipedia.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chrom
  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • CIS TRANS ISOMERS AND NMR.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025).
  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph.
  • Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • New cis/trans FAME Standard for GC Optimiz

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Methoxycyclohexanol. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for each layer of protection. Our commitment is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust through scientific integrity and operational excellence.

Hazard Profile of this compound: The 'Why' Behind the 'What'

Understanding the specific chemical hazards of this compound is the critical first step in designing an effective personal protective equipment (PPE) strategy. The necessity for rigorous protocols stems from its primary classifications as an irritant.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation .[1] This necessitates the use of chemical-resistant gloves and protective body coverings to prevent direct contact.

  • H319: Causes serious eye irritation .[1] This is a significant risk, demanding more than standard safety glasses; chemical splash goggles are the minimum standard for liquid handling.

  • H335: May cause respiratory irritation .[1] This hazard dictates that all work should be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.

Furthermore, while not highly flammable, related compounds are classified as combustible liquids, meaning they can ignite when heated.[2][3] This requires vigilance in keeping the chemical away from ignition sources.

Core Protective Equipment: A Multi-Layered Defense System

A robust PPE plan is not about a single piece of equipment but about creating multiple barriers between the researcher and the chemical hazard. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[4][5]

Eye and Face Protection: The Non-Negotiable First Line

Due to the risk of serious eye irritation, eye protection is paramount.[1]

  • Minimum Requirement: For handling solids or very small quantities of liquid (<10 mL) where the splash risk is minimal, ANSI Z87.1-compliant safety glasses with side shields are required.[4][6]

  • Standard Handling: For any liquid transfers, reactions, or work-ups, chemical splash goggles that form a seal around the eyes are mandatory.

  • Elevated Risk Scenarios: When handling larger volumes (>100 mL), working under pressure, or performing an operation with a high potential for splashing, a full-face shield must be worn over chemical splash goggles.

Hand Protection: Preventing Dermal Exposure

To counter the skin irritation hazard, appropriate hand protection is essential.[1]

  • Glove Selection: Disposable nitrile gloves provide adequate protection for incidental contact.[7] For prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide to select a glove with a suitable breakthrough time.

  • Best Practices: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid contaminating your skin. Never wear contaminated gloves outside of the laboratory area.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[7]

  • Chemical-Resistant Apron: For procedures involving significant quantities of liquid or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Personal Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory in any laboratory where chemicals are handled.[6][7] Avoid synthetic fabrics which can melt and adhere to the skin in a fire.

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory hazards is through engineering controls.[1]

  • Fume Hood: All work with this compound should be conducted within a properly functioning and certified chemical fume hood.

  • Respirator Use: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[8][9] Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA.[5]

PPE Selection Matrix: At-a-Glance Guidance

This table summarizes the recommended PPE for various laboratory operations involving this compound.

Task / Scale of OperationEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid or small-scale reactions (<50 mL) Chemical Splash GogglesNitrile GlovesLab CoatWork in a Chemical Fume Hood
Liquid transfers / Work-ups (50-500 mL) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronWork in a Chemical Fume Hood
Large-scale operations (>500 mL) or potential for aerosolization Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant CoverallsNIOSH-approved respirator (if fume hood is inadequate)

Procedural Discipline: Donning and Doffing Protocols

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a method that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap.

  • Body Protection: Unbutton and remove the lab coat or coveralls, folding the contaminated side inward.

  • Respirator: Remove respirator last (if used).

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PreHandling_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation assess 1. Assess Procedural Hazards select_ppe 2. Select Appropriate PPE (Use Matrix) assess->select_ppe inspect 3. Inspect PPE for Damage select_ppe->inspect don 4. Don PPE (Correct Sequence) inspect->don work 5. Perform Work in Fume Hood don->work doff 6. Doff PPE (Correct Sequence) work->doff wash 7. Wash Hands Thoroughly doff->wash disposal 8. Dispose of Contaminated PPE Correctly wash->disposal

Caption: Pre-Handling Safety Workflow for this compound.

Emergency Response and Decontamination

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Protocols:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Spill Management:

  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[11] Avoid breathing vapors.

  • Clean-up: Wearing appropriate PPE, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Emergency_Workflow cluster_event Initiating Event cluster_response Response Actions cluster_disposal Final Disposition exposure Exposure Event (Skin/Eye/Inhalation) first_aid Immediate First Aid (Flush with Water) exposure->first_aid spill Spill Event alert Alert Personnel & Evacuate Area spill->alert medical Seek Medical Attention first_aid->medical contain Contain Spill with Inert Absorbent alert->contain decon Clean & Decontaminate Area contain->decon waste Collect & Label Hazardous Waste decon->waste

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.